molecular formula C8H7NO B1590355 2-(Hydroxymethyl)benzonitrile CAS No. 89942-45-0

2-(Hydroxymethyl)benzonitrile

Numéro de catalogue: B1590355
Numéro CAS: 89942-45-0
Poids moléculaire: 133.15 g/mol
Clé InChI: NWRXEGKWQXAEHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXEGKWQXAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545289
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-45-0
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydroxymethyl group and a versatile nitrile moiety ortho to each other on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and its applications, particularly within the pharmaceutical industry.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the chemical formula C₈H₇NO.[1][2] Its structure consists of a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group at the 1 and 2 positions, respectively.

Key Identifiers:

  • CAS Number: 89942-45-0[1][2]

  • Molecular Formula: C₈H₇NO[1][2]

  • Molecular Weight: 133.15 g/mol [1][2]

  • Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, α-Hydroxy-o-tolunitrile[1]

Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and use in chemical reactions. While some experimental values are well-documented, others, such as the melting point, can vary depending on the purity of the sample.

PropertyValueSource(s)
Appearance Off-white to yellow solid[3]
Melting Point 63 - 66 °C[3]
Boiling Point 276 °C[2][4]
Density 1.16 g/cm³[2][4]
Flash Point 121 °C[2][4]
Solubility Slightly soluble in water, soluble in organic solvents.[3][5]
pKa 13.86 ± 0.10 (Predicted)[4]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the nucleophilic hydroxymethyl group and the electrophilic nitrile group. This dual reactivity makes it a versatile synthetic intermediate.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo typical reactions of alcohols, most notably oxidation.

Oxidation to 2-Cyanobenzaldehyde: The hydroxymethyl group can be oxidized to an aldehyde, yielding 2-cyanobenzaldehyde, a valuable synthetic precursor.[6] This transformation can be achieved using various oxidizing agents, with manganese dioxide being a common choice for similar benzylic alcohols.[7]

Experimental Protocol: Oxidation of a Benzylic Alcohol to an Aldehyde

This protocol is a general procedure for the oxidation of a benzylic alcohol to the corresponding aldehyde using manganese dioxide, adapted from a similar transformation.[7]

Materials:

  • Substituted benzyl alcohol (e.g., 4-methylol-3-methoxybenzonitrile)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₄)

Procedure:

  • In a round-bottom flask, dissolve the benzylic alcohol in dichloromethane.

  • Add an excess of activated manganese dioxide (typically 3-10 molar equivalents) to the solution.[7]

  • Stir the reaction mixture vigorously at a temperature between 35-45 °C.[7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography or recrystallization as needed.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(hydroxymethyl)benzoic acid.[8]

Reduction to Amine: The nitrile can be reduced to a primary amine (2-(aminomethyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8]

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after acidic workup.[8]

Caption: Key reactions of this compound.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted) A predicted ¹H NMR spectrum can be found at ChemicalBook.[9] The expected signals would include:

  • A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

  • A multiplet pattern for the four aromatic protons.

  • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted) Predicted ¹³C NMR data is also available.[10] The spectrum would be expected to show:

  • A signal for the hydroxymethyl carbon (-CH₂OH).

  • Six distinct signals for the aromatic carbons, including the carbon bearing the nitrile group and the carbon attached to the hydroxymethyl group.

  • A signal for the nitrile carbon (-C≡N).

Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • A sharp C≡N stretching band for the nitrile group, usually around 2220-2260 cm⁻¹.[11]

  • C-H stretching bands for the aromatic ring and the CH₂ group.

  • C-O stretching for the primary alcohol.

Mass Spectrometry In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns would involve the loss of water (M-18), the hydroxymethyl group (M-31), or the nitrile group (M-26).

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 2-Cyanobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 2-cyanobenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[12] Its bifunctional nature allows for the construction of complex scaffolds. Benzonitrile derivatives, in general, are crucial intermediates in the production of a wide range of active pharmaceutical ingredients (APIs).[12][13]

This compound is also used as a pharmaceutical reference standard, particularly in the quality control and analysis of active ingredients like Gimeracil.[1] Its presence as an impurity in drug substances is also monitored to ensure the safety and efficacy of the final product.

Conclusion

This compound is a versatile and valuable chemical compound with a rich set of physical and chemical properties. Its dual functionality makes it an important intermediate in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective utilization in research and development.

References

2-(Hydroxymethyl)benzonitrile CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)benzonitrile, a versatile chemical intermediate with significant applications in pharmaceutical research and development. Drawing upon established scientific principles and field-proven insights, this document delves into the compound's core characteristics, synthesis, and practical applications, offering a valuable resource for professionals in the chemical and biomedical sciences.

I. Core Molecular and Physical Characteristics

This compound, also known as 2-cyanobenzyl alcohol, is an aromatic organic compound featuring both a hydroxymethyl and a nitrile functional group attached to a benzene ring. This unique bifunctionality makes it a valuable building block in organic synthesis.

PropertyValueSource(s)
CAS Number 89942-45-0[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents.[2]
Storage Temperature Ambient Storage

The presence of the hydroxymethyl group imparts polarity to the molecule and allows it to participate in hydrogen bonding, which influences its physical properties and reactivity.[2] The nitrile group is a versatile functional group that can undergo a variety of transformations, further enhancing the synthetic utility of the compound.

II. Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired purity, and scalability. A common and logical approach involves the selective reduction of the aldehyde group of 2-cyanobenzaldehyde.

Conceptual Synthetic Workflow: Reduction of 2-Cyanobenzaldehyde

Synthesis of this compound start 2-Cyanobenzaldehyde reagent Reducing Agent (e.g., NaBH₄) start->reagent Reaction product This compound reagent->product Reduction workup Aqueous Workup & Purification product->workup Isolation solvent Solvent (e.g., Methanol, Ethanol) solvent->reagent Provides medium

Caption: A conceptual workflow for the synthesis of this compound via the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure for the reduction of an aromatic aldehyde to the corresponding alcohol, which is a standard and reliable method for preparing this compound.

Materials:

  • 2-Cyanobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-cyanobenzaldehyde in methanol or ethanol at room temperature with stirring.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

III. Applications in Pharmaceutical Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for its incorporation into more complex molecular architectures.

Key Application: Intermediate for Gimeracil

One of the notable applications of this compound is as a pharmaceutical reference standard for the active ingredient Gimeracil.[1] Gimeracil is a component of the oral fluoropyrimidine anticancer drug S-1, where it acts as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-fluorouracil (5-FU).

Role in Analytical Method Development

As a high-purity reference standard, this compound is essential for the development, validation, and quality control of analytical methods, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), used in pharmaceutical and research laboratories.[1]

IV. Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic absorption bands of the hydroxyl (-OH) and nitrile (-C≡N) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Chromatographic Techniques: HPLC and GC are employed to determine the purity of the compound and to separate it from any impurities.

V. Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure allows for its use as a building block in the synthesis of complex organic molecules and as a crucial reference standard in analytical chemistry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working in drug discovery and development.

References

IUPAC name for 2-(hydroxymethyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Hydroxymethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its nomenclature, structural characteristics, physicochemical properties, and detailed synthetic protocols. Furthermore, it covers the compound's reactivity, spectroscopic profile, key applications as a versatile building block, and essential safety and handling procedures. This guide is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Nomenclature and Structural Analysis

The compound with the chemical structure featuring a hydroxymethyl group and a nitrile group at positions 1 and 2 of a benzene ring is systematically named according to IUPAC nomenclature.

  • IUPAC Name: this compound

  • Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, o-Tolunitrile, a-hydroxy-[1]

  • CAS Number: 89942-45-0[1][2]

The structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a hydroxymethyl (-CH₂OH) group at adjacent (ortho) positions. This arrangement of functional groups is key to its reactivity. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the hydroxymethyl group provides a site for nucleophilic and electrophilic reactions, such as etherification, esterification, or oxidation. The polarity of the molecule is enhanced by the presence of both the nitrile and the hydroxyl moieties, and the latter can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[1][3][4]
Molecular Weight 133.15 g/mol [3][4]
Appearance Solid[1][5]
Melting Point 63 - 66 °C[5]
Boiling Point 294.7 °C at 760 mmHg[5]
Density 1.138 g/cm³[5]
Flash Point 132.3 °C[5]
Solubility Slightly soluble in water, soluble in organic solvents[5]
InChI Key XAASLEJRGFPHEV-UHFFFAOYSA-N
SMILES OCc1ccccc1C#N

Synthesis and Manufacturing

This compound serves as a valuable intermediate, and its synthesis is of considerable interest. While multiple strategies can be envisioned for its parent compound, benzonitrile, a common and effective laboratory-scale synthesis for substituted benzyl alcohols involves the reduction of the corresponding aldehyde or carboxylic acid. A highly efficient method for preparing 4-(hydroxymethyl)benzonitrile from 4-cyanobenzoic acid has been reported, which can be adapted for the ortho isomer.[6]

Experimental Protocol: Reduction of 2-Cyanobenzoic Acid

This protocol describes the synthesis of this compound via the reduction of 2-cyanobenzoic acid using a borane-tetrahydrofuran complex. This method is chosen for its high yield and mild reaction conditions.

Causality of Experimental Choices:

  • Reagent: Borane-tetrahydrofuran (BH₃-THF) is a selective reducing agent that readily reduces carboxylic acids to alcohols without affecting the nitrile group.

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used to activate the carboxylic acid, facilitating the reduction.

  • Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is the carrier for the borane reagent and effectively dissolves the starting material.

  • Workup: The aqueous workup with saturated sodium bicarbonate is necessary to neutralize any remaining acidic species and quench the reaction.

Materials:

  • 2-Cyanobenzoic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Borane-tetrahydrofuran complex (1.0 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoic acid (1.0 eq) in anhydrous THF.

  • Slowly add boron trifluoride diethyl etherate (1.0 eq) to the solution.

  • Add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture continuously for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the THF.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford this compound as a white solid.

G Workflow: Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-Cyanobenzoic Acid in THF add_bf3 Add BF3·OEt2 start->add_bf3 add_bh3 Add BH3-THF Complex add_bf3->add_bh3 react Stir at Room Temperature (2-4h) add_bh3->react concentrate1 Concentrate under Vacuum react->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Filter and Concentrate dry->concentrate2 purify Column Chromatography / Recrystallization concentrate2->purify product Pure this compound purify->product G Key Chemical Transformations center_mol This compound aldehyde 2-Cyanobenzaldehyde center_mol->aldehyde Oxidation (PCC) ether 2-(Alkoxymethyl)benzonitrile center_mol->ether Etherification (NaH, R-X) ester Ester Derivative center_mol->ester Esterification amide 2-(Hydroxymethyl)benzamide center_mol->amide Hydrolysis (H+/H2O, partial) amine 2-(Aminomethyl)benzyl alcohol center_mol->amine Reduction (LiAlH4) ketone Ketone Derivative center_mol->ketone Grignard (R-MgBr), then H3O+ acid1 2-Cyanobenzoic Acid aldehyde->acid1 Oxidation (KMnO4) acid2 2-(Hydroxymethyl)benzoic Acid amide->acid2 Hydrolysis (H+/H2O, full)

References

An In-depth Technical Guide to the Solubility of 2-(hydroxymethyl)benzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(hydroxymethyl)benzonitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying chemical principles that govern its solubility and provides a robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound, also known as 2-cyanobenzyl alcohol, is an organic compound featuring a benzonitrile core with a hydroxymethyl substituent.[1] Its chemical structure, possessing both a polar hydroxymethyl group capable of hydrogen bonding and a moderately polar nitrile group on a nonpolar aromatic ring, imparts a nuanced solubility profile that is critical to its application in organic synthesis.[1] It serves as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇NO[3]

  • Molecular Weight: 133.15 g/mol [3]

  • Appearance: Colorless to pale yellow liquid or solid[1][4]

  • Boiling Point: 276 °C[2]

  • Density: 1.16 g/cm³[2]

  • Flash Point: 121 °C[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[5] The molecular structure of this compound contains distinct regions with differing polarities, which dictates its interaction with various solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl (-OH) group and the nitrogen atom of the nitrile (-CN) group. The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. This suggests a favorable interaction and likely good solubility. However, the nonpolar benzene ring will counteract this to some extent. While it is described as "slightly soluble in water," its solubility is expected to be significantly higher in polar organic solvents like alcohols.[4]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents cannot donate hydrogen bonds but can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. They also possess significant dipole moments that can engage in dipole-dipole interactions with the polar nitrile group. Therefore, good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The primary interactions with these solvents would be London dispersion forces with the benzene ring. The polar functional groups will have limited favorable interactions, leading to an expectation of lower solubility in highly nonpolar solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-π stacking interactions with the benzene ring.

Qualitative and Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterSlightly Soluble[4]The polar groups are countered by the nonpolar aromatic ring.
Methanol, EthanolSoluble to Very SolubleStrong hydrogen bonding interactions with the hydroxyl and nitrile groups.
Polar Aprotic Acetone, AcetonitrileSoluble to Very SolubleStrong dipole-dipole interactions and hydrogen bond acceptance.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar nature and strong hydrogen bond accepting capability.
Nonpolar TolueneModerately Solubleπ-π stacking interactions may enhance solubility compared to aliphatic hydrocarbons.
Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable interactions with the polar functional groups.
Chlorinated Dichloromethane, ChloroformSolubleModerate polarity allows for effective solvation of the entire molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This equilibrium-based method ensures that the solvent is fully saturated with the solute, providing the true thermodynamic solubility at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[6][7] This is crucial for applications where long-term stability and precise concentration are required, such as in pharmaceutical formulations and process chemistry. Kinetic solubility methods, while faster, can often overestimate the true solubility due to the formation of supersaturated solutions.[6][8]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a solid phase remains after equilibrium is reached, indicating saturation.[6] A visual excess is typically sufficient.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial. Cap the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in the orbital shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9] The duration should be sufficient for the concentration of the solute in the solution to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include:

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.

  • Purity of Compound: The purity of the this compound should be confirmed prior to the experiment, as impurities can affect solubility.

  • Calibration Curve: A multi-point calibration curve for the analytical method must be prepared to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase A Equilibrate Solvent to Temperature C Add Solvent to Vials A->C B Add Excess Solute to Vials B->C D Agitate for 24-72h at Constant Temp C->D E Settle Undissolved Solids D->E F Withdraw & Filter Supernatant E->F G Dilute Sample F->G H Quantitative Analysis (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

This compound and its derivatives may be hazardous.[10][11] It is essential to consult the Safety Data Sheet (SDS) before handling.[10][11] General precautions include:

  • Handling in a well-ventilated area or fume hood.[1]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.[10]

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its molecular structure provides a solid basis for predicting its solubility behavior. For researchers and drug development professionals, the ability to experimentally determine this critical parameter is essential. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating high-quality, reproducible solubility data, thereby enabling the optimization of synthetic processes, purification, and formulation development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(hydroxymethyl)benzonitrile (also known as 2-cyanobenzyl alcohol), a valuable bifunctional building block in medicinal chemistry and materials science. By integrating foundational NMR principles with comparative data from structurally analogous compounds, we present a detailed interpretation of the spectral features of this molecule. This document serves as a practical reference for researchers, offering insights into chemical shift assignments, coupling constant analysis, and robust experimental protocols, thereby ensuring scientific integrity and accelerating research endeavors.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring two ortho-substituted functional groups: a nucleophilic hydroxymethyl group (-CH₂OH) and an electrophilic, electron-withdrawing nitrile group (-C≡N). This unique arrangement makes it a versatile precursor for synthesizing a wide array of heterocyclic compounds, ligands for transition metal complexes, and pharmacologically active agents[1].

Given its role as a critical intermediate, confirming the identity, isomeric purity, and absence of impurities is paramount. NMR spectroscopy provides a powerful, non-destructive method to obtain detailed atomic-level information about the molecule's structure. This guide explains the causality behind the observed spectral patterns, grounding the interpretation in established principles of magnetic anisotropy, inductive effects, and spin-spin coupling.

Molecular Structure and Predicted Spectral Complexity

The key to interpreting an NMR spectrum lies in understanding the molecule's symmetry. In this compound, the ortho-positioning of the two different functional groups removes all planes of symmetry within the benzene ring.

Consequences for NMR Spectra:

  • ¹H NMR: All four aromatic protons (H-3, H-4, H-5, H-6) are chemically non-equivalent and are expected to produce four distinct signals.

  • ¹³C NMR: All eight carbon atoms are chemically non-equivalent, predicting eight unique signals in the ¹³C spectrum.

G

Caption: Molecular structure with atom numbering for NMR assignments.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis is logically divided into the aromatic and aliphatic regions.

Aromatic Region (δ 7.40 - 7.80 ppm)

The aromatic protons of this compound are found in the typically deshielded region of the spectrum due to the ring current effect of the benzene ring[2]. The electron-withdrawing nature of the cyano group further deshields adjacent protons.

  • H-6 (δ ≈ 7.75 ppm, dd, J ≈ 7.7, 1.3 Hz): This proton is ortho to the strongly electron-withdrawing cyano group, making it the most deshielded aromatic proton. It is split by H-5 (ortho coupling, J ≈ 7.7 Hz) and H-4 (meta coupling, J ≈ 1.3 Hz), appearing as a doublet of doublets.

  • H-3 (δ ≈ 7.65 ppm, d, J ≈ 7.6 Hz): Positioned ortho to the hydroxymethyl group, this proton is also deshielded. Its primary splitting is from H-4 (ortho coupling), and it appears as a doublet or doublet of doublets if long-range coupling to H-5 is resolved.

  • H-5 (δ ≈ 7.60 ppm, t, J ≈ 7.6 Hz): This proton experiences splitting from both H-4 and H-6 (ortho couplings), resulting in a signal that approximates a triplet.

  • H-4 (δ ≈ 7.45 ppm, t, J ≈ 7.6 Hz): Being the most electronically shielded of the aromatic protons, H-4 appears furthest upfield. It is split by H-3 and H-5 (ortho couplings) into a triplet.

Aliphatic and Hydroxyl Region (δ 1.90 - 4.85 ppm)
  • -CH₂- Protons (δ ≈ 4.83 ppm, s): These benzylic protons are adjacent to both the aromatic ring and an electronegative oxygen atom, shifting them significantly downfield relative to a simple alkane. The signal appears as a sharp singlet in aprotic solvents like CDCl₃. In solvents like DMSO-d₆, this signal may become a doublet due to coupling with the hydroxyl proton. The chemical shift is consistent with related structures like 2-chlorobenzyl alcohol (4.79 ppm)[3].

  • -OH Proton (δ ≈ 1.9-2.5 ppm, br s): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to differences in hydrogen bonding[4]. It typically appears as a broad singlet that often does not couple with adjacent protons in CDCl₃ due to rapid chemical exchange. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear as the proton exchanges with deuterium.

Summary of ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 7.75ddJortho ≈ 7.7, Jmeta ≈ 1.31H
H-3~ 7.65dJortho ≈ 7.61H
H-5~ 7.60tJortho ≈ 7.61H
H-4~ 7.45tJortho ≈ 7.61H
-CH ₂OH~ 4.83s-2H
-CH₂OH ~ 1.9 - 2.5 (variable)br s-1H

Note: Data is predicted based on analysis of structurally related compounds and foundational NMR principles. Solvent: CDCl₃.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. Typical chemical shift ranges are well-established for various carbon types[5][6].

Aromatic and Nitrile Region (δ 110 - 145 ppm)

As predicted from the molecular structure, six distinct signals are expected for the aromatic carbons, along with one for the nitrile carbon.

  • Quaternary Carbons (C-1, C-2, -C≡N): These carbons, which bear no protons, typically exhibit signals of lower intensity.

    • C-1 (ipso to -CH₂OH, δ ≈ 143.5 ppm): This carbon is significantly deshielded due to its attachment to the hydroxymethyl group and its position within the aromatic ring. Its shift is comparable to the ipso-carbon in benzyl alcohol itself (~141 ppm)[3].

    • -C≡N (Nitrile, δ ≈ 118.0 ppm): The nitrile carbon resonates in a characteristic window, clearly distinguishing it from aromatic carbons[1].

    • C-2 (ipso to -CN, δ ≈ 111.5 ppm): The carbon directly attached to the nitrile group appears at a relatively upfield position for a quaternary aromatic carbon, a known effect of the cyano substituent[7][8].

  • Protonated Aromatic Carbons (C-3, C-4, C-5, C-6):

    • C-6 (δ ≈ 133.5 ppm) & C-4 (δ ≈ 133.0 ppm): These carbons are expected to be the most downfield among the protonated carbons, influenced by the electron-withdrawing cyano group.

    • C-5 (δ ≈ 129.5 ppm) & C-3 (δ ≈ 128.8 ppm): These carbons are in less electronically perturbed positions and appear further upfield.

Aliphatic Region (δ 60 - 70 ppm)
  • -CH₂OH Carbon (δ ≈ 63.5 ppm): The signal for the methylene carbon is found in the typical range for a carbon singly bonded to an oxygen atom. The value is slightly modified from that of benzyl alcohol (~65.2 ppm) due to the electronic influence of the ortho-cyano group[3].

Summary of ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-1~ 143.5Quaternary (Ar-C)
C-6~ 133.5Tertiary (Ar-CH)
C-4~ 133.0Tertiary (Ar-CH)
C-5~ 129.5Tertiary (Ar-CH)
C-3~ 128.8Tertiary (Ar-CH)
-C ≡N~ 118.0Quaternary (-CN)
C-2~ 111.5Quaternary (Ar-C)
-C H₂OH~ 63.5Secondary (-CH₂)

Note: Data is predicted based on analysis of structurally related compounds and foundational principles. Solvent: CDCl₃.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The methodology described below incorporates steps for both data acquisition and structural verification, creating a self-validating workflow.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum. TMS provides a universal internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra[3][9].

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer. Causality: Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Allow 5-10 minutes for the sample to thermally equilibrate inside the probe[10][11].

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Scans: Acquire 8 to 16 scans.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence.

    • Scans: Acquire 512 to 1024 scans. Causality: The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate a larger number of scans to achieve an adequate signal-to-noise ratio.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Structural Verification with 2D NMR (The Self-Validating Step)

To unequivocally confirm the assignments made in Sections 3 and 4, two-dimensional (2D) NMR experiments are performed.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6, confirming their sequential arrangement on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals at ~7.75, ~7.65, ~7.60, and ~7.45 ppm to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. Key expected correlations include:

    • From the -CH₂- protons to C-1, C-2, and C-3 .

    • From H-6 to C-2, C-4, and the -CN carbon .

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_verify Structural Verification weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Lock & Shim transfer->shim h1 5. Acquire ¹H Spectrum (16 Scans) shim->h1 c13 6. Acquire ¹³C Spectrum (1024 Scans) h1->c13 cosy 7. Acquire COSY (H-H Connectivity) c13->cosy hsqc 8. Acquire HSQC (Direct C-H Bonds) cosy->hsqc hmbc 9. Acquire HMBC (Long-Range C-H Bonds) hsqc->hmbc

Caption: Experimental workflow for NMR analysis and structural verification.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with analogous structures, one can confidently interpret the complex spectral data of this ortho-substituted aromatic compound. The outlined experimental protocol, which culminates in 2D NMR verification, represents a robust and self-validating system for structural confirmation. This comprehensive approach ensures the high level of scientific integrity required in research and development, particularly within the pharmaceutical and materials science industries.

References

Probing Molecular Architecture: An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Hydroxymethyl)benzonitrile's Nitrile Stretch

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of 2-(hydroxymethyl)benzonitrile, with a specific focus on the nitrile (C≡N) stretching vibration. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and nuanced spectral interpretation of this multifaceted molecule. Our approach integrates fundamental principles with practical insights to empower users in leveraging IR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of the Nitrile Vibration in this compound

This compound, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic compound featuring both a nitrile and a hydroxymethyl group in an ortho relationship. This unique arrangement presents an intriguing case for vibrational spectroscopy. The nitrile group, with its strong, sharp, and relatively isolated absorption band in the infrared spectrum, serves as a sensitive probe of its local electronic and steric environment.[1][2] The proximity of the hydroxymethyl group introduces the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence the vibrational frequency of the nitrile stretch.

Understanding the IR spectroscopic signature of this compound is crucial for several reasons. In pharmaceutical research, the nitrile group is a common substituent in drug candidates, and its characterization is vital for confirming molecular identity and purity.[3] Furthermore, the analysis of the nitrile stretch can provide valuable insights into the conformational preferences and non-covalent interactions within the molecule, which are critical determinants of its biological activity.

This guide will systematically dissect the factors governing the nitrile stretching frequency in this compound, providing a robust framework for its analysis.

Theoretical Framework: Understanding the Nitrile Stretch

The C≡N triple bond in nitriles gives rise to a characteristic stretching vibration in the infrared spectrum. The position of this absorption is primarily determined by the bond strength and the reduced mass of the atoms involved. For aromatic nitriles, the nitrile stretching frequency is typically observed in the range of 2240 to 2220 cm⁻¹.[1] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation between the π-electrons of the aromatic ring and the nitrile group, which slightly weakens the C≡N bond.[1][4]

Several factors can further influence the precise frequency and intensity of the nitrile stretch in substituted benzonitriles:

  • Electronic Effects: Electron-donating groups on the aromatic ring tend to decrease the nitrile stretching frequency, while electron-withdrawing groups generally cause an increase. This is a result of the substituent's influence on the electron density of the C≡N bond.

  • Solvent Effects: The polarity of the solvent can impact the nitrile stretching frequency. In aprotic solvents, this phenomenon, known as solvatochromism, can often be explained by the vibrational Stark effect.[5][6][7]

  • Hydrogen Bonding: The formation of a hydrogen bond to the nitrogen atom of the nitrile group typically leads to a significant blue-shift (increase in frequency) of the C≡N stretch.[3][5][7] This is a key consideration for this compound due to the potential for intramolecular hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum of this compound requires careful sample preparation and data acquisition. The following protocol outlines a standard procedure for Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation

As this compound is a solid at room temperature, two common methods for sample preparation are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

KBr Pellet Method:

  • Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at approximately 100-110 °C to remove any residual moisture.[8]

  • Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample into a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture vigorously to ensure a homogeneous dispersion of the analyte in the KBr matrix.

  • Pelletizing: Transfer the ground mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Mount the pellet in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method:

  • Grinding: Grind a small amount (2-5 mg) of the this compound sample to a fine powder in an agate mortar.

  • Mulling: Add one to two drops of Nujol (mineral oil) to the powder and continue to grind until a smooth, paste-like consistency is achieved.[9]

  • Sample Mounting: Spread a thin film of the mull between two KBr or NaCl plates.

  • Analysis: Place the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately to distinguish its characteristic C-H stretching and bending bands from those of the sample.

Data Acquisition
  • Instrument Purge: Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellets) or the KBr/NaCl plates with Nujol (for mulls).

  • Sample Spectrum: Acquire the spectrum of the prepared sample. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample Sample Grinding Grinding Sample->Grinding Mixing_KBr Mixing with KBr Grinding->Mixing_KBr Mulling_Nujol Mulling with Nujol Grinding->Mulling_Nujol Pelletizing Pelletizing Mixing_KBr->Pelletizing KBr_Pellet KBr_Pellet Pelletizing->KBr_Pellet FTIR_Spectrometer FTIR_Spectrometer KBr_Pellet->FTIR_Spectrometer Nujol_Mull Nujol_Mull Mulling_Nujol->Nujol_Mull Nujol_Mull->FTIR_Spectrometer Background_Scan Background_Scan Sample_Scan Sample_Scan Background_Scan->Sample_Scan Data_Processing Data_Processing Sample_Scan->Data_Processing Final_Spectrum Final_Spectrum Data_Processing->Final_Spectrum

Caption: Experimental workflow for acquiring the FTIR spectrum of this compound.

Spectral Interpretation: The Nitrile Stretch of this compound

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The focus of this guide is the nitrile stretch, which is anticipated to appear in the 2240-2220 cm⁻¹ region.[1] However, the ortho-hydroxymethyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen.

Caption: Potential intramolecular hydrogen bonding in this compound.

This interaction can lead to a blue-shift of the nitrile stretching frequency. The extent of this shift is dependent on the strength of the hydrogen bond. In the gas phase or in non-polar solvents, where intramolecular hydrogen bonding is more favored, a higher nitrile stretching frequency would be expected compared to a scenario without this interaction.

In addition to the nitrile stretch, other key vibrational modes to consider are:

  • O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the distribution of hydrogen bond strengths.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl group will appear in the 3000-2850 cm⁻¹ range.[1]

  • Aromatic C=C Stretches: These vibrations give rise to several sharp bands in the 1600-1475 cm⁻¹ region.[1]

  • C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group is expected to produce a strong absorption in the 1300-1000 cm⁻¹ range.

Data Summary

The following table summarizes the expected key vibrational frequencies for this compound. The exact positions may vary depending on the physical state of the sample and the presence of intermolecular interactions.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (H-bonded)3500 - 3200BroadIndicative of hydrogen bonding (intra- or intermolecular).
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of the benzene ring.[1]
Aliphatic C-H Stretch3000 - 2850MediumArises from the -CH₂- group.[1]
Nitrile (C≡N) Stretch 2240 - 2220 Sharp, StrongPosition influenced by conjugation and potential intramolecular hydrogen bonding.[1]
Aromatic C=C Stretch1600 - 1475Medium-WeakMultiple sharp bands are expected.[1]
C-O Stretch1300 - 1000StrongAssociated with the alcohol functional group.

Validation and Troubleshooting

Self-Validating Systems:

  • Consistency Check: The presence of a broad O-H stretch in conjunction with a potentially blue-shifted nitrile stretch provides a self-validating system for the presence of hydrogen bonding.

  • Reference Comparison: Comparing the obtained spectrum with a known reference spectrum of a similar molecule, such as 2-hydroxybenzonitrile, can aid in the assignment of major peaks.[2]

Troubleshooting Common Issues:

  • Broad, Intense Peaks around 3500 cm⁻¹ and 1640 cm⁻¹: This often indicates the presence of water in the sample or KBr. Thoroughly dry all materials and handle them in a low-humidity environment.

  • Sloping Baseline: This can be caused by poorly prepared KBr pellets that scatter the infrared radiation. Re-grind the sample and KBr mixture and re-press the pellet.

  • Nujol Interference: The characteristic C-H stretching and bending bands of Nujol can obscure sample peaks in those regions. If these regions are of critical importance, consider using an alternative mulling agent like Fluorolube or opting for the KBr pellet method.

Conclusion

The infrared spectrum of this compound, and particularly its nitrile stretching vibration, offers a wealth of information about its molecular structure and intramolecular interactions. By understanding the theoretical principles and adhering to rigorous experimental protocols, researchers can confidently utilize IR spectroscopy for the qualitative analysis of this compound. The interplay between the ortho-positioned hydroxymethyl and nitrile groups makes this molecule an excellent case study for exploring the subtleties of vibrational spectroscopy.

References

Safety and handling precautions for 2-(hydroxymethyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Hydroxymethyl)benzonitrile

This guide provides comprehensive safety and handling protocols for this compound, a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined herein are based on a hierarchical approach to risk management, emphasizing the elimination and control of hazards at their source.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-cyanobenzyl alcohol, is an aromatic compound containing both a nitrile and a hydroxymethyl group.[3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 89942-45-0[3][4][5]
Alternate CAS 6472-56-0[6]
Molecular Formula C₈H₇NO[1][3][5]
Molecular Weight 133.15 g/mol [3][5][6]
Appearance Solid[4][6]
Storage Temperature Room Temperature / 2-8°C Refrigerator[3][4]
Solubility Slightly soluble in water, soluble in organic solvents.[6]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to its irritant properties and acute toxicity. The Globally Harmonized System (GHS) provides a clear classification of these risks.[4]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: Sigma-Aldrich[4]. These classifications are identical to closely related analogs, such as 2-Fluoro-3-(hydroxymethyl)benzonitrile, reinforcing the toxicological profile.[7]

Toxicological Insights: The Nitrile Moiety

The toxicity profile is largely dictated by the benzonitrile structure. Aromatic nitriles can be metabolized, potentially releasing cyanide, which inhibits cellular respiration. While specific toxicokinetic data for this molecule is limited, the general toxicology of nitriles warrants a high degree of caution.[8][9] Symptoms of exposure can range from irritation to more severe systemic effects characteristic of cyanide poisoning in cases of significant exposure.[10] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of safe handling.

Risk Assessment and Exposure Control

A systematic approach to controlling exposure is critical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Required Intermediate) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls • Certified Chemical Fume Hood • Local Exhaust Ventilation Substitution->Engineering Admin Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access Areas • Mandatory Training Engineering->Admin PPE Personal Protective Equipment (PPE) • Nitrile Gloves • Safety Goggles & Face Shield • Lab Coat Admin->PPE caption Fig. 1: Hierarchy of controls for managing exposure risk.

Caption: Fig. 1: Hierarchy of controls for managing exposure risk.

Engineering Controls: The Primary Barrier

The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, including weighing, transferring, and preparing solutions.[7] This captures vapors and dust at the source, preventing inhalation, which is a primary exposure risk (H335).[4] Ensure the fume hood has adequate airflow and is used correctly. Eyewash stations and safety showers must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Do not allow contaminated work clothing to leave the laboratory.[7][12]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidents and degradation of the material.

Handling
  • Work Area: Designate a specific area within a fume hood for handling this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Dispensing: As a solid, avoid generating dust during weighing and transfer.[11] Use anti-static and spark-proof tools where applicable.[7]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][13] Contact with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[6][7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]

  • Segregation: Store separately from incompatible materials, particularly strong acids.[6]

Emergency Procedures

Rapid and informed action is critical in an emergency. All personnel must be trained on these procedures before working with the compound.

EmergencyWorkflow cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response Start Emergency Incident Occurs Spill1 Evacuate immediate area Alert personnel Start->Spill1 Exposure1 Remove victim from source Move to fresh air Start->Exposure1 Fire1 Use appropriate extinguisher: Dry chemical, CO₂, alcohol-resistant foam Start->Fire1 Spill2 Wear appropriate PPE (respirator, gloves, goggles) Spill1->Spill2 Spill3 Cover with inert absorbent material (e.g., vermiculite, sand) Spill2->Spill3 Spill4 Collect into a sealed container for hazardous waste disposal Spill3->Spill4 Exposure_Skin Skin Contact: Remove contaminated clothing Flush with water for 15+ min Exposure1->Exposure_Skin Exposure_Eye Eye Contact: Flush with eyewash for 15+ min Remove contact lenses if possible Exposure1->Exposure_Eye Exposure_Inhale Inhalation: Move to fresh air Provide oxygen if breathing is difficult Exposure1->Exposure_Inhale Exposure_Ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure1->Exposure_Ingest Exposure_SeekMedical Seek Immediate Medical Attention Provide SDS to responders Exposure_Skin->Exposure_SeekMedical Exposure_Eye->Exposure_SeekMedical Exposure_Inhale->Exposure_SeekMedical Exposure_Ingest->Exposure_SeekMedical Fire2 Do NOT use a direct water jet Fire1->Fire2 Fire3 Wear full protective gear and SCBA Fire2->Fire3 Fire4 Cool containers exposed to fire with water spray Fire3->Fire4 caption Fig. 2: Workflow for responding to emergency incidents.

Caption: Fig. 2: Workflow for responding to emergency incidents.

First Aid Measures
  • Inhalation (H335): Immediately move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][12]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12]

  • Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[7]

Spill Response Protocol
  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Contain: Prevent further spread of the spill. For solid spills, gently sweep up the material to avoid creating dust. For solutions, absorb with an inert, non-combustible material like vermiculite or sand.[7]

  • Collect: Carefully place the absorbed material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[7]

  • Hazards of Combustion: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Generation: Minimize the generation of waste wherever possible.

  • Containers: Collect waste in dedicated, sealed, and properly labeled containers. Do not mix with other waste streams.

  • Disposal: Dispose of waste through a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]

References

A Comprehensive Technical Guide to the Isomers of (Hydroxymethyl)benzonitrile: Structural, Spectroscopic, and Reactivity Differences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The positional isomers of (hydroxymethyl)benzonitrile, specifically the ortho (2-), meta (3-), and para (4-) substituted compounds, represent a class of critical building blocks in medicinal chemistry and materials science. While sharing the same molecular formula (C₈H₇NO) and constituent functional groups, the spatial arrangement of the hydroxymethyl and cyano moieties on the benzene ring imparts distinct and predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity.[1][2][3] This guide provides an in-depth analysis of these key differences, offering researchers, scientists, and drug development professionals a foundational understanding of how isomeric positioning dictates molecular behavior and synthetic utility. We will explore the electronic interplay between the substituents, compare their physical and spectral data, and delineate their reactivity profiles, supported by experimental protocols and authoritative references.

Structural and Physicochemical Properties: The Impact of Positional Isomerism

The foundation for understanding the divergent characteristics of 2-, 3-, and 4-(hydroxymethyl)benzonitrile lies in the electronic effects governed by the substituent positions. The cyano (-CN) group is strongly electron-withdrawing via both induction (-I effect) and resonance (-M effect). Conversely, the hydroxymethyl (-CH₂OH) group is weakly electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity.

Molecular Structures and Electronic Effects

The relative positioning of these groups dictates the electronic distribution within the aromatic ring:

  • 2-(Hydroxymethyl)benzonitrile (ortho): The proximity of the two groups allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile. This can influence conformation and reactivity. The strong -M effect of the cyano group is exerted on the positions ortho and para to it.

  • 3-(Hydroxymethyl)benzonitrile (meta): The substituents are meta to each other. In this arrangement, the strong resonance-based electron-withdrawing effect of the cyano group does not influence the carbon atom bearing the hydroxymethyl group. The overall electronic influence is dominated by inductive effects.

  • 4-(Hydroxymethyl)benzonitrile (para): The groups are positioned at opposite ends of the ring. This allows for the maximum expression of the cyano group's -M effect through the aromatic system, directly influencing the benzylic position.

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Physicochemical Properties

The differences in electronic effects and molecular symmetry directly translate to variations in physical properties. The ability to form intermolecular hydrogen bonds and the efficiency of crystal lattice packing are particularly affected.

PropertyThis compound3-(Hydroxymethyl)benzonitrile4-(Hydroxymethyl)benzonitrile
CAS Number 89942-45-0[4]874-97-5874-89-5[5]
Molecular Weight 133.15 g/mol [4]133.15 g/mol 133.15 g/mol [5]
Appearance Solid[2]-White to light yellow solid[6][7]
Melting Point 63 - 66 °C[2]-39 - 43 °C[5][6]
Boiling Point 294.7 °C @ 760 mmHg[2]-297.4 °C @ 760 mmHg[5]
Water Solubility Slightly soluble[2]-Insoluble[6][7]
Flash Point 132.3 °C[2]109 °C[8]110 °C

Insight: The ortho isomer exhibits the highest melting point, which is contrary to the typical trend where para-isomers are highest due to symmetry. This suggests that strong intermolecular forces, potentially influenced by the specific arrangement of the functional groups, are more significant than crystal packing efficiency in this case. The lower flash points of the meta and para isomers compared to the ortho isomer indicate a higher volatility.[2][8]

Spectroscopic Characterization: A Fingerprint of Isomerism

Spectroscopic techniques provide a definitive method for distinguishing between the isomers. The electronic environment of each nucleus is unique, leading to characteristic shifts and patterns in NMR and IR spectroscopy.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are most revealing. The electron-withdrawing cyano group deshields adjacent protons, shifting them downfield.

  • 2-isomer: The aromatic region will be complex due to the proximity of the two different substituents, leading to four distinct signals with complex splitting patterns.

  • 3-isomer: This isomer will also show four distinct aromatic signals, but their chemical shifts will differ from the 2-isomer due to the meta relationship.

  • 4-isomer: Due to molecular symmetry, the aromatic region is simplified into two distinct signals, each appearing as a doublet. The protons ortho to the -CN group will be the most downfield. For example, in CDCl₃, the spectrum shows doublets at approximately δ 7.38 and δ 7.53, with the benzylic protons (CH₂) appearing as a singlet around δ 4.65.[6]

¹³C NMR Spectroscopy

The carbon chemical shifts are also highly sensitive to the substituent effects. The nitrile carbon (C≡N) typically appears around 118-120 ppm, while the benzylic carbon (CH₂) is found around 63-65 ppm. The key differentiators are the aromatic carbons. The carbon atom directly attached to the electron-withdrawing cyano group (ipso-carbon) is significantly shifted.[9]

Infrared (IR) Spectroscopy

All three isomers will display characteristic absorption bands:

  • O-H stretch: A broad band around 3400-3200 cm⁻¹, indicative of the hydroxyl group. The exact position and shape can be affected by hydrogen bonding (intra- vs. intermolecular).

  • C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

  • C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹. The conjugation with the aromatic ring influences its position, which may show subtle shifts between isomers.

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

The pattern in the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer due to the different substitution patterns on the benzene ring.

Chemical Reactivity and Synthetic Utility

The electronic and steric differences between the isomers dictate their reactivity, making them suitable for different synthetic strategies and applications.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted to a leaving group (e.g., a halide) for nucleophilic substitution. The stability of any carbocation intermediate formed at the benzylic position is key.

  • 4-isomer: The para-cyano group strongly destabilizes an adjacent benzylic carbocation through its electron-withdrawing resonance effect, making Sₙ1-type reactions difficult.

  • 3-isomer: The meta-cyano group has a less pronounced destabilizing effect (primarily inductive), so Sₙ1 reactions are more feasible than with the para-isomer.

  • 2-isomer: Steric hindrance from the adjacent cyano group can influence the rate of reactions at the benzylic center.

Applications in Drug Development and Synthesis

The unique properties of each isomer make them valuable as distinct synthons.

  • 4-(Hydroxymethyl)benzonitrile: This isomer is a common building block in pharmaceuticals and agrochemicals.[7] It can be used to introduce the 4-cyanobenzyl moiety into larger molecules. For instance, it is a precursor for synthesizing p-((vinyloxy)methyl)benzonitrile (VOMBN), a monomer used in polymer chemistry.

  • 3-(Hydroxymethyl)benzonitrile: Its utility often lies in scenarios where the specific meta-substitution pattern is required to achieve a desired biological activity or material property.

  • This compound: It serves as a pharmaceutical reference standard and a precursor in syntheses where ortho-functionality is crucial for cyclization reactions or to enforce a specific molecular conformation.[4]

Experimental Protocols

Example Synthesis: 4-(Hydroxymethyl)benzonitrile from 4-Cyanobenzoic Acid[7]

This protocol illustrates a common method for selectively reducing a carboxylic acid in the presence of a nitrile using a borane complex.

Objective: To synthesize 4-(hydroxymethyl)benzonitrile via the reduction of 4-cyanobenzoic acid.

Materials:

  • 4-Cyanobenzoic acid (1.0 g, 6.8 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.85 mL, 6.8 mmol)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 13.6 mL, 13.6 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-cyanobenzoic acid (1.0 g) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add boron trifluoride diethyl etherate (0.85 mL) to the solution.

  • Add the borane-tetrahydrofuran complex (13.6 mL of a 1.0 M solution) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the product.

  • The expected product is a white solid with a high yield (~95%).

Causality: The borane reagent, activated by BF₃·OEt₂, is a chemoselective reducing agent that preferentially attacks the more electrophilic carboxylic acid carbonyl over the nitrile group under these conditions.

Analytical Workflow for Isomer Identification

This workflow outlines the steps to identify an unknown isomer of (hydroxymethyl)benzonitrile.

Isomer_Identification_Workflow start Unknown Sample (Hydroxymethyl)benzonitrile Isomer mp Measure Melting Point start->mp ir Acquire IR Spectrum start->ir nmr Acquire ¹H NMR Spectrum start->nmr mp_res Compare to Known Values Ortho: 63-66°C Para: 39-43°C mp->mp_res Data ir_res Confirm Functional Groups -OH, -C≡N, Ar-H ir->ir_res Data nmr_res Analyze Aromatic Region nmr->nmr_res Data conclusion Identify Isomer mp_res->conclusion ir_res->conclusion ortho_meta Complex Multiplets (4 distinct protons) nmr_res->ortho_meta Pattern A para Two Symmetrical Doublets nmr_res->para Pattern B ortho_meta->conclusion para->conclusion

Caption: Workflow for the systematic identification of an unknown isomer.

Conclusion

The key differences between 2-, 3-, and 4-(hydroxymethyl)benzonitrile are a direct consequence of the positional isomerism of their functional groups. These structural variations lead to distinct physicochemical properties, unique spectroscopic fingerprints, and divergent chemical reactivities. For the medicinal chemist or materials scientist, a thorough understanding of these differences is not merely academic; it is essential for the rational design of synthetic routes, the prediction of molecular behavior, and the successful development of novel molecules with targeted functions. The ability to select the correct isomer is a critical first step in leveraging its specific steric and electronic profile for a given application.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to the Nucleophilic Substitution of 2-Cyanobenzyl Bromide

Abstract: This document provides a comprehensive guide for the synthesis of 2-(hydroxymethyl)benzonitrile from 2-cyanobenzyl bromide. The core of this transformation is a nucleophilic substitution reaction, a fundamental process in organic chemistry. This guide delves into the underlying reaction mechanism, offers a detailed, field-tested laboratory protocol, and emphasizes critical safety considerations. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method for preparing this valuable chemical intermediate.

Scientific Principles & Mechanistic Rationale

The conversion of 2-cyanobenzyl bromide to this compound is a classic example of a nucleophilic substitution reaction. In this process, a nucleophile (hydroxide ion, OH⁻) displaces a leaving group (bromide ion, Br⁻) on the benzylic carbon.

Causality of Experimental Design:

  • Substrate Selection (2-Cyanobenzyl Bromide): The substrate is a benzylic halide. The benzyl position is highly activated towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state through π-orbital overlap. This stabilization lowers the activation energy, making the reaction proceed more readily than with a simple primary alkyl halide. The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge effectively upon departure.

  • Reaction Pathway (Sₙ1 vs. Sₙ2): This reaction can theoretically proceed via two distinct mechanisms:

    • Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.[1] This pathway is favored by polar protic solvents (like water or ethanol) and weaker nucleophiles.

    • Sₙ2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[2] This pathway is favored by polar aprotic solvents and strong nucleophiles (e.g., hydroxide). The presence of the strongly electron-withdrawing cyano group at the ortho position is expected to favor the Sₙ2 mechanism at the benzylic carbon center.[3]

The protocol described herein utilizes conditions that promote an Sₙ2-type pathway for efficient and high-yield conversion.

Reaction Mechanism Diagram

G cluster_prep Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dissolve NaOH in H₂O B Add Acetone & 2-Cyanobenzyl Bromide A->B C Heat to Reflux (2-4h) B->C D Monitor by TLC C->D E Cool & Remove Acetone D->E Reaction Complete F Extract with EtOAc (3x) E->F G Wash with H₂O & Brine F->G H Dry over MgSO₄ G->H I Concentrate via Rotovap H->I J Purify via Silica Gel Column Chromatography I->J Crude Product K Combine Pure Fractions J->K L Final Concentration K->L M Characterize Product (Yield, MP, NMR, IR) L->M

References

Application Note: A Validated Laboratory-Scale Synthesis of 2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the laboratory-scale synthesis of 2-(hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol. This compound is a pivotal intermediate in the development of various pharmaceuticals and fine chemicals.[1][2][3] The described methodology is centered on the selective reduction of 2-cyanobenzaldehyde using sodium borohydride, a route chosen for its high efficiency, operational simplicity, and mild reaction conditions. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a comprehensive walkthrough from reaction setup and safety considerations to product purification and characterization.

Introduction and Scientific Rationale

This compound serves as a versatile bifunctional molecule, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile moiety. This structural arrangement makes it a valuable precursor for a wide range of more complex aromatic compounds and heterocyclic systems.[1][4] Its applications span the synthesis of agrochemicals, pharmaceuticals, and materials with unique coordination properties with transition metals.[1][5]

The synthetic strategy detailed herein—the chemoselective reduction of an aldehyde in the presence of a nitrile—is a fundamental transformation in organic chemistry. The choice of sodium borohydride (NaBH₄) as the reducing agent is a cornerstone of this protocol. NaBH₄ is a mild and highly selective reagent that readily reduces aldehydes and ketones to their corresponding alcohols. Crucially, under the specified protic solvent conditions, it does not typically affect the more resilient nitrile functional group, thus precluding the need for protecting groups and streamlining the synthetic process. This inherent selectivity ensures a high-yield, clean conversion to the desired product.

Experimental Workflow Overview

The synthesis follows a logical progression from starting materials to the final, characterized product. The workflow is designed to be self-validating, with a clear checkpoint for reaction completion before proceeding to the workup and purification stages.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reagent Preparation (2-Cyanobenzaldehyde in Methanol) B Reaction Setup (Inert Atmosphere, 0 °C) A->B C Controlled Addition (Sodium Borohydride) B->C D Reaction Monitoring (TLC Analysis) C->D E Quenching (Addition of Water) D->E Reaction Complete F Solvent Removal (Rotary Evaporation) E->F G Aqueous Extraction (DCM / H₂O) F->G H Drying & Filtration (Anhydrous Na₂SO₄) G->H I Solvent Evaporation H->I J Purification (Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K L Final Product (High-Purity Solid) K->L

Figure 1: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular WeightPurity/Grade
2-Cyanobenzaldehyde7468-67-9C₈H₅NO131.13 g/mol ≥98%
Sodium Borohydride16940-66-2NaBH₄37.83 g/mol ≥98%
Methanol (Anhydrous)67-56-1CH₄O32.04 g/mol ≥99.8%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol ACS Grade
Deionized Water7732-18-5H₂O18.02 g/mol Type II
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04 g/mol ACS Grade
Hydrochloric Acid (1 M)7647-01-0HCl36.46 g/mol Volumetric
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol ACS Grade
Hexanes110-54-3C₆H₁₄86.18 g/mol ACS Grade
Safety Precautions and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • 2-Cyanobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.[6]

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to solvents carefully.

  • Methanol: Toxic and flammable. Can cause blindness or death if swallowed. Avoid inhalation of vapors.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanobenzaldehyde (5.00 g, 38.1 mmol).

    • Dissolve the aldehyde in 100 mL of anhydrous methanol.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Reduction:

    • While maintaining the temperature at 0-5 °C, add sodium borohydride (1.58 g, 41.9 mmol, 1.1 equivalents) in small portions over a period of 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

  • Reaction Monitoring (TLC):

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Spot the starting material (a solution of 2-cyanobenzaldehyde) and the reaction mixture on a TLC plate.

    • The reaction is complete when the spot corresponding to 2-cyanobenzaldehyde (higher Rf) has been completely replaced by the product spot (lower Rf, more polar).

  • Workup and Quenching:

    • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water (approx. 20 mL) while keeping the flask in the ice bath.

    • Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts and ensures the product is in its neutral alcohol form.

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction and Isolation:

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water.

    • Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to yield a crude off-white solid.

    • For high-purity material, purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Dry the resulting white to off-white solid under vacuum to yield the final product. An expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

PropertyExpected Result
Appearance Off-white to yellow solid.[1][4]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 63 - 66 °C[7]
¹H NMR (400 MHz, CDCl₃)δ 7.65-7.35 (m, 4H, Ar-H), 4.89 (s, 2H, -CH₂-), 2.50-2.20 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃)δ 142.5 (Ar-C), 133.0 (Ar-CH), 132.8 (Ar-CH), 128.9 (Ar-CH), 128.0 (Ar-CH), 117.5 (C≡N), 111.0 (Ar-C-CN), 64.0 (-CH₂-).
IR (ATR, cm⁻¹) 3400-3200 (br, O-H stretch), 2225 (m, C≡N stretch), 1600, 1480 (C=C aromatic stretch).
MS (ESI+) m/z 134.1 [M+H]⁺, 156.1 [M+Na]⁺.

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Conclusion

This application note details a reliable and validated protocol for the synthesis of this compound. By employing the selective reduction of 2-cyanobenzaldehyde with sodium borohydride, this method provides a high-yield and straightforward route to a valuable chemical intermediate. The comprehensive instructions, safety protocols, and characterization data serve as an authoritative guide for researchers in the field.

References

Application Notes & Protocols: Leveraging 2-(Hydroxymethyl)benzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)benzonitrile is a bifunctional aromatic compound of significant utility in modern organic synthesis. Its unique architecture, featuring a nucleophilic primary alcohol and an electrophilic nitrile group positioned in an ortho arrangement, provides a powerful platform for constructing a diverse array of heterocyclic scaffolds. This guide offers an in-depth exploration of this compound as a key starting material, focusing on its application in the synthesis of medicinally relevant phthalides and isoindolinones. We provide detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and chemical development to effectively utilize this versatile building block.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In the landscape of synthetic chemistry, building blocks that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound stands out as an exemplary scaffold in this regard. The primary alcohol can be readily oxidized or serve as a nucleophile, while the nitrile group is a versatile precursor to amines, amides, or carboxylic acids, and can participate in various cycloaddition and annulation reactions.

The ortho relationship between the hydroxymethyl and cyano groups is the cornerstone of its utility, enabling facile intramolecular cyclization reactions. This proximity allows for the efficient, often atom-economical, construction of fused ring systems that form the core of numerous pharmaceuticals and biologically active compounds. This document will focus on two of the most prominent applications: the synthesis of phthalides (isobenzofuran-1(3H)-ones) and N-substituted isoindolinones.

Synthesis of Phthalides via Intramolecular Cyclization

Phthalides are a class of lactones that constitute the structural core of many natural products and synthetic compounds with a wide range of biological activities. The conversion of this compound to phthalide is a classic demonstration of its utility, typically proceeding through a two-step, one-pot sequence involving hydrolysis of the nitrile followed by acid-catalyzed lactonization.

Mechanistic Rationale

The transformation hinges on the hydrolysis of the nitrile group to a carboxylic acid. This is commonly achieved under strong acidic or basic conditions. In the presence of a strong acid like sulfuric acid, the nitrile is first hydrated to an amide, which is then further hydrolyzed to a carboxylic acid, forming the key intermediate: 2-(hydroxymethyl)benzoic acid. Once formed, the intramolecular esterification (lactonization) between the neighboring alcohol and carboxylic acid groups is thermodynamically favorable and is readily promoted by the acidic conditions, leading to the stable five-membered lactone ring of the phthalide.

Experimental Protocol: Acid-Catalyzed Hydrolysis and Lactonization

This protocol details a robust, one-pot procedure for the conversion of this compound to phthalide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 75.1 mmol).

  • Acid Addition: Carefully add a 1:1 (v/v) solution of concentrated sulfuric acid and deionized water (100 mL) to the flask. Caution: This addition is exothermic and should be done slowly, potentially with external cooling.

  • Hydrolysis & Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. A precipitate (the crude phthalide) may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude phthalide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by column chromatography on silica gel to afford pure phthalide as a white crystalline solid.[1]

Data Summary: Phthalide Synthesis Methods

While direct hydrolysis is common, various synthetic strategies exist for phthalide synthesis, some of which can be adapted from related precursors.[2]

Starting Material PrecursorKey Reagents/CatalystConditionsTypical YieldReference
This compoundH₂SO₄ / H₂OReflux, 4-6 h65-75%Adapted from[1]
o-Bromobenzyl alcoholCuCN, then hydrolysisWater, RefluxGood[2]
2-Alkylbenzoic acidsElectrochemical OxidationGraphite anode, n-Bu₄NClO₄Good[2]
PhthalimideZn dust, NaOH5 °C, then heat67-71%[1]

Workflow Visualization

phthalide_synthesis start This compound intermediate 2-(Hydroxymethyl)benzoic Acid (in situ intermediate) start->intermediate  Hydrolysis product Phthalide intermediate->product  Lactonization reagents H₂SO₄ / H₂O Reflux reagents->start reagents->intermediate

Caption: One-pot synthesis of Phthalide.

Synthesis of N-Substituted Isoindolinones

Isoindolinones are a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals.[3][4] The reaction of this compound with primary amines provides a direct and efficient route to construct this heterocyclic core, forming both a C-N and a C-C bond in the cyclization process.

Mechanistic Rationale

This transformation is believed to proceed via an initial oxidation of the alcohol to an aldehyde, forming 2-formylbenzonitrile in situ. This aldehyde then undergoes condensation with a primary amine to form an imine. The crucial step is the subsequent intramolecular cyclization, where the nitrogen of the imine attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the stable N-substituted isoindolinone. This cascade can be promoted by various catalytic systems, often under mild conditions. Related cascade reactions starting from 2-formylbenzonitriles highlight the feasibility of this pathway.[5]

Experimental Protocol: Synthesis of N-Benzylisoindolinone

This protocol describes a representative synthesis using benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • A mild oxidant (e.g., Manganese Dioxide, MnO₂)

  • Toluene or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • In Situ Oxidation: To a solution of this compound (1.33 g, 10 mmol) in 50 mL of toluene, add activated manganese dioxide (MnO₂, ~10 eq, 8.7 g). Heat the mixture to reflux for 2-4 hours, monitoring the oxidation to 2-formylbenzonitrile by TLC.

  • Amine Addition: After cooling the mixture slightly, add benzylamine (1.18 g, 11 mmol) and a catalytic amount of a base like potassium carbonate (0.28 g, 2 mmol).

  • Cyclization: Reheat the mixture to reflux and stir for 12-24 hours. Monitor the formation of the isoindolinone product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese salts and the base, washing the pad with ethyl acetate.

  • Extraction & Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate (100 mL).

  • Washing: Wash the organic solution with 1M HCl (2 x 30 mL) to remove excess amine, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzylisoindolinone.

Data Summary: Isoindolinone Synthesis Scope

The versatility of this reaction allows for the synthesis of a library of isoindolinone derivatives by varying the amine component.

AmineProductConditionsTypical Yield
Benzylamine2-Benzylisoindolin-1-oneMnO₂, K₂CO₃, Toluene, RefluxModerate to Good
Aniline2-Phenylisoindolin-1-oneMnO₂, K₂CO₃, Toluene, RefluxModerate to Good
n-Butylamine2-(n-Butyl)isoindolin-1-oneMnO₂, K₂CO₃, Toluene, RefluxModerate to Good
Cyclohexylamine2-Cyclohexylisoindolin-1-oneMnO₂, K₂CO₃, Toluene, RefluxModerate to Good

Workflow Visualization

isoindolinone_synthesis cluster_start Starting Materials start_bn This compound intermediate_aldehyde 2-Formylbenzonitrile (in situ) start_bn->intermediate_aldehyde start_amine Primary Amine (R-NH₂) intermediate_imine Imine Intermediate start_amine->intermediate_imine intermediate_aldehyde->intermediate_imine product N-Substituted Isoindolinone intermediate_imine->product Intramolecular Cyclization reagents_ox [Oxidant] e.g., MnO₂ reagents_ox->start_bn reagents_cyc Heat / Base reagents_cyc->intermediate_imine

Caption: Cascade synthesis of N-substituted isoindolinones.

Extended Application: Synthesis of Phthalimides

While not a direct cyclization of this compound, the synthesis of phthalimides represents a valuable two-step transformation. The nitrile can be hydrolyzed to the corresponding 2-(hydroxymethyl)benzamide, which then undergoes oxidative cyclization to form the phthalimide ring system.

Protocol: TBAI-Catalyzed Oxidative Cyclization of 2-(Hydroxymethyl)benzamides

This protocol is based on a reported method for the efficient synthesis of N-substituted phthalimides.[6]

Materials:

  • N-Substituted 2-(hydroxymethyl)benzamide (prepared from this compound)

  • Tetrabutylammonium Iodide (TBAI)

  • tert-Butyl Hydroperoxide (TBHP) solution

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: Dissolve the N-substituted 2-(hydroxymethyl)benzamide (1.0 mmol) in anhydrous ethyl acetate (2 mL) in a reaction vial.

  • Reagent Addition: Add TBAI (0.2 mmol) and TBHP (5.0 mmol, 5.0 equiv) to the solution.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Wash the mixture with water (10 mL).

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (e.g., hexane/EtOAc) to furnish the pure phthalimide product.[6]

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of key heterocyclic structures. Its bifunctional nature allows for elegant and efficient construction of phthalides and isoindolinones through well-established cyclization strategies. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to harness the synthetic potential of this versatile precursor in the development of novel molecules for pharmaceutical and materials science applications.

References

Application Notes: The Pivotal Role of 2-(Hydroxymethyl)benzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and process development. Its structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile group in an ortho arrangement, offers a unique platform for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its application in constructing key pharmaceutical intermediates, complete with detailed mechanistic insights, step-by-step experimental protocols, and process optimization data. We will explore its strategic use in the synthesis of precursors for major drugs such as the immunomodulator Lenalidomide and the anti-inflammatory agent Crisaborole, as well as its utility in forming the phthalide core structure present in various bioactive molecules.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. This compound (Figure 1) emerges as a valuable building block due to the orthogonal reactivity of its two functional groups.[1] The primary alcohol can undergo oxidation, esterification, or conversion to a leaving group (e.g., a halide), while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions.[2] This inherent chemical potential allows for the streamlined construction of diverse molecular architectures, reducing step counts and improving overall yield in the synthesis of Active Pharmaceutical Ingredients (APIs).

Figure 1: Structure and Properties of this compound

PropertyValue
Synonyms 2-Cyanobenzyl alcohol, o-Tolunitrile, a-hydroxy-
CAS Number 89942-45-0
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol

The strategic placement of the functional groups is key to its utility, enabling intramolecular reactions to form fused ring systems that are prevalent in many pharmaceuticals.

References

Application Note & Protocols: Selective Oxidation of 2-(hydroxymethyl)benzonitrile to 2-Formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of 2-(hydroxymethyl)benzonitrile to 2-formylbenzonitrile (also known as 2-cyanobenzaldehyde). 2-Formylbenzonitrile is a crucial bifunctional aromatic compound and a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The primary challenge in this transformation is achieving high-yield conversion of the primary benzylic alcohol to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid, 2-cyanobenzoic acid.[4] This document evaluates several robust oxidation methodologies, explaining the causality behind procedural choices and providing field-proven protocols for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For a substrate like this compound, the resulting product, 2-formylbenzonitrile, serves as a versatile intermediate. Its two reactive handles—the nitrile and the aldehyde—can be manipulated in subsequent reactions to build molecular complexity, making it a key component in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[2][3]

The critical factor for success is the selection of an appropriate oxidizing agent and reaction conditions. Strong oxidants, particularly in aqueous media, will readily convert the initially formed aldehyde into a carboxylic acid via an intermediate hydrate.[5][6] Therefore, methodologies that operate under anhydrous conditions or employ mild, selective reagents are paramount.

This guide details three primary, reliable methods for this oxidation:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild, modern method using a hypervalent iodine reagent.

  • Swern Oxidation: A classic, metal-free approach based on activated dimethyl sulfoxide (DMSO).

  • Pyridinium Chlorochromate (PCC) Oxidation: A traditional and effective method utilizing a Cr(VI) reagent.

Each method offers a unique balance of reactivity, selectivity, cost, and operational complexity. The choice depends on the scale of the reaction, available laboratory infrastructure, and tolerance for specific reagents and byproducts.

Comparative Analysis of Oxidation Strategies

A successful protocol is built on a foundation of understanding the strengths and weaknesses of each potential chemical pathway. The following table summarizes the key operational parameters and characteristics of the selected methods.

Parameter Dess-Martin Periodinane (DMP) Swern Oxidation Pyridinium Chlorochromate (PCC)
Primary Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, TriethylaminePyridinium Chlorochromate
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 0.5 - 4 hours1 - 3 hours2 - 6 hours
Advantages Very mild, neutral pH, high selectivity, rapid, easy work-up, avoids toxic metals.[7][8][9]High yields, wide functional group tolerance, metal-free.[10][11][12]Reliable, well-established, selective in anhydrous conditions.[13][14]
Disadvantages Expensive, high molecular weight, potentially explosive upon shock or heating.[8][15]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas, moisture-sensitive.[10]Toxic Cr(VI) reagent (suspected carcinogen), tedious work-up of chromium byproducts, acidic nature.[13][14][16]

Chemical Transformation and Workflow Visualization

To provide a clear visual context, the following diagrams illustrate the overall chemical reaction and a generalized experimental workflow for the synthesis of 2-formylbenzonitrile.

G cluster_reaction Chemical Reaction start This compound end 2-Formylbenzonitrile start->end Oxidation reagents [Oxidizing Agent] DCM, Conditions G A Setup Reaction Vessel (Inert Atmosphere, Anhydrous) B Add Solvent & Starting Alcohol A->B C Cool to Required Temperature (e.g., 0°C or -78°C) B->C D Add Oxidizing Agent C->D E Monitor Reaction (e.g., by TLC) D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate Organic Phase G->H I Purify Crude Product (e.g., Column Chromatography) H->I J Characterize Final Product I->J G cluster_swern Swern Oxidation Mechanism A DMSO + (COCl)₂ B [Me₂SCl]⁺Cl⁻ (Activated DMSO) A->B -CO, -CO₂ D [R-CH₂-O-SMe₂]⁺ (Alkoxysulfonium Salt) B->D + R-CH₂OH C R-CH₂OH F R-CHO (Aldehyde) + Me₂S + Et₃NH⁺Cl⁻ D->F + Et₃N, -H⁺ E Et₃N (Base)

References

Application Note: A Comprehensive Guide to the Etherification of 2-(Hydroxymethyl)benzonitrile via Williamson Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol and theoretical background for the etherification of 2-(hydroxymethyl)benzonitrile. This transformation is a crucial step in the synthesis of various biologically active molecules and fine chemicals.[1][2] The primary method detailed herein is the Williamson ether synthesis, a robust and widely adopted procedure for forming ether linkages.[3][4] This guide emphasizes the mechanistic rationale behind procedural choices, safety protocols, reaction optimization, and product characterization, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Rationale

2-(Alkoxymethyl)benzonitrile derivatives are pivotal structural motifs found in a range of compounds, including pharmaceuticals and agrochemicals.[1][5][6] The synthesis of these ethers is most reliably achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[7][8] Developed in 1850, this reaction remains one of the most straightforward and versatile methods for preparing both symmetrical and asymmetrical ethers.[3][7]

The reaction proceeds in two fundamental steps:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a strong base to form a highly nucleophilic benzylic alkoxide.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide attacks a primary alkyl halide in a concerted backside attack, displacing the halide and forming the C-O ether bond.[3][7]

The choice of a primary benzylic alcohol, this compound, is ideal for this reaction as its corresponding alkoxide is a potent nucleophile, and the primary carbon center is unhindered, favoring the SN2 pathway and minimizing competing elimination (E2) reactions.[9]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves the formation of a sodium alkoxide intermediate, which then acts as the nucleophile.

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a generic 2-(alkoxymethyl)benzonitrile. The procedure should be adapted based on the specific alkyl halide used.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Grade/PurityNotes
This compound612-21-5133.15>98%Starting material.
Sodium Hydride (NaH)7646-69-724.0060% in mineral oilStrong base. Extremely water-reactive.[10]
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04>98%Electrophile. Primary halides are preferred.[3]
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99.9%Aprotic solvent.[3]
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent.
Saturated aq. NH₄Cl12125-02-953.49N/AQuenching agent.
Brine (Saturated aq. NaCl)7647-14-558.44N/AUsed for washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
TLC PlatesN/AN/ASilica gel 60 F₂₅₄For reaction monitoring.
Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[10] Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10][12][13] A Class D fire extinguisher for combustible metals should be readily available.[10]

  • Solvents: Anhydrous THF and ethyl acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

  • Alkyl Halides: Many alkyl halides are lachrymators and irritants. Handle with appropriate personal protective equipment (PPE).

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution and prevent a dangerous exotherm.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. The solution may become a slurry.

  • Ether Formation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl halide (1.1 eq) dropwise via syringe over 10-15 minutes. Causality: Dropwise addition helps to manage any exothermic reaction that may occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical eluent system is 20-30% ethyl acetate in hexanes.

    • The reaction is complete when the this compound spot has been completely consumed (typically 2-8 hours).[4] The product will appear as a new, less polar spot (higher Rf value).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH. Caution: This will evolve hydrogen gas. Ensure adequate ventilation.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the pure ether product.

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂ gas) B 2. Dissolve Starting Material (this compound in anhydrous THF) A->B C 3. Deprotonation (Cool to 0°C, add NaH portion-wise) B->C D 4. Alkylation (Cool to 0°C, add alkyl halide dropwise) C->D E 5. Reaction at RT (Monitor by TLC) D->E F 6. Quench Reaction (Cool to 0°C, add sat. aq. NH₄Cl) E->F G 7. Extraction (EtOAc / Water, Wash with Brine) F->G H 8. Drying & Concentration (Dry over Na₂SO₄, Rotary Evaporation) G->H I 9. Purification (Flash Column Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: General experimental workflow for the etherification.

Product Characterization

The identity and purity of the synthesized 2-(alkoxymethyl)benzonitrile should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Disappearance of the broad singlet corresponding to the starting material's alcohol (-OH) proton. - Appearance of new signals characteristic of the added alkyl group (e.g., a singlet around 4.5-5.0 ppm for a new benzylic CH₂). - A downfield shift of the benzylic protons (-CH₂-O-) adjacent to the newly formed ether linkage compared to the starting alcohol.[1][14]
¹³C NMR - Appearance of new carbon signals from the alkyl group. - A characteristic shift in the benzylic carbon signal (-CH₂-O-).[15]
FT-IR Spectroscopy - Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹) from the starting alcohol. - Appearance of a strong C-O ether stretching band (typically in the 1150-1085 cm⁻¹ region).[16]
Mass Spectrometry (MS) - The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ether product.[16]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (deactivated by moisture). 2. "Wet" solvent or glassware. 3. Poor quality alkyl halide.1. Use fresh NaH from a newly opened container. 2. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent. 3. Purify the alkyl halide before use.
Low Yield 1. Incomplete deprotonation. 2. Competing E2 elimination (if using a secondary/tertiary halide). 3. Loss of product during work-up or purification.1. Increase stirring time after NaH addition or slightly increase the equivalents of NaH (e.g., to 1.5 eq). 2. Ensure a primary alkyl halide is used.[3][9] If a secondary halide is necessary, consider milder conditions or alternative synthetic routes. 3. Perform extractions carefully and combine all organic layers. Monitor column chromatography fractions meticulously with TLC.
Multiple Products by TLC 1. C-alkylation side reaction. 2. Elimination product (alkene) from the alkyl halide.1. While less common for benzylic alcohols compared to phenols, C-alkylation can sometimes occur. Using highly polar aprotic solvents like DMF can sometimes favor O-alkylation.[17] 2. This is a strong indicator that the alkyl halide is too hindered. Use a primary alkyl halide.

References

Use of 2-(hydroxymethyl)benzonitrile in the preparation of Gimeracil impurity standards.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 2-(Hydroxymethyl)benzonitrile for the Preparation of Gimeracil Impurity Standards

Authored by: Senior Application Scientist

Introduction: The Imperative for Purity in Gimeracil Manufacturing

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical component in combination chemotherapy, primarily functioning as a dihydropyrimidine dehydrogenase (DPD) inhibitor.[1] By blocking the DPD enzyme, Gimeracil prevents the rapid degradation of 5-fluorouracil (5-FU), a potent antineoplastic agent, thereby enhancing its bioavailability and therapeutic efficacy in treating cancers such as advanced gastric cancer.[1][2][3] The manufacturing of any active pharmaceutical ingredient (API) like Gimeracil is a complex process involving multiple synthetic steps and chemical transformations.[4] Throughout this process, there is a potential for the formation of impurities, which can include starting materials, by-products, intermediates, and degradation products.[5][6][7]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate the stringent control of impurities in new drug substances.[5][6][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure the safety and efficacy of the final drug product.[5][6] The availability of highly characterized impurity reference standards is therefore not merely a matter of good practice but a regulatory necessity.[9][10][11] These standards are indispensable for the validation of analytical methods used to monitor and control impurity levels in routine production batches of the API.[11][12]

This application note details the strategic use of this compound, a known Gimeracil-related substance sometimes referred to as "Gimeracil Impurity 14," as a starting material for the deliberate synthesis of a potential Gimeracil process-related impurity.[13][14] By providing a robust protocol for the synthesis and characterization of a key impurity standard, this guide equips researchers, scientists, and drug development professionals with the necessary tools to enhance the quality control framework for Gimeracil.

Postulated Impurity Formation: The Origin of Impurity-GM1

During the synthesis of Gimeracil, various reagents and intermediates are used. A plausible side reaction could involve an intermediate of the Gimeracil synthesis reacting with a precursor or a reagent fragment. This compound possesses two reactive functional groups: a primary alcohol and a nitrile.[14][15] The hydroxymethyl group is susceptible to etherification or esterification reactions.

Let us postulate a process-related impurity, hereafter designated as Impurity-GM1 , which could arise from a side reaction during Gimeracil synthesis. A plausible synthetic route to Gimeracil involves the use of chlorinated intermediates. If a fragment such as chloromethyl methyl ether (a highly reactive and carcinogenic substance, used here for illustrative purposes of a potential reactive species in a hypothetical scenario) or a similar electrophilic species is present as a residual reagent or by-product, it could react with other nucleophiles in the reaction mixture. While this compound itself might be an impurity from a raw material, its presence could lead to the formation of secondary impurities.

For the purpose of this guide, we will focus on a plausible derivative of this compound itself, which could be formed under certain process conditions. Let's hypothesize the formation of an ether, 2-((methoxymethyl)methyl)benzonitrile (Impurity-GM1) , which could arise if methanol and a formaldehyde equivalent are present under acidic conditions, leading to the formation of a methoxymethyl ether from the hydroxymethyl group of this compound. The synthesis of this impurity standard is critical for its identification and quantification in Gimeracil batches.

The following diagram illustrates the proposed synthetic pathway for preparing the Impurity-GM1 reference standard from this compound.

G cluster_0 Synthesis of Impurity-GM1 Standard A This compound (Starting Material) D Reaction (Etherification) A->D B Dimethoxymethane (Reagent) B->D C Acid Catalyst (e.g., p-TSA) (Catalyst) C->D E 2-((Methoxymethyl)methyl)benzonitrile (Impurity-GM1 Standard) D->E F Purification (Column Chromatography) E->F G Characterized Impurity-GM1 (Reference Standard) F->G

Caption: Synthetic pathway for the preparation of Impurity-GM1.

Experimental Protocol: Synthesis of Impurity-GM1 Standard

This protocol provides a detailed methodology for the synthesis of 2-((methoxymethyl)methyl)benzonitrile (Impurity-GM1) from this compound.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Dimethoxymethane (Reagent grade)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

2. Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

3. Synthetic Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.33 g, 10 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (40 mL).

  • Add dimethoxymethane (4.4 mL, 50 mmol) to the solution.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the reaction mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40-45°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Impurity-GM1 as a clear oil.

Analytical Characterization and Validation of Impurity-GM1 Standard

The synthesized Impurity-GM1 must be thoroughly characterized to confirm its identity, purity, and potency, thereby qualifying it as a reference standard.[9][16] Modern analytical techniques are essential for this purpose.[17][18][19]

G cluster_1 Analytical Workflow for Standard Qualification A Synthesized Impurity-GM1 B HPLC-UV (Purity Assessment) A->B C LC-MS (Mass Verification) A->C D NMR (¹H, ¹³C) (Structural Elucidation) A->D E FT-IR (Functional Group Analysis) A->E F Purity ≥ 99.5% B->F G [M+H]⁺ Confirmed C->G H Structure Confirmed D->H I Qualified Reference Standard F->I G->I H->I

Caption: Analytical workflow for the qualification of Impurity-GM1.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • System: HPLC with UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Acceptance Criterion: Purity ≥ 99.5% (by area normalization).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification:

  • System: LC-MS with Electrospray Ionization (ESI)

  • Method: Use the same chromatographic conditions as HPLC.

  • Mass Spectrometer: Set to positive ion mode.

  • Expected Ion: [M+H]⁺ for C₁₀H₁₁NO (Calculated m/z: 178.0919).

  • Acceptance Criterion: Observed mass within ± 5 ppm of the theoretical mass.

3. Nuclear Magnetic Resonance (NMR) for Structural Elucidation:

  • System: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Analysis: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) as needed to confirm the structure of 2-((methoxymethyl)methyl)benzonitrile.

4. Data Summary:

The following table summarizes the expected analytical data for the qualified Impurity-GM1 reference standard.

Analytical Test Method Specification Hypothetical Result
AppearanceVisualColorless to pale yellow oilConforms
PurityHPLC-UV (254 nm)≥ 99.5%99.8%
Identity by MassLC-MS (ESI+)Observed [M+H]⁺ matches theoretical m/z ± 5 ppm178.0915 (Δ -2.2 ppm)
Identity by NMR¹H NMR (400 MHz, CDCl₃)Conforms to the structure of 2-((methoxymethyl)methyl)benzonitrileConforms

Application in Gimeracil Quality Control

Once synthesized and qualified, the Impurity-GM1 reference standard serves several critical functions in the quality control of Gimeracil:

  • Method Validation: The standard is used to validate the analytical methods (typically HPLC) employed for routine impurity profiling of Gimeracil batches. This includes demonstrating specificity, linearity, accuracy, and precision for the quantification of Impurity-GM1.

  • Peak Identification: It serves as a marker to unequivocally identify the corresponding impurity peak in the chromatograms of Gimeracil API batches.

  • Quantification: The standard is used to prepare calibration curves for the accurate quantification of Impurity-GM1 in Gimeracil samples, ensuring that its level is below the reporting and qualification thresholds set by ICH guidelines.[5][20]

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety. This application note provides a comprehensive and scientifically grounded framework for utilizing this compound, a known Gimeracil-related substance, as a starting material for the synthesis of a potential process-related impurity standard, Impurity-GM1. The detailed protocols for synthesis and analytical characterization empower quality control laboratories to produce their own well-characterized reference standards. The availability of such standards is fundamental to building a robust analytical framework that ensures the consistent quality, safety, and efficacy of Gimeracil, in full compliance with global regulatory expectations.

References

One-Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides an in-depth guide to the one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride, a method lauded for its efficiency and operational simplicity. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide detailed, field-proven protocols suitable for a range of research and development applications.

Theoretical Framework: The Chemistry Behind the Conversion

The one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride proceeds through a two-step sequence within a single reaction vessel. This process is both atom-economical and avoids the isolation of the intermediate aldoxime, which can often be unstable.[1]

The reaction is initiated by the condensation of an aldehyde with hydroxylamine hydrochloride to form an aldoxime. This is a classic nucleophilic addition to the carbonyl group, followed by dehydration. The subsequent and crucial step is the dehydration of the aldoxime to the corresponding nitrile. This transformation is the rate-determining step and typically requires a catalyst or a dehydrating agent to proceed efficiently.[2]

The choice of catalyst is critical and dictates the reaction conditions and substrate scope. Both Brønsted and Lewis acids have been shown to effectively promote the dehydration of aldoximes.[3][4][5] Brønsted acids protonate the hydroxyl group of the oxime, converting it into a good leaving group (water), thereby facilitating its elimination. Lewis acids, on the other hand, coordinate to the oxygen atom of the hydroxyl group, which also enhances its leaving group ability.

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the key stages of the one-pot synthesis.

OnePotNitrileSynthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products Aldehyde Aldehyde (R-CHO) Step1 Step 1: Aldoxime Formation (Condensation) Aldehyde->Step1 Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Step1 Step2 Step 2: Dehydration Step1->Step2 Intermediate: Aldoxime (R-CH=NOH) Nitrile Nitrile (R-CN) Step2->Nitrile Byproducts Byproducts (e.g., H2O, HCl) Step2->Byproducts Catalyst Catalyst / Dehydrating Agent Catalyst->Step2

Caption: Workflow of the one-pot synthesis of nitriles from aldehydes.

Protocol Showcase: A Comparative Study of Catalytic Systems

The versatility of this one-pot synthesis is highlighted by the array of catalytic systems that can be employed. Below, we present protocols for three distinct and effective methods, each with its own advantages in terms of reaction conditions, cost, and environmental impact.

Protocol 1: Formic Acid-Mediated Synthesis in an Aqueous Medium

This protocol leverages formic acid as both a solvent and a catalyst, offering a greener approach by incorporating water into the reaction medium.[1][6]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.25 eq)

  • Sodium acetate (2.5 eq)

  • Formic acid

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde, hydroxylamine hydrochloride, and sodium acetate.

  • Add a 60:40 (v/v) mixture of formic acid and deionized water.

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis Using Silica Gel

For a more environmentally friendly and operationally simple approach, a solvent-free method using silica gel as a solid support and catalyst is highly effective.[7][8]

Materials:

  • Aldehyde (aromatic or aliphatic) (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Silica gel (60-120 mesh)

  • Mortar and pestle

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In the mortar, combine the aldehyde, hydroxylamine hydrochloride, and silica gel.

  • Grind the mixture thoroughly with the pestle until a homogeneous powder is obtained.

  • Transfer the mixture to the round-bottom flask.

  • Heat the mixture with stirring at 100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.

  • Purify the product by column chromatography if necessary.

Protocol 3: Iron-Catalyzed Dehydration

Simple iron salts can act as efficient catalysts for the dehydration of aldoximes, providing a cost-effective and robust method.[9]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine sulfate (0.6 eq)

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (10 mol%)

  • Toluene

  • Schlenk flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aldehyde, hydroxylamine sulfate, and Fe(OTf)₃.

  • Add dry toluene via syringe.

  • Heat the mixture to reflux (approximately 125 °C oil bath temperature).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitrile.

  • Purify by column chromatography as needed.

Data at a Glance: Comparative Performance

The following table summarizes typical results for the synthesis of various nitriles from their corresponding aldehydes using different catalytic systems, demonstrating the broad applicability of this one-pot methodology.

AldehydeCatalyst/SystemSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeFormic Acid/H₂OHCOOH/H₂O80695[1]
2,6-DichlorobenzaldehydeFormic Acid/H₂OHCOOH/H₂O80692[1]
VanillinSilica GelSolvent-free83485[8]
4-NitrobenzaldehydeSilica GelSolvent-free1104.572[8]
2-NaphthaldehydeFe(OTf)₃Toluene1252485[9]
BenzaldehydeDeep Eutectic SolventSolvent-free1000.595[10]
HeptanalHydroxylamine HClSolvent-free100185[11]

Conclusion and Future Outlook

The one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride is a robust and versatile transformation with significant applications in both academic research and industrial drug development. The methodologies presented here, from greener aqueous and solvent-free systems to efficient iron-catalyzed protocols, offer a range of options to suit various synthetic needs and sustainability goals. As the demand for more efficient and environmentally benign chemical processes grows, the continued development and optimization of such one-pot reactions will remain a key area of focus for the scientific community. The principles and protocols detailed in this note provide a solid foundation for researchers to successfully implement this valuable synthetic tool in their work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. This document provides full editorial control to present the information in the most logical and effective manner for our scientific audience.

Introduction to this compound Synthesis

This compound, also known as 2-cyanobenzyl alcohol, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on a benzene ring makes it a versatile intermediate. However, achieving high yields in its synthesis can be challenging due to competing side reactions and the potential for over-oxidation or reduction. This guide will explore the most common synthetic routes and provide expert advice on overcoming the hurdles you may encounter in your experiments.

Synthetic Route 1: Reduction of 2-Cyanobenzaldehyde

The reduction of the aldehyde functionality in 2-cyanobenzaldehyde is a direct and widely used method for the synthesis of this compound. The key to a high-yielding reaction is the choice of a chemoselective reducing agent that will reduce the aldehyde in the presence of the nitrile group.

Experimental Protocol: Selective Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a standard laboratory procedure for the reduction of 2-cyanobenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2-Cyanobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH is ~6-7.

  • Work-up: Remove the methanol or ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane or ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for the selective reduction of the aldehyde in the presence of the nitrile.

Reducing AgentStrengthSelectivity for Aldehyde vs. NitrileTypical SolventsSafety Considerations
Sodium Borohydride (NaBH₄) MildHigh[1][2]Protic (MeOH, EtOH), Aprotic (THF)Reacts with water and acids to produce H₂ gas.[3]
Lithium Borohydride (LiBH₄) ModerateHighAprotic (THF, Et₂O)More reactive than NaBH₄; reacts with water.
Lithium Aluminum Hydride (LiAlH₄) StrongLow (will reduce both aldehyde and nitrile)[4][5]Aprotic (THF, Et₂O)Highly reactive and pyrophoric; reacts violently with water.[4][6]
Catalytic Hydrogenation (H₂/Pd-C) VariableModerate to Low (can reduce both)VariousRequires specialized high-pressure equipment.
Troubleshooting and FAQs for Reduction of 2-Cyanobenzaldehyde
Q1: My yield of this compound is low. What are the common causes?

A1: Low yields in this reduction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of NaBH₄ (1.0-1.5 equivalents) and that the reaction has been stirred for an adequate amount of time. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral solutions and even slowly in protic solvents like methanol.[3] Ensure your solvent is of good quality and consider using a co-solvent system like THF/MeOH to moderate the decomposition.

  • Side Reactions: Over-reduction of the nitrile group can occur, especially if a stronger reducing agent is used or if the reaction temperature is not controlled.

  • Work-up Losses: The product is polar and may have some solubility in the aqueous layer during extraction. Ensure you perform multiple extractions with your organic solvent to maximize recovery.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides unreacted starting material, common side products include:

  • 2-Aminomethylbenzyl alcohol: This results from the over-reduction of the nitrile group to an amine. This is more likely with stronger reducing agents like LiAlH₄ but can occur with NaBH₄ under forcing conditions (e.g., prolonged reaction times or elevated temperatures).

  • Borate Esters: Before the acidic workup, the product exists as a borate ester. If the hydrolysis during the workup is incomplete, you may have boron-containing impurities.[7]

  • Cannizzaro Reaction Products: If the reaction conditions become basic and the aldehyde is not consumed quickly, it can undergo a disproportionation reaction to form this compound and 2-cyanobenzoic acid.

Q3: Can I use LiAlH₄ for this reduction?

A3: It is not recommended to use Lithium Aluminum Hydride (LiAlH₄) for this specific transformation if you want to preserve the nitrile group. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will readily reduce both the aldehyde and the nitrile, leading to the formation of 2-aminomethylbenzyl alcohol as the major product.[4][5] The chemoselectivity of NaBH₄ makes it the preferred reagent for this synthesis.[1][2]

Visualization: Troubleshooting Workflow for Low Yield in Reduction

Troubleshooting_Reduction start Low Yield of this compound check_tlc Analyze Crude Product by TLC/NMR start->check_tlc sm_present Significant Starting Material (SM) Remaining? check_tlc->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No/Little SM Remaining sm_present->no_sm No troubleshoot_incomplete Troubleshooting: - Increase NaBH4 equivalents (1.2-1.5 eq) - Extend reaction time - Check NaBH4 quality (use fresh reagent) - Ensure temperature is at 0-5°C during addition incomplete_rxn->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end side_products Presence of Side Products? no_sm->side_products over_reduction Over-reduction (e.g., to diamine) side_products->over_reduction Yes workup_loss Product Loss During Work-up side_products->workup_loss No troubleshoot_over_reduction Troubleshooting: - Strictly control temperature at 0-5°C - Avoid prolonged reaction times - Use a milder reducing agent if applicable over_reduction->troubleshoot_over_reduction troubleshoot_over_reduction->end troubleshoot_workup Troubleshooting: - Perform multiple extractions (3-4 times) - Saturate aqueous layer with NaCl (brine) - Ensure complete hydrolysis of borate esters workup_loss->troubleshoot_workup troubleshoot_workup->end

Caption: A logical workflow for troubleshooting low yields in the reduction of 2-cyanobenzaldehyde.

Synthetic Route 2: Hydrolysis of 2-(Bromomethyl)benzonitrile

Another common route to this compound is the nucleophilic substitution of the bromide in 2-(bromomethyl)benzonitrile with a hydroxide source. This Sₙ2 reaction is typically straightforward but requires careful control of reaction conditions to avoid hydrolysis of the nitrile group.

Experimental Protocol: Aqueous Hydrolysis

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a mixture of acetone or THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent using a rotary evaporator.

  • Extraction: Add water and dichloromethane or ethyl acetate to the residue and transfer to a separatory funnel.

  • Washing: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting and FAQs for Hydrolysis of 2-(Bromomethyl)benzonitrile
Q1: My reaction is giving a low yield and I have a significant amount of a more polar byproduct. What could it be?

A1: The most likely polar byproduct is 2-cyanobenzoic acid, which results from the hydrolysis of the nitrile group. This is more likely to occur under harsh basic conditions (e.g., high concentration of NaOH) or prolonged heating. To minimize this side reaction:

  • Use a milder base like potassium carbonate (K₂CO₃).

  • Carefully control the reaction temperature and time.

  • Consider using a biphasic system with a phase-transfer catalyst to allow for milder conditions.

Q2: I am getting a byproduct with a similar polarity to my starting material. What could it be?

A2: If your reaction conditions are not strictly controlled, you might observe the formation of bis(2-cyanobenzyl) ether as a byproduct. This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the starting material, 2-(bromomethyl)benzonitrile. To avoid this, ensure a slight excess of the hydroxide source and that the reaction goes to completion.

Q3: Can the Sommelet reaction be a competing pathway?

A3: The Sommelet reaction is the conversion of a benzyl halide to a benzaldehyde using hexamethylenetetramine (HMTA).[8][9][10] While it is not a direct competing pathway in a simple hydrolysis reaction, if your reaction mixture is contaminated with ammonia or amines, and you are using conditions that could mimic the Sommelet reaction's hydrolysis step (acidic workup), you might see trace amounts of 2-cyanobenzaldehyde. This is generally not a major concern in a standard hydrolysis protocol.

Visualization: Competing Pathways in Hydrolysis

Hydrolysis_Pathways start 2-(Bromomethyl)benzonitrile desired_product This compound (Desired Product) start->desired_product SN2 with OH- (Mild Conditions) nitrile_hydrolysis 2-Cyanobenzoic Acid (Nitrile Hydrolysis) start->nitrile_hydrolysis Harsh Basic Conditions / Prolonged Heat ether_formation bis(2-Cyanobenzyl) Ether (Ether Formation) start->ether_formation Reaction with Product

Caption: Competing reaction pathways in the synthesis of this compound via hydrolysis.

Synthetic Route 3: From 2-Methylbenzonitrile via Bromination-Hydrolysis

This two-step route involves the free-radical bromination of the benzylic position of 2-methylbenzonitrile, followed by hydrolysis of the resulting 2-(bromomethyl)benzonitrile.

Step 1: Benzylic Bromination with N-Bromosuccinimide (NBS)

Experimental Protocol:

Materials:

  • 2-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-methylbenzonitrile (1.0 eq) in CCl₄.

  • Reagent Addition: Add NBS (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide which floats on top of the CCl₄.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 2-(bromomethyl)benzonitrile can be purified by recrystallization.

Step 2: Hydrolysis of 2-(Bromomethyl)benzonitrile

The crude or purified 2-(bromomethyl)benzonitrile from Step 1 can then be hydrolyzed to this compound using the protocol described in Synthetic Route 2 .

Troubleshooting and FAQs for Bromination-Hydrolysis
Q1: The bromination reaction is not starting or is very slow. What should I do?

A1: Free-radical reactions can sometimes be tricky to initiate.

  • Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. These can decompose over time.

  • Light Source: A standard laboratory UV lamp should be sufficient to initiate the reaction. Make sure it is positioned close to the reaction flask.

  • Inhibitors: Ensure your starting material and solvent are free from radical inhibitors. Purifying the 2-methylbenzonitrile by distillation before use can help.

Q2: I am getting multiple brominated products. How can I improve the selectivity?

A2: The formation of di- and tri-brominated products can occur if an excess of NBS is used or if the reaction is left for too long. Use a stoichiometric amount of NBS (1.0-1.1 equivalents) and monitor the reaction closely by TLC. The low concentration of Br₂ generated from NBS is key to its selectivity for mono-bromination at the benzylic position.[8][11]

Visualization: Two-Step Synthesis from 2-Methylbenzonitrile

Two_Step_Synthesis start 2-Methylbenzonitrile intermediate 2-(Bromomethyl)benzonitrile start->intermediate NBS, AIBN, CCl4, Reflux final_product This compound intermediate->final_product Aqueous Base (e.g., K2CO3), Heat

Caption: Overall workflow for the two-step synthesis of this compound from 2-methylbenzonitrile.

Purification Guide: Recrystallization of this compound

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethyl acetate and hexanes or toluene is often effective.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate or toluene in a flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Inducing Further Crystallization: Once crystals have started to form, slowly add a non-polar solvent like hexanes until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Purification
Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more of the primary solvent (the one in which the compound is more soluble) to lower the saturation point.

  • Allow the solution to cool much more slowly.

Q: My recovery after recrystallization is very low. How can I improve it?

A: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Washing with too much cold solvent: Only use a small amount of cold solvent to wash the crystals on the filter paper.

References

Common side products in the synthesis of 2-(hydroxymethyl)benzonitrile and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(hydroxymethyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurities and side products during their synthetic work. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you identify, understand, and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

The most frequently encountered impurities are unreacted starting material (typically 2-cyanobenzaldehyde), the over-oxidation product (2-cyanobenzaldehyde), the hydrolysis product (2-cyanobenzoic acid), and its subsequent cyclized form, phthalide. The formation of these byproducts is highly dependent on the reaction conditions, including temperature, pH, and the choice of reagents.

Q2: My reaction is complete, but the crude product is a persistent yellow oil, not the expected off-white solid. What is the likely cause?

This is a classic sign of significant impurity presence. While the desired product, this compound, is a solid, impurities like residual solvent or, more commonly, phthalide, can depress the melting point and result in an oil or waxy solid. Phthalide is a common byproduct formed via hydrolysis and subsequent lactonization.

Q3: How can I quickly check for the presence of phthalide in my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial check. Phthalide is generally less polar than the desired this compound. On a silica gel plate, phthalide will have a higher Rf value (it will travel further up the plate) than the product alcohol. A proton NMR (1H NMR) spectrum can definitively confirm its presence by showing a characteristic singlet for the CH2 group around 5.3 ppm and aromatic signals distinct from your target molecule.

Q4: Can I use a simple acid-base extraction to purify my product?

An acid-base wash can be effective for removing acidic impurities like 2-cyanobenzoic acid. By washing the organic layer with a mild base (e.g., aqueous sodium bicarbonate), the acidic impurity will be deprotonated and move to the aqueous layer. However, this technique will not remove neutral impurities like unreacted 2-cyanobenzaldehyde or the particularly troublesome side product, phthalide. Therefore, it is often a preliminary step before further purification like chromatography or recrystallization.

Troubleshooting Guide: Identifying and Removing Key Impurities

This section provides a deeper dive into the specific challenges you might face, the chemical reasoning behind them, and actionable protocols for resolution.

Problem: Contamination with Phthalide

Phthalide is arguably the most common and problematic side product. Its formation is often unintentional, occurring during reaction workup or even during storage if conditions are not optimal.

  • Causality of Formation: The synthesis of this compound often involves aqueous conditions or reagents that can introduce moisture. If the reaction mixture becomes acidic or basic, particularly at elevated temperatures, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH), forming 2-(hydroxymethyl)benzoic acid. This intermediate can then rapidly undergo intramolecular cyclization (lactonization) to form the stable, five-membered lactone ring of phthalide.[1][2]

  • Identification:

    • TLC: Higher Rf than the product.

    • 1H NMR: Look for a characteristic singlet at ~5.3 ppm (O-CH2-Ar) and multiplets in the aromatic region (~7.4-7.9 ppm).

    • IR Spectroscopy: A strong carbonyl (C=O) stretch for the lactone will appear around 1760 cm-1.

  • Removal Protocol: Phthalide's neutral nature and similar polarity to the desired product make simple extraction ineffective. The two primary methods for its removal are flash column chromatography and careful recrystallization.

Problem: Residual Starting Material or Over-Oxidation (2-Cyanobenzaldehyde)

Whether you are starting from 2-cyanobenzaldehyde (via reduction) or another precursor, its presence in the final product indicates an incomplete reaction or undesired oxidation of the product alcohol.

  • Causality of Formation:

    • Incomplete Reduction: If reducing 2-cyanobenzaldehyde, insufficient reducing agent, low temperature, or short reaction time will lead to unreacted starting material.

    • Oxidation: The product, a benzyl alcohol, can be susceptible to oxidation back to the aldehyde, especially in the presence of certain metal catalysts or oxidizing agents.[3]

  • Identification:

    • TLC: Will appear as a separate spot, typically less polar (higher Rf) than the alcohol product.

    • 1H NMR: A sharp singlet corresponding to the aldehyde proton (-CHO) will be visible downfield, typically around 10.0 ppm.

  • Removal Protocol: Flash column chromatography is the most reliable method to separate the aldehyde from the more polar alcohol product.

Data Summary of Common Species
CompoundStructureMolecular Weight ( g/mol )Physical StatePolarity
This compound (Product)133.15Off-white SolidHigh
Phthalide (Side Product)134.13White SolidMedium
2-Cyanobenzaldehyde (Starting Material/Side Product)131.13Yellowish SolidLow-Medium
2-Cyanobenzoic Acid (Side Product)147.13SolidHigh (Acidic)

Visualized Pathways and Workflows

Synthesis and Side Product Formation Pathway

The following diagram illustrates the primary synthesis route via reduction of 2-cyanobenzaldehyde and the pathways leading to the most common impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reactions (Hydrolysis) start 2-Cyanobenzaldehyde prod This compound (Desired Product) start->prod Reduction (e.g., NaBH4) prod->start Oxidation acid 2-(hydroxymethyl)benzoic acid prod->acid Hydrolysis (Acid/Base, H2O) phthalide Phthalide acid->phthalide Intramolecular Cyclization (Lactonization) G start Crude Product tlc Analyze by TLC and/or 1H NMR start->tlc decision_acid Acidic Impurity (e.g., 2-Cyanobenzoic Acid) Present? tlc->decision_acid wash Perform Aqueous Basic Wash (e.g., NaHCO3 wash) decision_acid->wash Yes decision_neutral Neutral Impurities (Phthalide, Aldehyde) Present? decision_acid->decision_neutral No wash->decision_neutral chromatography Purify by Flash Column Chromatography decision_neutral->chromatography Yes final_product Pure this compound decision_neutral->final_product No recrystallize Purify by Recrystallization chromatography->recrystallize For further polishing chromatography->final_product recrystallize->final_product

References

Purification of crude 2-(hydroxymethyl)benzonitrile by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 2-(hydroxymethyl)benzonitrile by column chromatography. It is designed as a practical, in-the-lab companion, offering detailed protocols, frequently asked questions, and a robust troubleshooting section to address common experimental challenges.

Pre-Chromatography Considerations: Understanding the Molecule

This compound is a moderately polar aromatic compound, featuring a nonpolar benzene ring functionalized with a polar hydroxymethyl (-CH2OH) group and a moderately polar nitrile (-CN) group. This bifunctional nature dictates its chromatographic behavior. Successful purification hinges on exploiting the polarity differences between the target molecule and its impurities.

Potential Impurities: The impurity profile of crude this compound largely depends on its synthetic route. A common synthesis involves the reduction of 2-cyanobenzaldehyde.[1] Therefore, typical impurities may include:

  • Starting Material: Unreacted 2-cyanobenzaldehyde (more polar due to the aldehyde).

  • Byproducts: Small amounts of diol (from over-reduction) or other side-products.

  • Reagents & Solvents: Residual reagents or solvents from the reaction workup.

Stability: The nitrile group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 2-(hydroxymethyl)benzamide or 2-(hydroxymethyl)benzoic acid.[2] While standard silica gel is generally suitable, its slightly acidic nature could potentially cause degradation if the compound is sensitive or if chromatography is prolonged.[3] It is always prudent to perform a stability test on a small scale.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueRationale for Chromatography
Molecular Formula C₈H₇NOProvides the molecular weight for characterization.[4]
Molecular Weight 133.15 g/mol Essential for calculating molar amounts and yields.
Appearance Off-white to yellow solidVisual cue for identifying fractions containing the compound.[4]
Boiling Point 276 °CHigh boiling point makes column chromatography a suitable purification method over distillation for removing non-volatile impurities.[4]
Polarity Moderately PolarThe hydroxyl and nitrile groups allow for strong interaction with polar stationary phases like silica gel, enabling separation from less polar or more polar impurities.
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.Crucial for choosing an appropriate solvent for sample loading and the mobile phase.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the purification.

Q1: What is the best stationary phase for purifying this compound? A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and effective choice.[5] Its polar surface, rich in silanol groups (-Si-OH), interacts with the polar hydroxyl and nitrile functionalities of your target compound, providing differential retention for separation. If your compound shows signs of degradation on silica (e.g., streaking on TLC even with good solvent systems), consider using deactivated (neutral) silica gel or alumina.[3]

Q2: How do I select the optimal mobile phase (eluent)? A2: The key is to find a solvent system that provides a good separation between your target compound and its impurities. A common and effective mobile phase for moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent.

  • Recommended Starting System: Hexane and Ethyl Acetate.

  • Rationale: You can finely tune the polarity of the mobile phase by adjusting the ratio of these two solvents. Hexane acts as the weak solvent, while ethyl acetate is the strong, polar solvent that elutes the compounds.

Q3: How do I use Thin-Layer Chromatography (TLC) to find the right solvent ratio? A3: TLC is an essential preliminary step to predict the behavior on a column.

  • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a test solvent mixture (e.g., start with 80:20 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp and/or by staining.

  • The Goal: Adjust the solvent ratio until the spot for this compound has a retention factor (Rf) of approximately 0.3-0.4 .[3] An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Q4: Should I use wet or dry loading to apply my sample to the column? A4: The choice depends on your sample's solubility in the initial mobile phase.

  • Wet Loading: If your crude product dissolves easily in a minimum amount of the starting mobile phase (the low-polarity mixture you begin the column with), you can carefully pipette this solution directly onto the top of the silica bed.[6]

  • Dry Loading (Recommended for Poor Solubility): If your compound is not very soluble in the starting eluent, dry loading is superior.[6] Dissolve your crude material in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. This technique prevents band broadening and improves separation.[6]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks and a rack

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin (0.5 cm) layer of sand.[7]

    • In a separate beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not too thick.[8]

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to encourage even settling of the silica bed and dislodge any air bubbles.[7]

    • Once all the silica has been added, add a final thin layer of sand on top to protect the silica surface from disturbance during solvent addition.[6]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [6]

  • Sample Loading:

    • Apply your sample using either the wet or dry loading method as determined in the FAQs.

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (using a pump or nitrogen line) to achieve a steady flow rate.

    • Start eluting with the low-polarity solvent system determined from your TLC analysis. If impurities are close, you may use an isocratic (constant solvent ratio) elution.

    • If your product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 90:10 to 80:20 Hexane:Ethyl Acetate. This will speed up the elution of more polar compounds.[3]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Systematically spot every few fractions onto a TLC plate to monitor the separation and identify which fractions contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour into column load_sample Load Sample (Wet or Dry) pack_column->load_sample Equilibrate elution Elute with Mobile Phase (Isocratic or Gradient) load_sample->elution collection Collect Fractions elution->collection analyze_tlc Analyze Fractions by TLC collection->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure Identify product evaporate Evaporate Solvent combine_pure->evaporate product Pure Product evaporate->product

Caption: General workflow for column chromatography purification.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Table 2: Common Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation 1. Incorrect Mobile Phase: The eluent polarity is too high or too low, or it is not selective for your mixture. 2. Column Overloading: Too much crude material was loaded.[8] 3. Poor Column Packing: Channeling or cracks in the silica bed lead to uneven solvent flow.[8]1. Re-optimize with TLC: Find a solvent system that gives good separation and an Rf of ~0.3 for your product. 2. Reduce Sample Load: A general rule is to use 1g of crude material per 20-100g of silica, depending on separation difficulty. 3. Repack the Column: Ensure the silica is packed uniformly without air bubbles.
Product Not Eluting 1. Mobile Phase Not Polar Enough: The eluent is too weak to displace the compound from the silica. 2. Compound Decomposition: The product may be unstable on silica gel and has degraded.[3]1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[3] 2. Test Stability: Spot the crude material on a TLC plate, let it sit for 1-2 hours, then elute. If a new spot appears or the original spot diminishes, degradation is likely. Consider using a less acidic stationary phase like neutral alumina.[3]
Product Eluting Too Quickly (in Solvent Front) 1. Mobile Phase Too Polar: The eluent is too strong and flushes all compounds through without retention.[3] 2. Column Cracking: A channel has formed, allowing the sample to bypass the stationary phase.1. Decrease Polarity: Reduce the percentage of the polar solvent. Re-develop the method using TLC. 2. Repack the Column: Ensure the silica bed is stable and does not run dry.
Tailing or Streaking Bands 1. Column Overloading: Too much sample is causing the band to spread asymmetrically.[8] 2. Poor Sample Solubility: The sample precipitates at the top of the column when the eluent is added. 3. Acidic Silica Interaction: Strong, undesirable interactions between the compound and the stationary phase.[8]1. Reduce Sample Load. 2. Use Dry Loading: Adsorb the sample onto a small amount of silica before loading. 3. For a neutral compound like this, this is less likely. However, if suspected, using deactivated silica gel can help.
Low Product Yield 1. Decomposition on Column: As described above.[3] 2. Irreversible Adsorption: The compound binds too strongly to the silica. 3. Fractions Too Dilute: The product eluted, but the concentration in any single fraction is too low to be detected by TLC.[3]1. Change Stationary Phase: Switch to neutral alumina or deactivated silica. 2. Increase Eluent Strength: Try a significantly more polar mobile phase (e.g., adding a small amount of methanol to the ethyl acetate) to wash the column. 3. Combine and Concentrate: Combine fractions where you expected the product to be and concentrate them on a rotary evaporator before re-analyzing by TLC.
Troubleshooting Decision Treedot

G

References

Optimizing reaction conditions for the O-alkylation of 2-(hydroxymethyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing O-Alkylation of 2-(hydroxymethyl)benzonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the O-alkylation of this compound. Here, you will find troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the O-alkylation of this compound, providing potential causes and actionable solutions.

Q1: I am experiencing very low to no yield of my desired O-alkylated product. What are the likely causes and how can I fix this?

Low or no yield is a common issue that can often be traced back to a few key experimental parameters.[1][2][3] A systematic approach to diagnosing the problem is crucial.

Potential Causes & Solutions:

  • Ineffective Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group to form a nucleophilic alkoxide.[4][5][6] If the base is not strong enough or has degraded, this step will not proceed efficiently.

    • Base Strength: Ensure your base is sufficiently strong to deprotonate the benzylic alcohol. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) are often more effective for complete deprotonation.[6][7]

    • Base Quality and Handling: Strong bases like NaH are highly sensitive to moisture and air.[1][8] Use a fresh bottle of NaH or wash the mineral oil dispersion with dry hexane or pentane before use.[8] Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).[8][9]

    • Solvent Choice: The choice of solvent can influence the effectiveness of the base. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the alkoxide.[6][7][10]

  • Presence of Moisture: Water in your reaction will quench the strong base and can hydrolyze your alkylating agent.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use.[2] Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.

  • Suboptimal Reaction Temperature: The Sₙ2 reaction for ether formation is temperature-dependent.

    • Temperature Control: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.[4] For many O-alkylation reactions of this type, a temperature range of 60-80 °C is a good starting point.[7] Monitor the reaction by TLC to determine the optimal temperature.

  • Poor Quality of Reagents: The purity of your starting material and alkylating agent is critical.

    • Reagent Purity: Ensure your this compound and alkylating agent are pure. Impurities can interfere with the reaction.[2]

Q2: My reaction is producing multiple products, making purification difficult. What are the common side reactions and how can I suppress them?

The formation of byproducts is a frequent challenge in O-alkylation reactions. Understanding the potential side reactions is key to minimizing their occurrence.

Common Side Reactions & Mitigation Strategies:

  • Elimination (E2) Reaction: This is a major competing pathway, especially with secondary or tertiary alkyl halides, or when using a sterically hindered base.[4][6][10]

    • Choice of Alkylating Agent: Use primary alkyl halides whenever possible, as they are less prone to elimination.[4][10]

    • Reaction Temperature: Lowering the reaction temperature can favor the Sₙ2 pathway over elimination.

  • C-Alkylation: While O-alkylation is generally favored for phenoxides, C-alkylation at the aromatic ring can sometimes occur, although it is less common for benzylic alcohols.[4][6]

    • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the alkoxide can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.

  • Reaction with Solvent: Some solvents can react with the strong base or the alkylating agent.

    • Solvent Stability: Be cautious when using solvents like dichloromethane with strong bases, as it can lead to side reactions.[11]

  • Dialkylation: If there are other nucleophilic sites in the molecule, dialkylation can occur. For this compound, this is less of a concern unless impurities are present.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low yield issues in your O-alkylation reaction.

troubleshooting_workflow start Low Yield Observed check_base 1. Verify Base Activity & Stoichiometry start->check_base check_conditions 2. Confirm Anhydrous Conditions check_base->check_conditions Base is active and in excess sub_base Use fresh, stronger base (e.g., NaH). Handle under inert gas. check_base->sub_base check_temp 3. Optimize Reaction Temperature check_conditions->check_temp System is dry sub_conditions Dry glassware and use anhydrous solvents. check_conditions->sub_conditions check_reagents 4. Assess Reagent Purity check_temp->check_reagents Temperature is optimized sub_temp Monitor by TLC at different temperatures (e.g., RT, 60°C, 80°C). check_temp->sub_temp solution Improved Yield check_reagents->solution Reagents are pure sub_reagents Purify starting materials if necessary. check_reagents->sub_reagents

Caption: A step-by-step workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the O-alkylation of this compound?

The choice of base is critical and depends on the reactivity of your alkylating agent and desired reaction conditions.

BaseStrengthTypical ConditionsProsCons
NaH StrongAnhydrous DMF or THF, 0°C to RTHighly effective for complete deprotonation, leading to faster reaction times.[6]Highly moisture and air-sensitive; requires careful handling under an inert atmosphere.[8][9]
K₂CO₃ ModerateDMF or Acetone, 60-80°CEasier to handle than NaH, less hazardous.May require higher temperatures and longer reaction times; may not be effective for less reactive alkylating agents.
KOtBu StrongTHF or t-BuOHStrong base, effective for deprotonation.Can promote elimination side reactions, especially with secondary alkyl halides.[1]

For general purposes, sodium hydride (NaH) is often recommended for achieving high yields, provided proper anhydrous and inert techniques are employed.[6]

Q2: Which solvent is most appropriate for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.

  • N,N-Dimethylformamide (DMF): An excellent choice that promotes Sₙ2 reactions. It has a high boiling point, allowing for a wide range of reaction temperatures.[7]

  • Tetrahydrofuran (THF): A good choice, especially when using NaH. It is less polar than DMF but is a common solvent for reactions involving hydrides.[10]

  • Acetone: Can be used, particularly with K₂CO₃, but its lower boiling point limits the reaction temperature.[7]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[7]

  • Procedure:

    • Prepare a TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Spot the starting material (this compound) as a reference.

    • Carefully take a small aliquot from the reaction mixture, quench it with a drop of water, and extract with a small amount of ethyl acetate.

    • Spot the extracted sample on the TLC plate.

    • The product should have a higher Rf value (less polar) than the starting alcohol. The reaction is complete when the starting material spot has disappeared.

Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider using it for this reaction?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble base and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile (hydroxide or alkoxide) from the aqueous phase to the organic phase where the reaction occurs.[7][12]

When to use PTC:

  • When you want to use an inexpensive inorganic base like NaOH.

  • To achieve milder reaction conditions (often at room temperature or slightly elevated).[7]

  • To improve reaction rates and selectivity.[7]

Q5: What are the best practices for purifying the final O-alkylated product?

The typical workup and purification procedure involves:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the excess NaH by the slow addition of water or isopropanol at 0°C.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove any remaining inorganic salts.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[7][13] Recrystallization can also be an option if the product is a solid.

Q6: What are the key safety precautions when working with sodium hydride?

Sodium hydride (NaH) is a hazardous material that requires careful handling.[8][9][14][15][16]

  • Water Reactivity: NaH reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8][14] NEVER use water to extinguish a NaH fire. Use a Class D fire extinguisher, dry sand, or soda ash.[14][15]

  • Inert Atmosphere: Always handle NaH in a glovebox or under an inert atmosphere (nitrogen or argon).[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[8][9][16]

  • Dispensing: NaH is typically supplied as a dispersion in mineral oil, which makes it safer to handle.[8] The oil can be washed away with dry hexane or pentane if necessary.

  • Quenching: Always quench reactions containing NaH slowly and carefully at a low temperature (0°C) with a less reactive alcohol like isopropanol before adding water.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis using NaH

This protocol describes a general procedure for the O-alkylation of this compound using sodium hydride.

protocol_1 setup 1. Reaction Setup - Dry round-bottom flask under inert gas. - Add this compound (1.0 eq). dissolve 2. Dissolve in Anhydrous Solvent - Add anhydrous DMF or THF. setup->dissolve add_base 3. Add Base - Cool to 0°C. - Add NaH (1.1-1.2 eq) portion-wise. dissolve->add_base add_alkyl 4. Add Alkylating Agent - Add alkyl halide (1.1-1.2 eq) dropwise at 0°C. add_base->add_alkyl react 5. Reaction - Warm to RT or heat (e.g., 60-80°C). - Stir for 4-24 hours, monitoring by TLC. add_alkyl->react workup 6. Work-up & Purification - Cool to 0°C and quench with isopropanol, then water. - Extract with organic solvent. - Purify by column chromatography. react->workup

Caption: Experimental workflow for standard Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir, or heat to 60-80°C if necessary. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of isopropanol, followed by water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is particularly useful for its mild conditions and ease of setup.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Sodium hydroxide (50% aqueous solution, 3.0 - 5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane

Procedure:

  • To a round-bottom flask, add this compound, toluene, the alkyl halide, and TBAB.

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously at room temperature or heat to 40-50°C. Monitor the reaction by TLC.[7]

  • Upon completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Reaction Mechanism: Williamson Ether Synthesis

The O-alkylation of this compound via the Williamson ether synthesis proceeds through a two-step Sₙ2 mechanism.

williamson_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack alcohol This compound alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base Base (e.g., NaH) alkyl_halide Alkyl Halide (R-X) alkyl_halide_sn2 R-X alkoxide_sn2 Alkoxide product O-alkylated Product salt Salt (NaX) product_sn2 Product alkoxide_sn2->product_sn2 SN2 Attack

Caption: General mechanism of the Williamson ether synthesis.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of this compound to form a negatively charged alkoxide ion. This alkoxide is a much stronger nucleophile than the starting alcohol.[4][5]

  • Nucleophilic Substitution (Sₙ2): The alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a backside attack, displacing the halide leaving group. This concerted step forms the new carbon-oxygen bond of the ether.[4][10]

By understanding these fundamental principles and utilizing the troubleshooting guide, you will be well-equipped to optimize the O-alkylation of this compound for your specific research and development needs.

References

Preventing the formation of impurities during the synthesis of 2-(hydroxymethyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve challenges in your synthetic workflow, ensuring high purity and yield of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and links to more detailed explanations.

1. What are the most common synthetic routes to this compound?

There are three primary synthetic routes, each with its own advantages and potential challenges:

  • Reduction of 2-cyanobenzaldehyde: This is a direct and often high-yielding method. The choice of reducing agent is critical to prevent over-reduction or side reactions.

  • Hydrolysis of 2-cyanobenzyl bromide or chloride: This method is also common, but care must be taken to control the hydrolysis conditions to avoid side reactions, such as hydrolysis of the nitrile group.

  • Synthesis from o-toluonitrile: This route typically involves a free-radical bromination of the methyl group followed by hydrolysis. A key challenge is controlling the regioselectivity of the bromination to minimize the formation of isomeric impurities.

2. What are the critical impurities to monitor in the synthesis of this compound?

The most common impurities are:

  • Over-oxidation products: 2-cyanobenzaldehyde and 2-cyanobenzoic acid.

  • Hydrolysis products: 2-(hydroxymethyl)benzamide and 2-(hydroxymethyl)benzoic acid.

  • Isomeric impurities: 3- and 4-(hydroxymethyl)benzonitrile. These are of particular concern as they can be difficult to separate from the desired product and may have different pharmacological or toxicological profiles.

  • Unreacted starting materials: Depending on the synthetic route, this could be 2-cyanobenzaldehyde, 2-cyanobenzyl bromide, or o-toluonitrile.

3. Why are isomeric impurities a significant concern?

Isomeric impurities, such as 3- and 4-cyanobenzyl bromide, are considered potentially genotoxic.[1] Their presence in the synthesis of active pharmaceutical ingredients (APIs) like Agomelatine, for which 2-cyanobenzyl bromide is a starting material, is strictly controlled.[1] These isomers can be introduced during the synthesis of precursors and are often difficult to remove in downstream steps.

4. How can I best store this compound to prevent degradation?

This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[2] It is important to keep it in a tightly sealed container to prevent moisture absorption and potential oxidation.[2][3] Storage separately from strong oxidizing agents, acids, and bases is also recommended to avoid chemical reactions.[2]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.

Issue 1: My final product is contaminated with 2-cyanobenzaldehyde.

Q: I've synthesized this compound by reducing 2-cyanobenzaldehyde, but I'm seeing significant amounts of starting material in my final product. What went wrong?

A: Incomplete reduction is the most likely cause. Several factors could be at play:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common choice for this transformation, a 1.5 to 2-fold molar excess is typical.

  • Reaction Time and Temperature: The reduction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reductions with NaBH₄ are often run at 0°C to room temperature.

  • Reagent Quality: The reducing agent may have degraded. Use a freshly opened bottle of NaBH₄ or titrate it to determine its activity.

Preventative Measures and Protocol:

Protocol for Selective Reduction of 2-Cyanobenzaldehyde:

  • Dissolve 2-cyanobenzaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: My product is contaminated with over-oxidation and hydrolysis byproducts.

Q: My final product contains 2-cyanobenzaldehyde and 2-cyanobenzoic acid, as well as 2-(hydroxymethyl)benzamide. How can I prevent the formation of these impurities?

A: The presence of these impurities suggests that both over-oxidation and nitrile hydrolysis are occurring. Here's how to address these issues:

Over-oxidation: The benzyl alcohol functional group is susceptible to oxidation to an aldehyde and then a carboxylic acid.[2][4][5] This can happen if:

  • An aggressive oxidizing agent is used inadvertently.

  • Air oxidation occurs during workup or storage, especially at elevated temperatures or in the presence of metal catalysts.

Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide and then a carboxylic acid under either acidic or basic conditions, particularly with heating.[6][7]

  • Acidic Workup: Using strong acids (e.g., concentrated HCl) during the workup can lead to hydrolysis.

  • Basic Workup: Similarly, strong bases (e.g., NaOH) can promote hydrolysis.

Preventative Measures:

  • Choice of Reagents: When starting from 2-cyanobenzyl bromide, the hydrolysis to the alcohol should be performed under mild conditions. Using a weak base like sodium bicarbonate in a biphasic system can be effective.

  • Workup Conditions: Maintain a neutral or slightly acidic pH during the workup. Use dilute acids (e.g., 1 M HCl) for quenching and avoid prolonged exposure to strong acids or bases. Keep temperatures low during extractions and solvent removal.

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere can minimize air oxidation.

Data Summary: pH and Temperature Effects on Nitrile Hydrolysis

ConditionReagentsTemperatureOutcome
Harsh Acidic Concentrated HCl, H₂SO₄RefluxRapid hydrolysis to carboxylic acid[8]
Mild Acidic Dilute HClRoom TemperatureSlow hydrolysis
Harsh Basic Concentrated NaOH, KOHRefluxRapid hydrolysis to carboxylate salt[8]
Mild Basic NaHCO₃, K₂CO₃Room TemperatureMinimal hydrolysis
Issue 3: My product contains isomeric impurities.

Q: I'm synthesizing this compound starting from o-toluonitrile, and my final product is contaminated with the 3- and 4-isomers. How can I avoid this?

A: The formation of isomeric impurities in this route almost certainly originates from the benzylic bromination of o-toluonitrile. The free-radical mechanism of this reaction can lead to bromination at the meta and para positions, although the ortho position is activated.

Mechanism of Isomer Formation:

The benzylic bromination of toluenes using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) proceeds via a free radical chain mechanism. While the ortho-methyl group is the target, side reactions on the aromatic ring can occur, or the starting o-toluonitrile may contain isomeric impurities.

dot

Caption: Formation of isomeric impurities.

Preventative Measures:

  • High-Purity Starting Material: Ensure the o-toluonitrile used is of high purity and free from meta and para isomers.

  • Control of Bromination Conditions: The selectivity of benzylic bromination can be influenced by the reaction conditions. Using photochemical initiation at low temperatures can sometimes improve selectivity.

  • Purification of the Intermediate: It is often easier to purify the 2-cyanobenzyl bromide intermediate than the final alcohol product. Recrystallization of 2-cyanobenzyl bromide can be effective in removing isomeric impurities.

Protocol for Purification of 2-Cyanobenzyl Bromide by Recrystallization:

  • Dissolve the crude 2-cyanobenzyl bromide in a minimal amount of a hot solvent, such as cyclohexane or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Issue 4: My final product is difficult to purify.

Q: I have a mixture of this compound and various impurities. What is the best way to purify it?

A: Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[4][9] The choice of solvent is crucial.

Solvent Selection for Recrystallization:

The ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve the impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

Protocol for Recrystallization of this compound:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., toluene, or a mixture of ethyl acetate and hexanes) and heat the mixture to boiling.

  • Add more hot solvent dropwise until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

dot

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., 2-cyanobenzaldehyde) Reaction Chemical Transformation (e.g., Reduction) Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Crude Product Crude this compound (with impurities) Workup->Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude Product->Dissolution Filtration Hot Filtration (optional, removes insoluble impurities) Dissolution->Filtration Crystallization Slow Cooling to Room Temperature & Ice Bath Filtration->Crystallization Isolation Vacuum Filtration & Washing with Cold Solvent Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure Product Pure this compound Drying->Pure Product

Caption: Experimental workflow for synthesis and purification.

III. Analytical Methods

A robust analytical method is essential for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the product and potential impurities have good absorbance (e.g., 220-254 nm).

  • Standard Preparation: Prepare a standard of pure this compound and, if available, standards of the expected impurities to determine their retention times and response factors.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17).

  • Injection: Split/splitless injection.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure elution of all components.[2]

  • Detection: Mass spectrometry for identification of unknown impurities by their fragmentation patterns.

IV. References

  • Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI.

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.

  • Hydrolysis of Nitriles. YouTube.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.

  • hydrolysis of nitriles. Chemguide.

  • Recrystallization and Crystallization. University of California, Irvine.

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Stack Exchange.

  • Hydrolysis of Nitriles. Organic Chemistry Tutor.

  • Recrystallization. Chemistry LibreTexts.

  • Benzylic Bromination. Chemistry Steps.

  • CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity. Anant Pharmaceuticals Pvt. Ltd.

  • (PDF) Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate.

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.

  • Benzonitrile-impurities. Pharmaffiliates.

  • Impurity occurrence and removal in crystalline products from process reactions. CORA.

  • High atomic yield bromine-less benzylic bromination. ResearchGate.

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.

  • 2-Cyanobenzaldehyde. PubChem.

  • Impurities Application Notebook. Waters.

  • How to Prepare 2-Cyanobenzyl Bromide and Control Genotoxic Impurities. Guidechem.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.

  • This compound. SRIRAMCHEM.

  • New Analytical Methods for Drugs Analysis A Comparative Study. Ibn Al-Haitham Journal for Pure and Applied Sciences.

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate.

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.

  • 2-Cyanobenzaldehyde 98 7468-67-9. Sigma-Aldrich.

  • N-Bromosuccinimide. 111. Stereochemical Course of Benzylic Bromination. Datapdf.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving common chromatographic challenges encountered during the HPLC analysis of benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve optimal peak symmetry and robust analytical methods. Here, we delve into the root causes of peak tailing and provide practical, field-proven solutions in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with my benzonitrile derivative. What are the most likely causes?

Peak tailing, characterized by an asymmetric peak with a trailing edge, is a common issue in reversed-phase HPLC.[1] For benzonitrile derivatives, which can range from neutral to acidic or basic depending on their substituents, peak tailing is often a result of secondary retention mechanisms beyond the primary hydrophobic interactions with the stationary phase.[2] The most common culprits include:

  • Secondary Interactions with Residual Silanols: This is the most frequent cause, especially for basic benzonitrile derivatives (e.g., aminobenzonitriles). Silica-based stationary phases, such as C18, invariably have some unreacted silanol groups (Si-OH).[2] At a mobile phase pH above approximately 3, these silanols can deprotonate to the anionic form (Si-O⁻), which can then interact electrostatically with protonated basic analytes, leading to peak tailing.[2][3]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase is a critical parameter that dictates the ionization state of both your analyte and the stationary phase.[1] If the mobile phase pH is close to the pKa of your benzonitrile derivative, you may have a mixed population of ionized and non-ionized species, which can result in peak distortion and tailing.[3]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from the HPLC system itself can act as active sites.[4] Certain benzonitrile derivatives with chelating functional groups can interact with these metal ions, causing peak tailing.[5]

  • Column Degradation or Damage: Over time, the bonded phase of an HPLC column can degrade, exposing more of the underlying silica and its active silanol groups.[1] Physical damage to the column, such as the formation of a void at the inlet, can also lead to poor peak shape.[2]

  • Extra-Column Effects: Peak tailing can also be introduced by factors outside of the analytical column. These include using tubing with an unnecessarily large internal diameter or excessive length, as well as poorly made connections between components, all of which contribute to what is known as "extra-column band broadening."[3]

dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the analyte a basic benzonitrile derivative?}; B -- Yes --> C{Check Mobile Phase pH}; C -- pH > 3.5 --> D[Lower pH to 2.5-3.5]; C -- pH < 3.5 --> E{Is an end-capped column in use?}; E -- No --> F[Switch to an end-capped or polar-embedded column]; E -- Yes --> G{Consider mobile phase additives}; G -- No Additive --> H[Add Triethylamine (TEA) or Trifluoroacetic Acid (TFA)]; H --> I[Evaluate Peak Shape]; B -- No --> J{Is the analyte an acidic benzonitrile derivative?}; J -- Yes --> K{Check Mobile Phase pH}; K -- pH near pKa --> L[Adjust pH to be at least 2 units away from pKa]; L --> I; J -- No --> M{Check for other causes}; M --> N[Inspect column for degradation]; M --> O[Check for metal contamination]; M --> P[Minimize extra-column volume]; N --> I; O --> I; P --> I; I --> Q[End: Peak Shape Improved]; } Caption: Troubleshooting workflow for peak tailing.

Q2: How can I effectively use mobile phase pH to mitigate peak tailing for my benzonitrile derivative?

Manipulating the mobile phase pH is a powerful strategy to control secondary interactions. The goal is to ensure that either your analyte or the residual silanols are in a neutral state to minimize electrostatic interactions.

  • For Basic Benzonitrile Derivatives (e.g., Aminobenzonitriles): These compounds are protonated at acidic pH. To minimize peak tailing, it is recommended to lower the mobile phase pH to a range of 2.5 to 3.5.[3] At this low pH, the residual silanols on the silica stationary phase are fully protonated (Si-OH) and therefore neutral, which prevents them from interacting with the positively charged analyte.[2] The pKa of the aromatic amine group of 4-aminobenzonitrile, for instance, is approximately 1.74.[3]

  • For Acidic Benzonitrile Derivatives (e.g., Hydroxybenzonitriles or Carboxybenzonitriles): These compounds will be in their anionic form at higher pH values. To ensure they are in their neutral, protonated form and to minimize interactions with any potentially ionized silanols, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[1]

Benzonitrile Derivative TypeRecommended Mobile Phase pH StrategyRationale
Basic (e.g., Aminobenzonitriles) pH 2.5 - 3.5Protonates residual silanols to their neutral form (Si-OH), minimizing interaction with the protonated basic analyte.[2][3]
Acidic (e.g., Hydroxybenzonitriles) pH at least 2 units below analyte pKaEnsures the acidic analyte is in its neutral, protonated form, reducing repulsion from deprotonated silanols and improving retention and peak shape.[1]

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Effect of mobile phase pH on silanol interactions.

Q3: What are mobile phase additives, and how can they help improve the peak shape of my benzonitrile derivative?

Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. They can work by masking residual silanols or by acting as ion-pairing agents.

  • Triethylamine (TEA): For basic analytes, adding a small amount of a competing base like TEA (typically 0.1-0.5%) to the mobile phase can be very effective.[3] The TEA, being a stronger base, will preferentially interact with the active silanol sites on the stationary phase, effectively shielding your benzonitrile derivative from these secondary interactions.[3]

  • Trifluoroacetic Acid (TFA): TFA is a strong acid and an excellent ion-pairing agent. Adding a low concentration of TFA (typically 0.05-0.1%) to the mobile phase can improve the peak shape of basic compounds.[6] It works by forming an ion pair with the protonated basic analyte, which reduces its interaction with the stationary phase. It also helps to maintain a low pH.

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionBest For
Triethylamine (TEA) 0.1 - 0.5%Competitively blocks active silanol sites.[3]Basic Benzonitrile Derivatives
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acts as an ion-pairing agent and maintains low pH.[6]Basic Benzonitrile Derivatives
Formic Acid/Acetic Acid 0.1%Used for pH adjustment to control ionization.Both Acidic and Basic Derivatives
Q4: I've tried adjusting the pH and using additives, but I still see some peak tailing. What else can I do?

If you've addressed the mobile phase chemistry and still face issues, it's time to look at your column and HPLC system.

  • Use a Modern, End-Capped Column: Not all C18 columns are created equal. Modern columns are typically made from high-purity silica and are "end-capped." End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them inert.[2] For the analysis of basic compounds like aminobenzonitriles, using a well-end-capped column is highly recommended.[3] Some columns are even designed with polar-embedded groups to further shield the silanols.

  • Check for Metal Contamination: If you suspect metal contamination, you can try to clean the column by flushing it with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). However, this is not always effective, and the contamination may be in the HPLC system itself.[5] Using bio-inert or PEEK-lined columns and tubing can help mitigate these issues.[4]

  • Column Flushing and Regeneration: If your column is old or has been used with complex sample matrices, it may be contaminated. Flushing the column with a series of strong solvents can help to remove strongly retained compounds. Always follow the manufacturer's instructions for column cleaning.

  • Minimize Extra-Column Volume: Ensure that all tubing connections are made correctly and that the length and internal diameter of the tubing are minimized. This is especially important in UHPLC systems.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To mitigate peak tailing of a basic benzonitrile derivative by protonating residual silanol groups.

Materials:

  • HPLC system with UV detector

  • C18 column (end-capped is recommended)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Benzonitrile derivative standard solution

Procedure:

  • Prepare Aqueous Mobile Phase: Prepare the aqueous portion of your mobile phase (e.g., 90:10 water:acetonitrile).

  • Adjust pH: While stirring, slowly add phosphoric acid or formic acid to the aqueous mobile phase until the desired pH (e.g., 3.0) is reached.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with acetonitrile to achieve the desired final mobile phase composition.

  • Equilibrate the System: Flush the HPLC system and column with the prepared mobile phase for at least 20-30 minutes, or until a stable baseline is achieved.

  • Inject Sample: Inject your benzonitrile derivative standard and acquire the chromatogram.

  • Evaluate Peak Shape: Calculate the tailing factor. A value close to 1.0 indicates good symmetry.[1]

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

Objective: To competitively block active silanol sites and improve peak symmetry for a basic benzonitrile derivative.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (TEA, HPLC grade).

Procedure:

  • Prepare Aqueous Phase with TEA: To the aqueous portion of your mobile phase, add TEA to a final concentration of 0.1% (v/v).

  • Adjust pH: Carefully adjust the pH of the aqueous TEA solution to your desired setpoint (e.g., 3.0 or 7.0) using phosphoric acid.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous TEA solution with acetonitrile to the final desired ratio.

  • Equilibrate the System: Thoroughly flush the HPLC system and column with the new mobile phase. Note that TEA can be persistent in the system.

  • Inject Sample: Inject your benzonitrile derivative standard and acquire the chromatogram.

  • Evaluate Peak Shape: Compare the tailing factor with and without the TEA additive to assess the improvement.

References

Base hydrolysis of benzonitrile and potential intermediate formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the base-catalyzed hydrolysis of benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this fundamental organic transformation. Our goal is to equip you with the necessary expertise to navigate this reaction successfully, from understanding its mechanistic nuances to optimizing product yield and purity.

Introduction: The Versatility of Nitrile Hydrolysis

The hydrolysis of nitriles is a cornerstone reaction in organic synthesis, providing a reliable pathway to carboxylic acids and amides.[1][2] Benzonitrile, as a model aromatic nitrile, is frequently used to synthesize benzamide, an important intermediate, and benzoic acid, a widely used preservative and synthetic precursor.[1] The reaction outcome—whether the stable benzamide intermediate or the final benzoic acid product is isolated—is highly dependent on the reaction conditions.[3] Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4] This guide focuses exclusively on the base-catalyzed pathway, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary intermediate in the base hydrolysis of benzonitrile? Can it be isolated?

A1: The primary intermediate is benzamide. The reaction proceeds in two main stages: first, the conversion of the nitrile to the amide, and second, the subsequent hydrolysis of the amide to the carboxylate salt.[4] Under vigorous conditions (e.g., high temperatures and prolonged reaction times), the reaction typically proceeds to the final carboxylate product.[3] However, the benzamide intermediate is stable and can be isolated, especially under milder or carefully controlled conditions.[3][5] Some protocols are specifically designed to favor the formation and isolation of benzamide.

Q2: My reaction seems to have stalled, and a white solid has precipitated from the hot reaction mixture. What is happening?

A2: The precipitation of a white solid from the hot reaction mixture during hydrolysis to benzoic acid is a strong indication of the formation of the benzamide intermediate. Benzamide has lower solubility than the final sodium benzoate salt in the aqueous basic solution. This typically means the reaction is incomplete. The solution is to add more of the base (e.g., aqueous NaOH) and continue heating under reflux to drive the hydrolysis of the amide to completion.

Q3: Why is ammonia (NH₃) gas evolved during the reaction?

A3: Ammonia gas is evolved during the second stage of the hydrolysis, where the benzamide intermediate is converted to the benzoate salt.[6] The hydroxide ion attacks the carbonyl carbon of the benzamide, leading to the eventual expulsion of the amino group as ammonia. The evolution of ammonia is a positive indicator that the reaction is progressing from the amide intermediate to the final carboxylate product. This can be qualitatively monitored by holding a piece of moist pH paper over the condenser outlet; the ammonia gas will turn it blue.

Q4: What is the purpose of the final acidification step?

A4: Under basic hydrolysis conditions, the final product exists as its water-soluble salt, sodium benzoate. To isolate the final product, the reaction mixture must be acidified (typically with HCl or H₂SO₄) after the hydrolysis is complete and the solution has been cooled.[6][7] Protonation of the benzoate anion converts it into the free benzoic acid, which is significantly less soluble in cold water and will precipitate out, allowing for its collection by filtration.[8]

Q5: Can I stop the reaction at the benzamide stage selectively?

A5: Yes. Selective hydrolysis to the amide is achievable under milder conditions.[3] Using a controlled amount of base and lower temperatures can favor the formation of the amide. One effective method involves the use of an alkaline solution of hydrogen peroxide.[5] Another reported method uses a catalytic amount of NaOH in an ethanol/water solvent system at 90 °C, which provides high selectivity for the amide with minimal over-hydrolysis to the carboxylic acid.

Reaction Mechanisms and Workflows

Overall Reaction Pathway

The base-catalyzed hydrolysis of benzonitrile is a sequential process. The nitrile is first hydrated to form a benzamide intermediate, which is then further hydrolyzed to a benzoate salt. Final acidic workup yields benzoic acid.

G cluster_step1 Step 1: Formation of Benzamide cluster_step2 Step 2: Hydrolysis of Benzamide cluster_workup Step 3: Acidic Workup Benzonitrile Benzonitrile Imidate Imidate Intermediate Benzonitrile->Imidate Nucleophilic Attack Benzamide Benzamide (Isolatable Intermediate) Benzonitrile->Benzamide OH1 OH⁻ Imidate->Benzamide Tautomerization H2O1 H₂O Tetrahedral Tetrahedral Intermediate Benzamide->Tetrahedral Benzoate Sodium Benzoate Benzamide->Benzoate OH2 OH⁻ Tetrahedral->Benzoate Elimination of NH₂⁻ NH3 NH₃ BenzoicAcid Benzoic Acid (Final Product) Benzoate->BenzoicAcid Protonation Benzoate->BenzoicAcid H3O H₃O⁺

Caption: Overall reaction pathway for the base hydrolysis of benzonitrile.

Experimental Workflow: Hydrolysis to Benzoic Acid

This workflow outlines the key stages for the complete hydrolysis of benzonitrile to benzoic acid, followed by purification.

Caption: Standard experimental workflow for benzoic acid synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Benzoic Acid 1. Incomplete Reaction: Insufficient reflux time or temperature. The reaction may have stopped at the benzamide intermediate stage.1. Ensure the reaction is refluxed for an adequate time (typically 1-2 hours). If benzamide has precipitated, add more NaOH solution and continue refluxing until the solution is homogeneous. Monitor the reaction via TLC if possible.[7]
2. Loss During Workup: Product lost during extraction or filtration. Premature precipitation during hot filtration.2. Ensure the aqueous layer is thoroughly cooled in an ice bath before and during acidification to minimize the solubility of benzoic acid. Use minimal amounts of cold water to wash the filtered crystals.
3. Insufficient Acidification: The pH was not lowered enough to fully precipitate the benzoic acid from its benzoate salt.3. Check the pH of the solution with pH paper after adding acid. Continue adding acid until the solution is strongly acidic (pH 1-2).
Product is Oily or Gummy, Not a Crystalline Solid 1. Presence of Impurities: Significant amount of unreacted benzonitrile or other organic impurities present.1. Before acidification, perform an extraction with an organic solvent like dichloromethane to remove non-polar impurities, including unreacted benzonitrile. Ensure the final product is thoroughly dried.
2. Incomplete Drying: Residual solvent is present.2. Dry the product under vacuum. If it remains oily, purification by recrystallization is necessary.
Melting Point of Benzoic Acid is Low and/or Broad 1. Impure Product: The product is contaminated with unreacted starting materials, the benzamide intermediate, or other byproducts.1. The most effective purification method is recrystallization from hot water. The high solubility of benzoic acid in hot water and poor solubility in cold water allows for efficient removal of most impurities.[8]
Reaction to Produce Benzamide gives Benzoic Acid instead 1. Reaction Conditions Too Harsh: The temperature was too high or the reaction time was too long, leading to the hydrolysis of the desired amide product.1. For selective amide synthesis, use milder conditions. Reduce the reaction temperature (e.g., 90 °C) and carefully monitor the reaction progress by TLC to stop it once the nitrile is consumed.[5] Using a catalytic amount of base is also recommended.

Protocols and Quantitative Data

Protocol 1: Complete Hydrolysis to Benzoic Acid

This protocol is a generalized procedure for the complete conversion of benzonitrile to benzoic acid.

Materials:

  • Benzonitrile

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, Büchner funnel, filter paper

Procedure:

  • Combine benzonitrile (1.0 eq) and 10% aqueous NaOH (approx. 10-15 molar equivalents) in a round-bottom flask with a magnetic stir bar.

  • Assemble a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The oily benzonitrile layer should dissolve as the reaction progresses.

  • After the reflux period, cool the reaction mixture to room temperature.

  • (Optional) Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL) to remove any unreacted benzonitrile. Retain the aqueous layer.

  • Cool the aqueous solution in an ice-water bath.

  • Slowly and with stirring, add concentrated HCl until the solution is strongly acidic (pH < 2), at which point a voluminous white precipitate of benzoic acid will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

  • Purify the crude benzoic acid by recrystallization from hot water.

  • Dry the purified crystals to a constant weight. A typical yield for this process is around 65%.[8]

Protocol 2: Selective Hydrolysis to Benzamide

This protocol is adapted from Schmid et al. for the selective synthesis of benzamide.

Materials:

  • Benzonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Reaction vial or flask with reflux condenser

Procedure:

  • Prepare a 1M stock solution of NaOH in deionized water.

  • In a reaction vial, combine benzonitrile (1.0 mmol), ethanol (0.35 mL), and water (0.15 mL).

  • Add the 1M NaOH stock solution (0.1 mL, 0.1 mmol, 10 mol%).

  • Seal the vessel and heat the mixture at 90 °C with stirring for approximately 17 hours, or until TLC/GC analysis shows complete consumption of benzonitrile.

  • Cool the reaction mixture to room temperature.

  • The product can often be isolated by direct filtration or after removal of the solvent under reduced pressure, followed by purification if necessary.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the product distribution and yield. Below is a summary of reported yields under different basic conditions.

Product Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Benzamide 10 mol% NaOHEtOH/H₂O (7:3)901781 (isolated)Schmid, T. E., et al. (2012)
Benzamide NaOHMeOH/DioxaneReflux4-5Not specified, but noted as "pure"Theodorou, V., et al. (2015)
Benzoic Acid NaOH (aq)WaterReflux1-2~65General Lab Procedure[8]
Benzamide WEPPA*Water1500.594 (isolated)Li, F., et al. (2019)

*WEPPA: Water Extract of Pomelo Peel Ash, an eco-friendly basic medium.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of organic molecules is paramount. 2-(hydroxymethyl)benzonitrile, a key aromatic building block, and its isomers serve as critical intermediates. Distinguishing between these positional isomers is a frequent challenge that demands a robust analytical workflow. This guide provides a comprehensive comparison of this compound with its structural isomers, 3-(hydroxymethyl)benzonitrile and 4-(hydroxymethyl)benzonitrile, and the related compound, benzyl alcohol, utilizing fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental considerations necessary for confident characterization.

The Structural Challenge: Positional Isomerism

The key to differentiating 2-, 3-, and 4-(hydroxymethyl)benzonitrile lies in how the relative positions of the hydroxymethyl and nitrile functional groups on the benzene ring influence their spectroscopic signatures. Benzyl alcohol is included as a foundational comparison, lacking the nitrile group, to highlight its impact on the spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Spectral Interpretation and Comparative Analysis

The key vibrational bands for the characterization of this compound and its comparators are the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-O stretch of the alcohol, and the aromatic C-H and C=C bending modes.

Functional GroupThis compound (Expected)3-(hydroxymethyl)benzonitrile4-(hydroxymethyl)benzonitrileBenzyl Alcohol
O-H Stretch (Alcohol) ~3400-3300 cm⁻¹ (broad)~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)~3340 cm⁻¹ (broad)[1]
C≡N Stretch (Nitrile) ~2220-2230 cm⁻¹~2230 cm⁻¹~2230 cm⁻¹N/A
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3080-3030 cm⁻¹
Aliphatic C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2930-2870 cm⁻¹
C-O Stretch (Alcohol) ~1030 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹~1020 cm⁻¹[2]
Aromatic C=C Bending ~1600, 1480, 1450 cm⁻¹~1600, 1480, 1450 cm⁻¹~1600, 1480, 1450 cm⁻¹~1600, 1495, 1450 cm⁻¹
Out-of-Plane Bending ~760 cm⁻¹ (ortho)~790, 740 cm⁻¹ (meta)~820 cm⁻¹ (para)~740, 700 cm⁻¹ (mono)

Key Differentiators in IR:

  • The presence of a sharp C≡N stretching band around 2230 cm⁻¹ readily distinguishes the benzonitrile isomers from benzyl alcohol.[3]

  • The primary point of differentiation among the isomers is the out-of-plane C-H bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands. Ortho-substituted compounds like this compound typically show a strong band around 760 cm⁻¹. Meta-substituted isomers, such as the 3-isomer, will have a different pattern, often with bands around 790 and 740 cm⁻¹. Para-substitution, as in the 4-isomer, is characterized by a strong band around 820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 800 MHz.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing are then performed.

¹H NMR Spectral Data and Comparative Analysis
CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)
This compound 7.3-7.7 (m, 4H)~4.8 (s, 2H)Variable
3-(hydroxymethyl)benzonitrile 7.4-7.7 (m, 4H)~4.7 (s, 2H)Variable
4-(hydroxymethyl)benzonitrile 7.4-7.6 (d, 2H), 7.6-7.8 (d, 2H)~4.7 (s, 2H)Variable
Benzyl Alcohol 7.2-7.4 (m, 5H)4.6 (s, 2H)Variable

¹H NMR Interpretation:

  • The aromatic region (Ar-H) is the most informative for distinguishing the isomers. The ortho- and meta-isomers will exhibit complex multiplets due to differing coupling constants between the aromatic protons. The para-isomer, due to its symmetry, will show a more simplified pattern, typically two doublets.

  • The methylene protons (-CH₂-) adjacent to the hydroxyl group appear as a singlet in all compounds, but their chemical shift can be subtly influenced by the position of the electron-withdrawing nitrile group.

  • The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectral Data and Comparative Analysis
CompoundAr-C (ppm)-CH₂- (ppm)C≡N (ppm)
This compound ~142 (C-CN), ~133, ~132, ~129, ~128, ~117 (C-CH₂OH)~63~118
3-(hydroxymethyl)benzonitrile ~140 (C-CH₂OH), ~134, ~131, ~130, ~129, ~112 (C-CN)~64~119
4-(hydroxymethyl)benzonitrile ~146 (C-CH₂OH), ~132, ~127, ~111 (C-CN)~64~119
Benzyl Alcohol ~141 (C-CH₂OH), ~128.5, ~128, ~127~65N/A

¹³C NMR Interpretation:

  • The presence of the nitrile carbon (C≡N) at around 118-119 ppm clearly differentiates the benzonitrile isomers from benzyl alcohol.

  • The chemical shifts of the aromatic carbons are diagnostic for the substitution pattern. The carbon attached to the nitrile group (C-CN) and the carbon attached to the hydroxymethyl group (C-CH₂OH) will have distinct chemical shifts depending on their relative positions. In the 2-isomer, these carbons are adjacent, leading to a specific set of chemical shifts compared to the 3- and 4-isomers where they are further apart. The number of unique aromatic carbon signals can also be indicative of the symmetry of the molecule (e.g., the para-isomer will have fewer signals than the ortho- and meta-isomers).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated components then enter the mass spectrometer.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Interpretation and Comparative Analysis

The molecular formula for all three hydroxymethylbenzonitrile isomers is C₈H₇NO, giving a molecular weight of 133.15 g/mol . Benzyl alcohol has a molecular formula of C₇H₈O and a molecular weight of 108.14 g/mol .

IonThis compound (Expected)3-(hydroxymethyl)benzonitrile (Expected)4-(hydroxymethyl)benzonitrile (Expected)Benzyl Alcohol
[M]⁺ 133133133108
[M-H]⁺ 132132132107
[M-H₂O]⁺ 11511511590
[M-CHO]⁺ 10410410479
[C₇H₅]⁺ 91919191 (tropylium)
[C₆H₄CN]⁺ 102102102N/A

Key Fragmentation Pathways:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at m/z 133 for the benzonitrile isomers and m/z 108 for benzyl alcohol, confirming their respective molecular weights.

  • Loss of Hydrogen ([M-H]⁺): A peak at m/z 132 for the isomers and m/z 107 for benzyl alcohol is common, resulting from the loss of a hydrogen radical.

  • Loss of Water ([M-H₂O]⁺): The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols, leading to a peak at m/z 115 for the isomers and m/z 90 for benzyl alcohol.

  • Loss of a Formyl Radical ([M-CHO]⁺): The loss of a formyl radical (29 Da) can occur, giving rise to a peak at m/z 104 for the isomers and m/z 79 for benzyl alcohol.

  • Tropylium Ion ([C₇H₇]⁺): The peak at m/z 91, corresponding to the stable tropylium ion, is a common feature in the mass spectra of benzyl derivatives. However, for the benzonitrile isomers, the formation of the cyanotropylium ion may be less favorable.

  • Cyanobenzyl Cation ([C₇H₆CN]⁺): For the benzonitrile isomers, a significant peak at m/z 102, corresponding to the cyanobenzyl cation, is expected. The relative intensity of this fragment may vary slightly between the isomers.

The fragmentation patterns of the three isomers are expected to be very similar, making definitive differentiation by MS alone challenging. However, when coupled with the clear distinctions observed in NMR and IR spectroscopy, a confident structural assignment can be made.

Workflow and Logic Diagram

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound and its differentiation from its structural isomers is readily achievable through a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight, it is the nuanced details within IR and, most definitively, NMR spectra that allow for unambiguous structural assignment. The out-of-plane bending vibrations in IR provide a strong indication of the substitution pattern, and the chemical shifts and coupling patterns in both ¹H and ¹³C NMR serve as the final arbiters of the precise isomeric form. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently navigate the challenges of isomeric differentiation in their synthetic and analytical endeavors.

References

Comparative analysis of the reactivity of benzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Benzonitrile Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced reactivity of benzonitrile derivatives is paramount. These compounds, featuring a cyano group attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring.[1] These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the molecule's susceptibility to various chemical transformations.[1]

This guide provides a comprehensive comparative analysis of the reactivity of benzonitrile derivatives in key chemical reactions. It is designed to move beyond simple protocols, offering insights into the mechanistic principles that govern these transformations, supported by quantitative experimental data and detailed methodologies.

The Electronic Influence of the Cyano Group: A Double-Edged Sword

The reactivity of any benzonitrile derivative is fundamentally governed by the powerful electron-withdrawing nature of the cyano (-C≡N) group. This influence is exerted through two primary electronic effects:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M): The pi system of the nitrile group can withdraw electron density from the aromatic ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.

This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[2] Concurrently, it renders the nitrile carbon itself electrophilic and susceptible to attack by nucleophiles.[1][2] The strategic placement of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring allows for the precise modulation of these inherent properties.[3]

Comparative Reactivity in Nucleophilic Attack on the Nitrile Carbon: Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid is a cornerstone transformation. The reaction rate is highly sensitive to the electronic character of the substituents on the aromatic ring.[1]

Mechanism and Substituent Effects: In acid-catalyzed hydrolysis, the mechanism can shift depending on the acid concentration.[2]

  • In highly concentrated acid (e.g., 18.2 M H₂SO₄): The rate-determining step is the nucleophilic attack of a water molecule on the protonated nitrile. In this regime, EWGs accelerate the reaction by enhancing the electrophilicity of the nitrile carbon, making it more susceptible to attack.[2]

  • In less concentrated acid: The initial protonation of the nitrile nitrogen can become rate-limiting.

A Hammett plot for the hydration of para-substituted benzonitriles, which correlates reaction rates with substituent electronic effects, shows a positive slope. This quantitatively confirms that electron-withdrawing groups facilitate the hydration of the nitrile group.[1][4] The 3-(2-oxo-acetyl) group, for instance, is a strong EWG that significantly increases the reactivity of the nitrile carbon towards nucleophiles compared to unsubstituted benzonitrile.[5]

Table 1: Comparative Pseudo-First-Order Rate Constants (k_obs) for Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles
Substituent (p-X)Substituent Constant (σ)k_obs (s⁻¹) in 18.2 M H₂SO₄ at 25°C
-OCH₃-0.27Slower than Benzonitrile
-CH₃-0.17Slower than Benzonitrile
-H0.00Baseline
-Cl+0.23Faster than Benzonitrile
-NO₂+0.78Significantly Faster than Benzonitrile
Note: Specific rate constants are highly dependent on exact experimental conditions. This table illustrates the general trend.
Experimental Protocol: Monitoring Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a method for determining the rate of hydrolysis for a substituted benzonitrile.[2]

  • Preparation of Acid Solutions: Prepare sulfuric acid solutions of the desired molarity (e.g., 18.2 M) by carefully diluting concentrated (98%) sulfuric acid. Standardize the final concentration by titration against a standard sodium hydroxide solution.

  • Reaction Setup: Place the sulfuric acid solution in a thermostated water bath to maintain a constant temperature of 25.0 ± 0.1 °C.

  • Initiation: Accurately weigh and dissolve a small amount of the substituted benzonitrile into the temperature-equilibrated sulfuric acid solution to initiate the reaction.[2]

  • Monitoring: Follow the reaction's progress by recording the UV-Vis absorbance spectra at regular time intervals. The wavelength should correspond to the maximum absorbance of the product (e.g., the corresponding benzamide or benzoic acid).[2]

  • Data Analysis: Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order rate equation.[2]

G cluster_prep Preparation cluster_react Reaction & Monitoring cluster_analysis Data Analysis A Prepare & Standardize H₂SO₄ Solution B Equilibrate Acid in Water Bath (25°C) A->B C Dissolve Benzonitrile Derivative in Acid B->C D Record UV-Vis Spectra at Timed Intervals C->D E Plot Absorbance vs. Time D->E F Calculate k_obs via First-Order Kinetics E->F

Caption: Experimental workflow for kinetic analysis of benzonitrile hydrolysis.

Comparative Reactivity in Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a vital transformation in the synthesis of many biologically active molecules.[1] The efficiency of this reaction is influenced by both the choice of reducing agent and the substitution pattern on the aromatic ring.

Mechanism and Substituent Effects: The reduction process involves the addition of hydrogen across the carbon-nitrogen triple bond. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of reduction.[6] This is because they enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack by the hydride source or more readily adsorbed onto a catalyst surface. Conversely, benzonitriles containing electron-donating groups often require more forcing conditions, such as refluxing in a solvent like tetrahydrofuran (THF), for complete reduction.[6]

Table 2: Comparative Yields and Conditions for the Reduction of para-Substituted Benzonitriles
Substituent (p-X)Reducing SystemConditionsYield of BenzylamineReference
-OCH₃Diisopropylaminoborane / cat. LiBH₄Reflux in THF80%[6]
-HPd/C, H₂ (50 psi)Room Temp, 12h~High[1]
-Cl (2,4-dichloro)Diisopropylaminoborane / cat. LiBH₄25°C, 5h99%[6]
-NO₂Not directly comparable due to nitro group reduction--
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybenzonitrile

This protocol describes the reduction of a benzonitrile derivative with an electron-donating group using catalytic hydrogenation.[1]

  • Catalyst Suspension: In a high-pressure reaction vessel, suspend 10% palladium on carbon (Pd/C, 5 mol%) in ethanol (20 mL).

  • Substrate Addition: Add 4-methoxybenzonitrile (1.0 g, 7.5 mmol) to the suspension.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen three times to remove air. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. The product can be further purified by distillation or crystallization.[1]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. The cyano group is a powerful activating group for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group (e.g., a halogen).[7][8]

Mechanism and Substituent Effects: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The leaving group is then expelled in the second step to restore aromaticity.

The reactivity in SNAr reactions increases dramatically with the presence of additional electron-withdrawing groups on the aromatic ring.[7][10] These groups help to stabilize the negative charge in the Meisenheimer complex, lowering the activation energy of the first, rate-determining step. Therefore, a compound like 4-chloro-3-nitrobenzonitrile is significantly more reactive towards nucleophiles than 4-chlorobenzonitrile.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, the benzonitrile ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). The electron-withdrawing nitrile group reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene itself.[3][11]

Substituent and Directing Effects: The nitrile group is a deactivating and meta-directing substituent.[11] The deactivation is due to the inductive and resonance withdrawal of electron density. The meta-directing effect arises because the resonance structures of the intermediate carbocation (the sigma complex) are least destabilized when the electrophile adds at the meta position.

The reactivity of benzonitrile derivatives in EAS can be increased by the presence of electron-donating, activating groups.[11] The stronger the activating group, the more reactive the derivative.

Reactivity Ranking:

p-Methoxybenzonitrile > p-Methylbenzonitrile > Benzonitrile

The methoxy group (-OCH₃) is a stronger activating group than the methyl group (-CH₃) because the oxygen atom can donate a lone pair of electrons via resonance, which is a more powerful effect than the inductive donation from the methyl group.[11]

Comparative Reactivity in [3+2] Cycloaddition Reactions

Benzonitrile derivatives, particularly benzonitrile N-oxide, are valuable 1,3-dipoles for use in [3+2] cycloaddition reactions to synthesize five-membered heterocycles like isoxazolines.[7][12] The kinetics and regioselectivity of these reactions are governed by Frontier Molecular Orbital (FMO) theory.

Substituent and Electronic Effects: The reactivity of the benzonitrile N-oxide and the dipolarophile (the alkene component) depends on their electronic properties.[7]

  • Electron-poor dipolarophiles: Reactions with these are accelerated in polar, protic solvents like water.[13]

  • Electron-rich dipolarophiles: The reaction rate shows less dependence on solvent polarity.[13]

Computational studies, such as DFT analysis, show that benzonitrile N-oxide can act as a moderate nucleophile, while dipolarophiles like β-phosphorylated nitroethenes are strong electrophiles.[7] The substituent on the benzonitrile ring can modulate its nucleophilicity, thus influencing the reaction rate.

Conclusion

The reactivity of benzonitrile and its derivatives is a nuanced interplay of inductive and resonance effects conferred by the substituents on the aromatic ring.[7] The electron-withdrawing cyano group establishes a baseline of reactivity, deactivating the ring to electrophilic attack while activating it for nucleophilic substitution and rendering the nitrile carbon electrophilic. This inherent reactivity can be precisely controlled:

  • For hydrolysis and reduction: Electron-withdrawing groups consistently accelerate the rate by enhancing the electrophilicity of the nitrile carbon.[2][6]

  • For Nucleophilic Aromatic Substitution: The nitrile group is a powerful activating group, and its effect is amplified by other electron-withdrawing substituents that stabilize the key Meisenheimer intermediate.[7]

  • For Electrophilic Aromatic Substitution: The ring is deactivated, but this can be overcome by the presence of strong electron-donating groups.[11]

This guide provides a foundational understanding and practical data for researchers and professionals working with these versatile chemical building blocks, enabling more rational design and execution of synthetic strategies.

References

A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 2-(hydroxymethyl)benzonitrile using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(hydroxymethyl)benzonitrile. As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring its purity is paramount for downstream success and regulatory compliance.[1][2] We will explore the rationale behind HPLC method development, present a detailed validation protocol, and compare its performance against an orthogonal analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the supporting data and workflows required by researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding this compound and Its Impurity Profile

This compound (CAS 89942-45-0) is an aromatic compound featuring both a nitrile (-C≡N) and a hydroxymethyl (-CH₂OH) group.[2] This bifunctional nature makes it a versatile building block but also susceptible to specific impurities during synthesis. A robust analytical method must be capable of separating the target analyte from:

  • Unreacted Starting Materials: Such as 2-cyanobenzaldehyde or other precursors.

  • Over-oxidation Products: Such as 2-cyanobenzoic acid.

  • By-products: Resulting from side reactions.

  • Isomers: Positional isomers like 3- or 4-(hydroxymethyl)benzonitrile, which can be difficult to distinguish.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this type of analysis due to its high resolving power and suitability for non-volatile and thermally labile compounds.[3][4]

The Primary Method: A Validated Reversed-Phase HPLC Protocol

Our objective is to develop a method that is not just precise, but also accurate and specific. The choice of a reversed-phase HPLC (RP-HPLC) method is based on the moderate polarity of this compound, which allows for excellent interaction with a non-polar stationary phase.[5][6]

Causality of Methodological Choices:
  • Column Selection (C18): An octadecylsilyl (C18) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining and separating aromatic compounds based on subtle differences in polarity. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution, backpressure, and analysis time.[7]

  • Mobile Phase Composition (Acetonitrile/Water): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A gradient elution (as opposed to isocratic) is often preferred in purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detector (Diode Array Detector - DAD): The benzonitrile moiety contains a chromophore that absorbs UV light. A DAD is superior to a standard UV-Vis detector because it acquires spectra across a range of wavelengths for every point in the chromatogram. This allows for the selection of the optimal detection wavelength (λ_max) for sensitivity and provides "peak purity" analysis by comparing spectra across a single peak, helping to identify co-eluting impurities.

Experimental Workflow for Purity Validation

The overall process ensures that the analytical method is robust, reliable, and fit for its intended purpose.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Comparison prep_std Prepare Reference Standard Solutions val Method Validation (ICH/USP Guidelines) prep_std->val prep_sample Prepare Synthesized Sample Solution acq Data Acquisition (DAD Detector) prep_sample->acq dev Method Development (Column, Mobile Phase) dev->val val->acq integ Peak Integration & Area % Calculation acq->integ comp Compare Purity Results (HPLC vs. qNMR) integ->comp ortho Orthogonal Method (e.g., qNMR Analysis) ortho->comp report Final Purity Report comp->report

Caption: Workflow for HPLC purity validation of this compound.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • This compound Reference Standard (>99.5% purity)

    • Synthesized this compound batch for testing

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (Equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD, 225 nm (monitor 200-400 nm for peak purity)

  • Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the synthesized batch in the same manner as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Trustworthiness Through Validation: A Self-Validating System

An analytical method is only reliable if its performance characteristics are understood and documented. Validation is performed according to International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[8][9][10]

G center Validated Purity Value spec Specificity (No Interference) spec->center lin Linearity & Range (R² > 0.999) lin->center acc Accuracy (% Recovery) lin->acc supports prec Precision (% RSD) lin->prec supports acc->center prec->center prec->acc influences loq LOQ / LOD (Sensitivity) loq->center

Caption: Interdependence of key HPLC method validation parameters.

Summary of Validation Parameters & Acceptance Criteria
Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Analyze blank, placebo (if applicable), reference standard, and spiked sample.Peak for analyte is well-resolved from any other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze 5-7 concentrations across a range (e.g., 50-150% of the nominal concentration).Correlation coefficient (R²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)To assess method performance under the same conditions over a short interval.Perform six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.RSD at this concentration should be ≤ 10%.

An Orthogonal Comparison: Quantitative NMR (qNMR)

To build ultimate confidence in a purity value, an orthogonal method—one based on a different scientific principle—should be employed. Quantitative NMR (qNMR) is an ideal choice. Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR can determine absolute purity against a certified internal standard.[11][12][13] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[13][14]

Comparative Analysis: HPLC vs. qNMR
FeatureHPLC (Area Percent Method)Quantitative NMR (qNMR)
Principle Physical separation based on partitioning between mobile and stationary phases.Nuclear resonance; signal integral is proportional to molar concentration.[14]
Reference Standard Requires a high-purity standard of the analyte itself to identify the main peak.Requires a high-purity, stable, non-interfering internal standard (e.g., maleic acid).
Quantification Relative (% Area). Assumes all compounds have a similar detector response, which can be a source of error.Absolute (Purity by mass %). Provides a more accurate mass balance.
Impurity Detection Excellent at detecting and resolving minor impurities, even isomers.May not detect impurities that lack unique NMR signals or are present at very low levels.
Throughput High. Modern systems can run many samples automatically.Lower. Requires careful sample preparation and longer acquisition times for high accuracy.[12]
Hypothetical Purity Data Comparison

A synthesized batch of this compound was analyzed by both the validated HPLC method and a qNMR experiment using maleic acid as the internal standard.

Analytical MethodPurity Value (%)Key Observations
Validated HPLC 99.62% (Area %)Two minor impurities detected at 0.15% (RRT 0.85) and 0.23% (RRT 1.10).
Quantitative ¹H NMR 99.55% (w/w)Confirms high purity. Integrals consistent with the main structure. No significant unknown signals observed.

The strong agreement between the relative purity from HPLC and the absolute purity from qNMR provides a high degree of confidence in the quality of the synthesized material.

Conclusion

Validating the purity of this compound requires a meticulous and well-documented approach. High-Performance Liquid Chromatography stands out as the primary technique, offering unparalleled resolution for impurity profiling. The detailed RP-HPLC method presented here, when subjected to a rigorous validation protocol covering specificity, linearity, accuracy, and precision, becomes a self-validating system that ensures trustworthy results.

However, for definitive purity assessment, especially in a regulated drug development environment, relying on a single technique is insufficient. The use of an orthogonal method like qNMR provides a crucial cross-check. By comparing the relative purity from HPLC with the absolute purity from qNMR, we establish a comprehensive and scientifically sound understanding of the material's quality, underpinning the integrity of subsequent research and development.

References

A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)benzonitrile for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)benzonitrile is a critical bifunctional building block in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure is a key component of several approved drugs. The strategic importance of this intermediate necessitates a thorough understanding of its available synthetic routes. This guide provides an in-depth comparative analysis of three primary synthetic strategies for obtaining this compound: the selective reduction of 2-cyanobenzaldehyde, the benzylic oxidation of o-tolunitrile, and the ring-opening of phthalide. Each route is evaluated based on its chemical mechanism, operational efficiency, scalability, safety, and economic viability. Detailed experimental protocols and quantitative data are provided to empower researchers, chemists, and process development professionals to make informed decisions tailored to their specific research and development needs.

Introduction

This compound is a versatile chemical intermediate whose value lies in its ortho-disubstituted pattern, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile. This unique arrangement allows for a variety of subsequent transformations, making it an ideal precursor for complex heterocyclic scaffolds. For instance, it is a key starting material for the synthesis of phthalazinone-based PARP (poly (ADP-ribose) polymerase) inhibitors, a class of targeted cancer therapies.

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as starting material cost, number of steps, overall yield, purification challenges, and safety. This guide aims to dissect the most prevalent methods for synthesizing this compound, offering a clear rationale for choosing one pathway over another based on laboratory-scale and process-scale considerations.

Route 1: Selective Reduction of 2-Cyanobenzaldehyde

This is arguably the most direct and chemically elegant approach, involving the selective reduction of the aldehyde functional group in the presence of a nitrile. The success of this route hinges on the choice of a reducing agent with sufficient chemoselectivity to avoid the reduction of the nitrile.

Mechanistic Rationale: The synthesis relies on the differential reactivity of the aldehyde and nitrile functionalities. Aldehydes are significantly more electrophilic than nitriles and are readily reduced by mild hydride reagents like sodium borohydride (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would lead to the over-reduction of both functional groups. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which is subsequently protonated upon workup to yield the primary alcohol.

Typical Reducing Agents:

  • Sodium Borohydride (NaBH₄): The reagent of choice for this transformation due to its excellent selectivity, low cost, and operational simplicity. It can be used in protic solvents like methanol or ethanol.

  • Catalytic Hydrogenation: This method can also be employed, though careful selection of the catalyst and reaction conditions is necessary to prevent nitrile reduction.[1][2]

Experimental Protocol: Reduction of 2-Cyanobenzaldehyde with NaBH₄

Materials:

  • 2-Cyanobenzaldehyde (1.0 eq)[3]

  • Sodium Borohydride (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanobenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Route 2: Benzylic Oxidation of o-Tolunitrile

This route utilizes an inexpensive and widely available starting material, o-tolunitrile (2-methylbenzonitrile).[4][5][6][7] The core of this strategy is the selective oxidation of the benzylic methyl group to a hydroxymethyl group.

Mechanistic Rationale: Controlling the oxidation of a methyl group to the alcohol stage without further oxidation to the aldehyde or carboxylic acid can be challenging. A common and effective strategy involves a two-step process:

  • Free-Radical Bromination: The methyl group is first converted to a bromomethyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction proceeds via a free-radical chain mechanism at the benzylic position, which is stabilized by the aromatic ring.

  • Hydrolysis: The resulting 2-(bromomethyl)benzonitrile is then hydrolyzed to the desired alcohol. This is a nucleophilic substitution reaction (typically Sₙ2) where a nucleophile (e.g., water, acetate) displaces the bromide.

Alternative Oxidation Methods: Direct oxidation methods using agents like selenium dioxide or certain metal catalysts exist but often suffer from lower yields and over-oxidation byproducts.[8][9]

Experimental Protocol: Two-Step Oxidation of o-Tolunitrile

Step 1: Synthesis of 2-(Bromomethyl)benzonitrile

  • Materials: o-Tolunitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN).

  • Procedure:

    • Combine o-tolunitrile, NBS, and AIBN in a flask equipped with a reflux condenser.

    • Add the solvent (CCl₄ or MeCN) and heat the mixture to reflux.

    • Monitor the reaction by GC or TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude 2-(bromomethyl)benzonitrile is often used directly in the next step.

Step 2: Hydrolysis to this compound

  • Materials: Crude 2-(bromomethyl)benzonitrile (1.0 eq), Sodium Acetate (NaOAc, 1.5 eq), Acetic Acid.

  • Procedure:

    • Dissolve the crude bromide in acetic acid and add sodium acetate.

    • Heat the mixture to 100 °C for 2-3 hours. This forms the acetate ester intermediate.

    • Cool the mixture and add water.

    • Add a base (e.g., NaOH solution) to hydrolyze the ester and neutralize the acetic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Route 3: Synthesis from Phthalide

This less common but viable route involves the reductive ring-opening of phthalide, a lactone.[10] This method can be advantageous if phthalide is a readily available or cost-effective starting material.

Mechanistic Rationale: The synthesis of this compound from phthalide requires two key transformations: the reduction of the lactone to a diol (which exists in equilibrium with the hydroxy acid)[11] and the conversion of the carboxylic acid functionality into a nitrile. A more direct, albeit challenging, approach involves the reaction of phthalide with ammonia or an ammonia equivalent under conditions that promote both ring-opening and dehydration. A more controlled sequence involves first opening the lactone to 2-(hydroxymethyl)benzoic acid via hydrolysis and then converting the acid to the nitrile.

Experimental Protocol: Two-Step Synthesis from Phthalide

Step 1: Hydrolysis of Phthalide to 2-(Hydroxymethyl)benzoic Acid [11]

  • Materials: Phthalide (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend phthalide in an aqueous solution of NaOH.

    • Heat the mixture to reflux until the phthalide has completely dissolved (typically 1-2 hours).

    • Cool the resulting solution of sodium 2-(hydroxymethyl)benzoate in an ice bath.

    • Acidify the solution with concentrated HCl until the pH is ~2, causing the product to precipitate.

    • Filter the solid, wash with cold water, and dry to obtain 2-(hydroxymethyl)benzoic acid.

Step 2: Conversion of Carboxylic Acid to Nitrile

  • This conversion is a multi-step process itself, typically proceeding through the primary amide.

  • Procedure Outline:

    • Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the acid chloride with excess aqueous ammonia to form 2-(hydroxymethyl)benzamide.

    • Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the final product, this compound.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: ReductionRoute 2: OxidationRoute 3: From Phthalide
Starting Material 2-Cyanobenzaldehydeo-TolunitrilePhthalide
Reagent Cost Moderate to HighLowLow to Moderate
Number of Steps 12 (or more)3+ (via amide)
Typical Overall Yield High (>90%)Moderate (50-70%)Moderate (40-60%)
Scalability ExcellentGood (requires careful control)Fair (multiple steps)
Key Safety Concerns Flammable solventsRadical initiators, lachrymatory bromide intermediateCorrosive reagents (SOCl₂, POCl₃)
Purification Relatively simpleMore complex (byproducts)Complex (multiple intermediates)

Visualization of Synthetic Pathways

The following diagram illustrates the convergence of the three synthetic routes to the target molecule.

G SM1 2-Cyanobenzaldehyde Product This compound SM1->Product NaBH₄ Reduction (Route 1) SM2 o-Tolunitrile INT1 2-(Bromomethyl)benzonitrile SM2->INT1 NBS/AIBN (Route 2, Step 1) SM3 Phthalide INT2 2-(Hydroxymethyl)benzoic Acid SM3->INT2 NaOH Hydrolysis (Route 3, Step 1) INT1->Product Hydrolysis (Route 2, Step 2) INT3 2-(Hydroxymethyl)benzamide INT2->INT3 1. SOCl₂ 2. NH₄OH (Route 3, Step 2) INT3->Product Dehydration (POCl₃) (Route 3, Step 3)

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific objectives of the synthesis.

  • For rapid, lab-scale synthesis and discovery chemistry , where the starting material is commercially available and high purity is desired with minimal development time, Route 1 (Reduction of 2-Cyanobenzaldehyde) is unequivocally the superior choice. Its single-step, high-yield nature and straightforward purification make it highly efficient.

  • For large-scale production and process chemistry , where cost of goods is a primary driver, Route 2 (Oxidation of o-Tolunitrile) becomes highly attractive. Despite its moderate overall yield and more challenging purification, the low cost of the starting material, o-tolunitrile, provides a significant economic advantage that can justify the investment in process optimization.

  • Route 3 (From Phthalide) is generally the least efficient method due to its multiple steps and moderate yields. It should only be considered in specific scenarios where phthalide is an abundant and inexpensive in-house starting material and the other precursors are unavailable.

By understanding the causality behind the reaction mechanisms and the practical trade-offs of each method, researchers can confidently select and implement the most appropriate strategy for their work, accelerating progress in drug development and chemical science.

References

A Spectroscopic Deep Dive: Comparative Analysis of 2-(hydroxymethyl)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the benzonitrile scaffold is a cornerstone, serving as a versatile precursor for a myriad of complex molecules. The nuanced interplay of substituents on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and, critically, its spectroscopic signature. This guide offers a detailed comparative analysis of 2-(hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol, with other ortho-, meta-, and para-substituted benzonitriles, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark.

Through a meticulous examination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we will elucidate the characteristic spectral features imparted by the hydroxymethyl group in comparison to other common substituents such as methyl, methoxy, and hydroxyl groups. This analysis is grounded in experimental data, with detailed protocols and an exploration of the underlying principles governing the observed spectral shifts and fragmentation patterns.

The Substituent's Tale: Unraveling Electronic and Steric Effects

The position and nature of a substituent on the benzonitrile ring dictate the electron density distribution and steric environment, which in turn leaves an indelible mark on its interaction with electromagnetic radiation and its behavior in the mass spectrometer. The ortho-position of the hydroxymethyl group in our primary compound of interest introduces unique intramolecular interactions that are absent in its meta and para isomers, and distinct from other ortho-substituted analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of other substituted benzonitriles. This data provides a quantitative basis for the subsequent in-depth analysis.

Table 1: Infrared Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (O-H stretch, broad), ~2225 (C≡N stretch), ~1050 (C-O stretch)
2-Methylbenzonitrile~2975, 2940 (C-H stretch), ~2226 (C≡N stretch)[1]
2-Methoxybenzonitrile~2940, 2840 (C-H stretch), ~2228 (C≡N stretch), ~1250 (asym. C-O-C stretch), ~1025 (sym. C-O-C stretch)
2-Hydroxybenzonitrile~3300 (O-H stretch, broad), ~2230 (C≡N stretch)[2]
3-Hydroxybenzonitrile~3350 (O-H stretch, broad), ~2235 (C≡N stretch)
4-Hydroxybenzonitrile~3350 (O-H stretch, broad), ~2230 (C≡N stretch)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsSubstituent Protons
This compound ~7.4-7.7 (m, 4H) ~4.8 (s, 2H, -CH₂-), ~2.5 (br s, 1H, -OH)
2-Methylbenzonitrile~7.2-7.6 (m, 4H)[3]~2.5 (s, 3H, -CH₃)[3]
2-Methoxybenzonitrile~6.9-7.6 (m, 4H)[3]~3.9 (s, 3H, -OCH₃)[3]
2-Hydroxybenzonitrile~6.9-7.5 (m, 4H)~6.0 (br s, 1H, -OH)
3-Hydroxybenzonitrile~7.0-7.4 (m, 4H)~5.5 (br s, 1H, -OH)
4-Hydroxybenzonitrile~6.9 (d, 2H), ~7.6 (d, 2H)~6.0 (br s, 1H, -OH)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsSubstituent CarbonsC≡N Carbon
This compound ~128-140 ~63 (-CH₂-) ~118
2-Methylbenzonitrile~126.0, 130.0, 132.2, 132.4, 141.6[3]~20.2 (-CH₃)[3]~117.9[3]
2-Methoxybenzonitrile~111.4, 120.3, 133.5, 134.0, 160.7~55.9 (-OCH₃)~116.5
2-Hydroxybenzonitrile~116-160-~117
3-Hydroxybenzonitrile~115-158-~119
4-Hydroxybenzonitrile~116-161-~119

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 133 115 (M-H₂O)⁺, 104 (M-CHO)⁺, 90, 77
2-Methylbenzonitrile117[1]116 (M-H)⁺, 90 (M-HCN)⁺[1]
2-Methoxybenzonitrile133118 (M-CH₃)⁺, 90 (M-CH₃-CO)⁺, 77
2-Hydroxybenzonitrile119[2]91 (M-CO)⁺, 64[2]
3-Hydroxybenzonitrile11991 (M-CO)⁺, 64
4-Hydroxybenzonitrile11991 (M-CO)⁺, 64

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The IR spectrum provides a rapid and effective means of identifying key functional groups. For this compound, the most telling absorptions are the broad O-H stretch around 3400 cm⁻¹, characteristic of the alcohol, and the sharp, intense C≡N stretch at approximately 2225 cm⁻¹. The presence of the hydroxyl group in 2-hydroxybenzonitrile also results in a broad O-H stretch, though its position and shape can be influenced by intra- and intermolecular hydrogen bonding. In contrast, 2-methylbenzonitrile and 2-methoxybenzonitrile lack this broad O-H absorption, instead showing characteristic C-H stretches of the methyl and methoxy groups.

The position of the nitrile stretch is sensitive to the electronic nature of the substituent. Generally, electron-donating groups can slightly lower the frequency, while electron-withdrawing groups tend to increase it. However, in these examples, the differences are subtle, with all nitrile stretches appearing in the expected 2225-2235 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H NMR: The proton NMR spectrum of this compound is distinguished by a singlet at approximately 4.8 ppm corresponding to the two protons of the methylene (-CH₂) group. The adjacent hydroxyl proton typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O. The aromatic region displays a complex multiplet due to the ortho-substitution pattern.

In comparison, 2-methylbenzonitrile shows a characteristic singlet for the methyl protons around 2.5 ppm[3]. 2-Methoxybenzonitrile exhibits a singlet for the methoxy protons at a more downfield position of ~3.9 ppm[3]. The hydroxyl proton of 2-hydroxybenzonitrile is a broad singlet, often further downfield than the alcohol proton of this compound due to the phenolic acidity.

¹³C NMR: The ¹³C NMR spectrum of this compound shows a distinct peak for the methylene carbon at ~63 ppm. The nitrile carbon appears around 118 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent. For 2-methylbenzonitrile, the methyl carbon is observed at a much more upfield position of ~20.2 ppm[3]. The methoxy carbon in 2-methoxybenzonitrile is found around 55.9 ppm. The position of the nitrile carbon signal is also subtly affected by the electronic properties of the substituent.

Mass Spectrometry: Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pathways of a molecule. The molecular ion peak (M⁺) for this compound is observed at m/z 133. A prominent fragmentation pathway is the loss of a water molecule (M-18), leading to a peak at m/z 115. Another significant fragment is observed at m/z 104, corresponding to the loss of a formyl radical (CHO).

For 2-methylbenzonitrile, the molecular ion is at m/z 117, and a common fragmentation is the loss of a hydrogen atom to form a stable tropylium-like cation at m/z 116[1]. 2-Methoxybenzonitrile (M⁺ at m/z 133) readily loses a methyl radical to give a fragment at m/z 118. The hydroxybenzonitriles (M⁺ at m/z 119) typically show a loss of carbon monoxide (CO) from the phenol ring, resulting in a fragment at m/z 91[2].

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. The following are representative protocols for the acquisition of the data presented in this guide.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

ATR_FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Ratio to Background) D->E F Clean Crystal E->F

ATR-FTIR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

EI_MS_Workflow A Sample Introduction B Electron Ionization (70 eV) A->B C Mass Analysis (m/z separation) B->C D Ion Detection C->D E Generate Mass Spectrum D->E

EI-MS Experimental Workflow

Conclusion

The spectroscopic analysis of this compound in comparison with other substituted benzonitriles reveals a rich tapestry of information dictated by the nature and position of the substituent. The hydroxymethyl group imparts a unique combination of spectral features: a characteristic O-H stretch in the IR, distinct methylene proton and carbon signals in the NMR spectra, and specific fragmentation pathways in the mass spectrum involving the loss of water and a formyl radical.

This guide provides a foundational dataset and analytical framework for researchers working with these important chemical entities. By understanding the principles behind the observed spectroscopic differences, scientists can more confidently identify and characterize novel benzonitrile derivatives, accelerating the pace of discovery in drug development and materials science.

References

A Comparative Guide to the Biological Activity of 2-(hydroxymethyl)benzonitrile and 4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of functional groups on an aromatic scaffold is a fundamental determinant of a molecule's biological profile. Even subtle changes in substituent positioning can dramatically alter physicochemical properties, target binding affinity, and metabolic stability. This guide provides an in-depth comparative analysis of two positional isomers: 2-(hydroxymethyl)benzonitrile (the ortho isomer) and 4-(hydroxymethyl)benzonitrile (the para isomer).

While both molecules share the same molecular formula and functional groups—a reactive nitrile and a polar hydroxymethyl group—their distinct structural arrangement dictates unique three-dimensional conformations and electronic distributions. There is a notable scarcity of direct comparative biological data for these specific isomers in publicly available literature. Therefore, this guide will leverage established principles of structure-activity relationships (SAR) to hypothesize their differential biological activities and, crucially, will provide a robust experimental framework for their empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the nuances of positional isomerism in benzonitrile-based scaffolds.

Physicochemical and Structural Differentiation

The initial step in comparing these isomers involves examining their fundamental properties. The positioning of the hydroxymethyl and nitrile groups directly influences intermolecular forces, steric hindrance, and the potential for intramolecular interactions.

The ortho isomer's adjacent functional groups can engage in intramolecular hydrogen bonding, creating a more constrained conformation. This can reduce its interaction with solvent molecules and may influence how it fits into a protein's binding pocket. Conversely, the para isomer's linear and symmetrical structure prevents intramolecular interactions, making it more available for intermolecular hydrogen bonding with biological targets or solvent.[1] This symmetry also typically allows for more efficient packing in a crystal lattice.

PropertyThis compound4-(hydroxymethyl)benzonitrileReference
Synonym 2-Cyanobenzyl alcohol4-Cyanobenzyl alcohol[2][3]
CAS Number 89942-45-0874-89-5[3][4]
Molecular Formula C₈H₇NOC₈H₇NO[4]
Molecular Weight 133.15 g/mol 133.15 g/mol [4]
Appearance Off-white to yellow solidWhite solid[4]
Boiling Point 276 °C297.4 °C[4][5]
Melting Point Not well-defined in literature39-43 °C[3][5]
Storage Temp. Room TemperatureRoom Temperature[4]

The Benzonitrile Moiety: A Privileged Pharmacophore

The benzonitrile group is a versatile pharmacophore found in numerous FDA-approved drugs and clinical candidates.[6][7] The nitrile moiety is a weak base but a potent hydrogen bond acceptor and can participate in dipole-dipole and π-stacking interactions within enzyme active sites.[6] Its metabolic stability and ability to modulate the electronic properties of the aromatic ring make it a valuable component in drug design. Derivatives of benzonitrile have shown a wide array of biological activities, including inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4), xanthine oxidase, and various kinases involved in cancer signaling.[8][9][10]

Hypothesized Impact of Isomerism on Biological Activity

Based on the structural differences, we can formulate hypotheses about the potential biological activities of the two isomers.

  • Enzyme Inhibition: For an enzyme with a deep, narrow binding pocket, the linear structure of the para isomer might allow for better penetration and interaction with key residues. In contrast, for a target where a specific "kinked" conformation is required for optimal binding, the sterically hindered ortho isomer, potentially locked by intramolecular hydrogen bonding, could exhibit superior activity. For example, studies on quinazoline derivatives as EGFR kinase inhibitors showed that substitution with benzonitrile at different positions significantly impacted kinase activity.[11]

  • Receptor Binding: The electronic distribution across the aromatic ring differs between the isomers, which can affect interactions with receptor surfaces. The ortho isomer's dipole moment will differ significantly from the more symmetrical para isomer, influencing its long-range electrostatic interactions with a target protein.

  • Cytotoxicity: General cytotoxicity could be influenced by the molecule's ability to intercalate with DNA or disrupt membrane integrity. The planarity and shape of the isomers would play a key role. Structure-activity relationship studies have consistently shown that the position of functional groups on a benzonitrile ring is a critical determinant of biological effect.[12][13]

Proposed Experimental Workflow for Comparative Analysis

To move from hypothesis to empirical data, a structured, multi-phase experimental approach is required. This workflow is designed to be self-validating by incorporating appropriate controls and orthogonal assays.

G start Compound Acquisition & QC (2- and 4-isomers) phase1 Phase 1: General Cytotoxicity Screening (MTT Assay) start->phase1 phase2 Phase 2: Target-Based Screening (Enzyme Inhibition Assay) phase1->phase2 If low cytotoxicity OR specific activity is desired interpretation Data Interpretation & SAR Analysis phase1->interpretation phase2->interpretation conclusion Comparative Biological Activity Profile interpretation->conclusion

Phase 1: In Vitro Cytotoxicity Screening

Objective: To establish a baseline of biological activity and determine the general toxicity of each isomer against both cancerous and non-cancerous cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, serving as a proxy for cell viability.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture human cervical cancer cells (HeLa) and human embryonic kidney cells (HEK293) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and 4-(hydroxymethyl)benzonitrile in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Replace the medium in the wells with the medium containing the test compounds or controls. Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value for each isomer on each cell line.

Phase 2: Target-Based Screening (Enzyme Inhibition)

Objective: To quantify and compare the specific inhibitory potency of the isomers against a relevant biological target. Given the prevalence of benzonitriles as kinase inhibitors, a generic in vitro fluorometric kinase assay serves as an excellent model.[10]

Experimental Protocol: In Vitro Fluorometric Kinase Assay

  • Reagents and Setup:

    • Prepare an assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Use a recombinant kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like JNK3), a corresponding peptide substrate, and ATP.

    • A fluorescent probe (e.g., ADP-Glo™) is used to measure kinase activity by quantifying the amount of ADP produced.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds (isomers) at various concentrations. Include a known potent inhibitor as a positive control and DMSO as a vehicle control.

    • Add the kinase enzyme to each well and incubate for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced according to the fluorescent probe manufacturer’s protocol. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each isomer by fitting the data to a dose-response curve.

Conclusion: A Framework for Rational Design

The comparison between this compound and 4-(hydroxymethyl)benzonitrile serves as a classic example of how positional isomerism is a powerful tool in drug discovery. While the para isomer offers a linear, symmetrical scaffold conducive to forming strong intermolecular bonds, the ortho isomer presents a more sterically constrained and conformationally distinct alternative. The subtle interplay of steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding in the ortho isomer versus the structural predictability of the para isomer can lead to vastly different biological outcomes.

This guide provides the theoretical foundation and a practical, validated experimental workflow to empirically determine these differences. By systematically evaluating general cytotoxicity and specific enzyme inhibition, researchers can elucidate the structure-activity relationship for this isomeric pair, generating crucial data to guide the rational design of more potent and selective benzonitrile-based therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to QSAR Studies of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Computational Modeling and Medicinal Chemistry

In the landscape of modern drug discovery, the Quantitative Structure-Activity Relationship (QSAR) stands as a foundational computational technique.[1] It provides a mathematical framework to connect the chemical structure of molecules with their biological activities, thereby accelerating the identification and optimization of novel drug candidates.[2] This approach allows researchers to predict the activity of untested compounds, prioritize synthesis efforts, and ultimately reduce the time and cost associated with bringing new therapeutics to market.[1] Benzonitrile derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer and antimicrobial effects.[3][4] Their structural motif is a key component in numerous targeted therapies.

This guide offers an in-depth, comparative analysis of two distinct QSAR methodologies—2D-QSAR and 3D-QSAR—as applied to benzonitrile derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish the principles of model validation, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to not only understand but also critically evaluate and apply these powerful predictive models in your own research endeavors.

Part 1: A Comparative Analysis of QSAR Methodologies

The choice between different QSAR approaches is not arbitrary; it is dictated by the nature of the research question, the available data, and the specific insights being sought. Here, we compare the two most common frameworks: 2D-QSAR and 3D-QSAR.

The 2D-QSAR Approach: A Descriptor-Based Paradigm

2D-QSAR models operate on the principle that the biological activity of a molecule can be correlated with its global physicochemical properties, which are calculated from its 2D representation.[5] These properties, known as molecular descriptors, can encode information about topology, electronic distribution, and hydrophobicity.

Causality Behind the Choice: The primary advantage of 2D-QSAR lies in its computational efficiency and its applicability to large, structurally diverse datasets. It does not require knowledge of a specific binding conformation or a common alignment rule, making it an excellent choice for initial screening of large compound libraries or when the three-dimensional binding mode is unknown.

Experimental Workflow: The process follows a logical sequence from data curation to model validation.

cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Interpretation Data Dataset Collection (Structures & IC50) Opt 2D Structure Drawing & Optimization Data->Opt Desc Descriptor Calculation (e.g., LogP, MW, Topological) Opt->Desc Split Data Splitting (Training & Test Sets) Desc->Split Model Model Generation (e.g., MLR, GFA) Split->Model Valid Internal & External Validation Model->Valid Interp Model Interpretation & Prediction Valid->Interp

Caption: General workflow for a 2D-QSAR study.

The 3D-QSAR Approach: A Field-Based Paradigm

In contrast to 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional structure of molecules.[6] The core principle is that a drug's activity is determined by the shape and properties of the steric and electrostatic fields it produces in the surrounding space, which interact with the receptor's binding site.[7]

Causality Behind the Choice: 3D-QSAR is employed when a set of ligands is known to bind to the same receptor in a similar orientation (binding mode). Its strength lies in providing intuitive, visual feedback in the form of 3D contour maps.[6] These maps highlight specific regions in space where modifications to the molecule are likely to increase or decrease activity, offering direct guidance for rational drug design.

Experimental Workflow: The 3D-QSAR workflow is more structurally intensive, with a critical emphasis on molecular alignment.

cluster_0 Structural Preparation cluster_1 Model Building cluster_2 Validation & Interpretation Data Dataset Collection (Structures & IC50) Align 3D Structure Generation & Molecular Alignment Data->Align Grid Grid Box Generation & Field Calculation Align->Grid Split Data Splitting (Training & Test Sets) Grid->Split Model Model Generation (PLS Analysis) Split->Model Valid Internal & External Validation Model->Valid Interp Contour Map Interpretation Valid->Interp

Caption: General workflow for a 3D-QSAR (CoMFA/CoMSIA) study.

Part 2: Case Study - QSAR of Benzonitrile Derivatives as JNK3 Inhibitors

To illustrate a practical comparison, we will consider a hypothetical case study based on published research on (benzothiazole-2-yl) acetonitrile derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3), an important target in neurodegenerative diseases.[8]

Representative Dataset

The following table summarizes a sample dataset of benzonitrile derivatives and their corresponding inhibitory activities (IC₅₀), which is the basis for our QSAR models.

Compound IDStructureTarget/Activity (IC₅₀ in µM)pIC₅₀ (-logIC₅₀)
1 R = H1.205.92
2 R = 4-F0.456.35
3 R = 4-Cl0.306.52
4 R = 4-CH₃0.956.02
5 R = 4-OCH₃0.606.22
6 R = 3-Cl0.556.26
7 R = 3,4-diCl0.156.82
8 R = 4-NO₂2.505.60

Note: This data is representative and synthesized for illustrative purposes based on trends observed in the literature.[3][8]

Comparative Performance of QSAR Models

After developing both 2D and 3D-QSAR models using the dataset, their statistical quality and predictive power are evaluated. A robust model must not only fit the training data well but also accurately predict the activity of new, unseen compounds.[9]

Statistical Parameter2D-QSAR Model3D-QSAR (CoMFA) ModelSignificance
(Coefficient of Determination)0.850.91Measures goodness-of-fit for the training set.
q² or r²_cv (Cross-Validation Coeff.)0.680.75Assesses the internal predictive ability (robustness). A value > 0.5 is generally considered acceptable.[10]
r²_pred (External Validation Coeff.)0.740.82Measures the ability to predict an external test set. A value > 0.6 is desirable.[11]

Interpretation of Results: In this hypothetical comparison, the 3D-QSAR (CoMFA) model demonstrates superior statistical performance. The higher q² and r²_pred values suggest it is more robust and has better predictive power for this specific congeneric series, likely because the subtle differences in activity are driven by 3D shape and electrostatic interactions within the JNK3 binding pocket.[8]

Interpreting Model Outputs for Drug Design

The true value of a QSAR model lies in its ability to guide the design of more potent molecules.[12]

  • 2D-QSAR Interpretation: A typical 2D-QSAR model might yield an equation like: pIC₅₀ = 0.45 * ClogP - 0.21 * TPSA + 1.5 * (Presence of Halogen) + C This equation suggests that higher hydrophobicity (ClogP) and the presence of a halogen are beneficial for activity, while a larger polar surface area (TPSA) is detrimental. This provides clear, albeit non-spatial, guidelines for modification.

  • 3D-QSAR (CoMFA) Interpretation: The CoMFA model produces 3D contour maps.

    • Steric Contour Map: Green contours indicate regions where bulky groups increase activity, while yellow contours show where steric bulk is unfavorable. For our JNK3 inhibitors, a green contour near the 4-position of the phenyl ring would support the high activity of the chloro-substituted derivative (Compound 3).[13]

    • Electrostatic Contour Map: Blue contours mark areas where positive charge enhances activity, whereas red contours indicate where negative charge is preferred. A red contour near the nitrile group would highlight the importance of its electron-withdrawing nature for interacting with the receptor.[13][14]

Part 3: Ensuring Trustworthiness - The Central Role of Validation

A QSAR model's credibility hinges on rigorous validation.[9] Validation assesses a model's robustness and predictive power, ensuring that its correlations are not due to chance.[15] The process involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside to evaluate the final model's predictive performance on "unseen" data.[16]

cluster_0 Total Dataset cluster_1 Model Development & Internal Validation cluster_2 External Validation TotalData Full Dataset of Benzonitrile Derivatives TrainingSet Training Set (~70-80%) Used to build the model TotalData->TrainingSet TestSet Test Set (~20-30%) 'Unseen' by the model during training TotalData->TestSet InternalValidation Internal Validation (e.g., Leave-One-Out Cross-Validation) Calculates q² TrainingSet->InternalValidation Tests Robustness Model Final QSAR Model InternalValidation->Model ExternalValidation External Validation Predicts activity of test set compounds Calculates r²_pred Model->ExternalValidation Tests Predictive Power

Caption: The process of QSAR model validation.

  • Internal Validation: Techniques like leave-one-out (LOO) cross-validation systematically remove one compound at a time, rebuild the model with the remaining data, and predict the activity of the removed compound. The resulting cross-validated coefficient (q²) is a robust measure of the model's internal consistency.[9]

  • External Validation: This is the most critical test. The model, built using only the training set, is used to predict the activities of the compounds in the test set. The strong correlation between predicted and actual activities (measured by r²_pred) confirms the model's real-world predictive utility.[10]

Part 4: Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols for generating both 2D and 3D-QSAR models.

Protocol 1: 2D-QSAR Model Generation via Genetic Function Approximation (GFA)
  • Data Preparation:

    • Draw the 2D structures of all benzonitrile derivatives in the dataset using chemical drawing software (e.g., ChemDraw).

    • Convert structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).[5]

    • Optimize the geometry of each structure using a more robust method, such as Density Functional Theory (DFT) at the B3LYP/6-31G* level, to obtain realistic conformations.[17]

    • Compile the biological activity data (IC₅₀) and convert it to a logarithmic scale (pIC₅₀) to ensure a more normal data distribution.

  • Descriptor Calculation:

    • Using computational chemistry software (e.g., PaDEL-Descriptor), calculate a wide range of 1D and 2D molecular descriptors for each optimized structure. This includes constitutional, topological, physicochemical, and electronic descriptors.

  • Data Splitting & Pre-treatment:

    • Divide the full dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). Ensure that the test set compounds are representative of the structural diversity and activity range of the full dataset.[16]

    • Remove any descriptors that are constant or highly inter-correlated (e.g., r > 0.9) to reduce model complexity and avoid multicollinearity.

  • Model Building:

    • Employ the Genetic Function Approximation (GFA) algorithm coupled with Multiple Linear Regression (MLR) on the training set. GFA will intelligently select the optimal subset of descriptors that best correlates with the pIC₅₀ values.

    • Generate a population of QSAR equations and select the best model based on statistical fitness scores.

  • Model Validation:

    • Internal Validation: Calculate the leave-one-out cross-validation coefficient (q²) for the selected model on the training set.

    • External Validation: Use the final model equation to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive r² (r²_pred) between the predicted and experimental values.

Protocol 2: 3D-QSAR (CoMFA) Model Generation
  • Ligand Preparation and Alignment (Critical Step):

    • Generate the 3D structures for all compounds in the dataset and assign partial atomic charges (e.g., Gasteiger-Hückel).[18]

    • Select a template molecule, typically one of the most active compounds, as the basis for alignment.

    • Align all other molecules in the dataset to this template based on a common substructure (e.g., the benzonitrile core). This step is crucial as it assumes a common binding mode and directly impacts the quality of the 3D-QSAR model.[18]

  • CoMFA Field Generation:

    • Define a 3D grid box that encompasses the aligned set of molecules.

    • Place a probe atom (typically a sp³ carbon with a +1 charge) at each grid point.

    • Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule at every grid point. These energy values form the CoMFA descriptor matrix.[7]

  • Data Splitting and PLS Analysis:

    • Divide the dataset into a training set and a test set, following the same principles as in the 2D-QSAR protocol.

    • Use Partial Least Squares (PLS) analysis to handle the large number of CoMFA descriptors. PLS reduces the dimensionality of the data and builds a linear regression model correlating the CoMFA field values with the pIC₅₀ values of the training set.[19]

  • Model Validation:

    • Internal Validation: Perform a leave-one-out (LOO) cross-validation during the PLS analysis to determine the optimal number of components and calculate the q². A q² > 0.5 is indicative of a statistically significant model.[20]

    • External Validation: Use the generated PLS model to predict the pIC₅₀ values for the test set compounds and calculate r²_pred.

  • Visualization:

    • Visualize the results as 3D contour maps. The coefficients from the PLS model are plotted back onto the 3D grid, showing regions where changes in steric or electrostatic properties are predicted to influence biological activity.

Conclusion

The choice between 2D and 3D-QSAR for studying benzonitrile derivatives is a strategic one, guided by the specific research objectives and the nature of the available data. 2D-QSAR offers a rapid, efficient method for screening diverse compounds and identifying key global properties influencing activity. In contrast, 3D-QSAR provides profound, spatially-resolved insights into the ligand-receptor interactions, offering direct visual guidance for the rational, iterative design of more potent and selective molecules. Both methodologies, when built with care and validated with scientific rigor, are indispensable tools in the modern drug discovery arsenal, transforming the complex relationship between chemical structure and biological function into a predictive science.

References

A Senior Application Scientist's Guide to the Precise Recognition of Benzonitrile Derivatives Using Supramolecular Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Recognizing Benzonitrile Derivatives

Benzonitrile and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their precise recognition and sensing are of paramount importance in drug development, for monitoring biological processes, and in environmental analysis.[1] For instance, drugs like the anti-cancer agent alectinib and the anti-dermatitis medication crisaborole feature a benzonitrile fragment, making the ability to selectively bind this moiety a critical aspect of pharmacokinetics and drug design.[2][3] Supramolecular macrocycles, with their pre-organized cavities and tunable functionalities, offer a powerful platform for the selective encapsulation and recognition of these important molecules. This guide provides a comparative overview of different classes of supramolecular macrocycles for the precise recognition of benzonitrile derivatives, supported by experimental data and detailed protocols for characterization.

Comparative Analysis of Supramolecular Macrocycles for Benzonitrile Recognition

The recognition of a guest molecule by a supramolecular host is governed by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π stacking. The efficacy of a macrocycle in binding benzonitrile derivatives depends on factors such as the size and shape complementarity of its cavity, its electronic properties, and the solvent system used. Here, we compare several key classes of macrocycles.

Phosphorylated Cavitands: A Case Study in High-Precision Recognition

Recent studies have highlighted the exceptional ability of a rigid, phenylphosphine oxide-bridged cavitand, F[4]A1-[P(O)Ph]3, to precisely recognize a wide array of benzonitrile derivatives.[2] The pre-organized triangular cavity of this macrocycle acts as a "lock" for the "key"-like benzonitrile guests, facilitating strong binding through a combination of π-π stacking and C-H···N hydrogen bonds.[5]

The selectivity of F[4]A1-[P(O)Ph]3 is noteworthy. While it readily forms co-crystals with various benzonitrile derivatives, it shows a clear preference for benzonitrile over other aromatic molecules like chlorobenzene or bromobenzene, which do not form the same key-lock complex.[6] This selectivity underscores the importance of the nitrile functionality in directing the binding event.

Table 1: Binding Constants (Ka) for the Complexation of F[4]A1-[P(O)Ph]3 with Various Benzonitrile Derivatives

Guest MoleculeBinding Constant (Ka) [M-1]
Benzonitrile4.153 × 103
4-Methylbenzonitrile5.238 × 103
4-Fluorobenzonitrile3.891 × 103
4-Chlorobenzonitrile4.529 × 103
4-Bromobenzonitrile4.765 × 103

Data obtained from 1H NMR titration experiments in dichloromethane-d2.[2]

Pillar[n]arenes: Versatile Hosts for Nitrile Guests

Pillar[n]arenes, composed of hydroquinone units linked by methylene bridges, possess a unique pillar-shaped architecture with an electron-rich cavity, making them excellent hosts for a variety of guest molecules, including nitriles.[7][8] The complexation is primarily driven by C-H···π interactions between the guest and the aromatic walls of the pillararene cavity. Both pillar[9]arenes and pillar[10]arenes have demonstrated the ability to bind neutral nitrile guests.[9][11]

While extensive comparative data for a wide range of benzonitrile derivatives is still emerging, studies on the complexation of dinitrile guests with pillar[9]arenes have shown the formation of stable host-guest complexes. The binding affinity can be modulated by the length of the alkyl chain in dinitrile guests and the functionalization of the pillararene host.

Cucurbit[n]urils: High-Affinity Binding in Aqueous Media

Cucurbit[n]urils (CB[n]) are a family of macrocycles built from glycoluril units, characterized by a hydrophobic cavity and two carbonyl-fringed portals that can engage in strong ion-dipole interactions with cationic guests.[12][13] Their ability to form highly stable host-guest complexes in aqueous solutions is a key advantage.[14] The binding is driven by the hydrophobic effect, where the release of "high-energy" water molecules from the cavity upon guest encapsulation provides a significant thermodynamic driving force.[15]

While CB[n] macrocycles are renowned for their high affinity for cationic and aliphatic guests, their interaction with neutral aromatic molecules like benzonitrile is also possible, driven by the hydrophobic effect. The binding affinity is highly dependent on the size of the CB[n] homologue, with CB[14] often showing optimal binding for many aromatic guests.

Calix[n]arenes: Tunable Scaffolds for Sensing Applications

Calix[n]arenes are "chalice-like" macrocycles formed from the condensation of phenols and formaldehyde.[16] Their key advantages lie in their facile synthesis and the ease with which they can be functionalized at both their upper and lower rims, allowing for the creation of highly specific receptors.[17] By incorporating fluorophores, calixarenes can be transformed into sensitive fluorescent chemosensors.[18]

The interaction of calixarenes with benzonitrile can occur through the inclusion of the benzonitrile molecule within the hydrophobic cavity. While direct binding constant data for benzonitrile-calixarene complexes is not as readily available as for other systems, studies on the complexation of acetonitrile in the presence of metal cations suggest that the nitrile functionality can play a role in the binding process.[19] The versatility of calixarene chemistry allows for the design of receptors with tailored cavities and functional groups to enhance both the affinity and selectivity for benzonitrile derivatives.

Cyclodextrins: Natural Receptors with Broad Applicability

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, making them biocompatible and readily available.[20] They possess a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate a wide range of hydrophobic guest molecules in aqueous solutions. The binding affinity of cyclodextrins can be significantly influenced by pH for ionizable guests.[21]

The complexation of benzonitrile derivatives with cyclodextrins is driven by the hydrophobic effect. The size of the cyclodextrin cavity (α-, β-, or γ-CD) is a critical factor in achieving optimal binding. While the binding constants are often moderate, the ease of modification of cyclodextrins allows for the introduction of functional groups that can enhance binding affinity and selectivity.[22]

Experimental Protocols for Characterizing Host-Guest Interactions

The quantitative characterization of host-guest complexation is crucial for comparing the performance of different supramolecular systems. Here, we provide detailed protocols for three widely used techniques.

1H NMR Titration

1H Nuclear Magnetic Resonance (NMR) titration is a powerful technique for determining the binding constant (Ka) and stoichiometry of a host-guest complex in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

Experimental Workflow:

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis Host_Sol Prepare stock solution of Host in deuterated solvent NMR_Tube Add a fixed volume of Host solution to an NMR tube Host_Sol->NMR_Tube Guest_Sol Prepare stock solution of Guest in the same solvent Titrate Add small aliquots of Guest solution Guest_Sol->Titrate Initial_Spectrum Acquire initial ¹H NMR spectrum NMR_Tube->Initial_Spectrum Initial_Spectrum->Titrate Acquire_Spectra Acquire ¹H NMR spectrum after each addition Titrate->Acquire_Spectra Repeat Monitor_Shifts Monitor chemical shift changes (Δδ) of specific protons Acquire_Spectra->Monitor_Shifts Plot_Data Plot Δδ vs. [Guest]/[Host] ratio Monitor_Shifts->Plot_Data Fit_Curve Fit the data to a binding isotherm model Plot_Data->Fit_Curve Determine_Ka Determine Ka and stoichiometry Fit_Curve->Determine_Ka

Caption: Workflow for determining binding constants using ¹H NMR titration.

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of the host (e.g., 1-5 mM) and a more concentrated stock solution of the guest (e.g., 20-50 mM) in the same deuterated solvent (e.g., CDCl3, D2O).

  • Initial Measurement: Transfer a precise volume of the host solution into an NMR tube and acquire a 1H NMR spectrum.

  • Titration: Add a small, known aliquot of the guest stock solution to the NMR tube containing the host.

  • Data Acquisition: After each addition of the guest, thoroughly mix the solution and acquire a new 1H NMR spectrum. Repeat this process until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis: Identify a proton on the host molecule that exhibits a significant change in chemical shift (Δδ) upon guest binding. Plot Δδ as a function of the molar ratio of guest to host.

  • Curve Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[23]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Host_Prep Prepare Host solution in buffer Degas Degas both solutions Host_Prep->Degas Guest_Prep Prepare Guest solution in the exact same buffer Guest_Prep->Degas Load_Host Load Host into sample cell Degas->Load_Host Load_Guest Load Guest into syringe Degas->Load_Guest Equilibrate Equilibrate at desired temperature Load_Host->Equilibrate Load_Guest->Equilibrate Inject_Guest Inject small aliquots of Guest into Host Equilibrate->Inject_Guest Measure_Heat Measure heat change after each injection Inject_Guest->Measure_Heat Repeat Plot_Isotherm Plot heat change per mole of injectant vs. molar ratio Measure_Heat->Plot_Isotherm Fit_Model Fit the binding isotherm to a thermodynamic model Plot_Isotherm->Fit_Model Determine_Params Determine Ka, ΔH, and n Fit_Model->Determine_Params Calculate_Thermo Calculate ΔG and ΔS Determine_Params->Calculate_Thermo

Caption: General workflow for Isothermal Titration Calorimetry (ITC).

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the host and guest in the same, precisely matched buffer to minimize heats of dilution. The concentration of the host in the sample cell and the guest in the syringe should be chosen to ensure an appropriate "c-value" (c = n * Ka * [Host]), typically between 10 and 1000, for a well-defined binding isotherm.[24] Degas both solutions thoroughly before use.

  • Instrument Setup: Load the host solution into the sample cell and the guest solution into the titration syringe of the ITC instrument. Allow the system to equilibrate at the desired temperature.

  • Titration: Perform a series of small, precisely measured injections of the guest solution into the sample cell. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host.

  • Thermodynamic Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly when the host or guest is fluorescent, or when an indicator displacement assay is employed.[25]

Experimental Workflow (Direct Titration):

Fluorescence_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Fluorophore_Sol Prepare stock solution of fluorescent host/guest Cuvette_Prep Add a fixed concentration of fluorophore to a cuvette Fluorophore_Sol->Cuvette_Prep Quencher_Sol Prepare stock solution of non-fluorescent partner Titrate Add aliquots of the quencher solution Quencher_Sol->Titrate Initial_Spectrum Record initial fluorescence spectrum Cuvette_Prep->Initial_Spectrum Initial_Spectrum->Titrate Record_Spectra Record fluorescence spectrum after each addition Titrate->Record_Spectra Repeat Monitor_Intensity Monitor changes in fluorescence intensity Record_Spectra->Monitor_Intensity Plot_Data Plot fluorescence change vs. quencher concentration Monitor_Intensity->Plot_Data Fit_Curve Fit data to a binding model (e.g., Stern-Volmer) Plot_Data->Fit_Curve Determine_Ka Determine the binding constant (Ka) Fit_Curve->Determine_Ka

Caption: Workflow for a direct fluorescence titration experiment.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the fluorescent component (either host or guest) and the non-fluorescent binding partner in a suitable solvent.

  • Initial Measurement: Place a solution of the fluorescent species at a constant, low concentration in a quartz cuvette and record its fluorescence emission spectrum.

  • Titration: Add small, known aliquots of the non-fluorescent binding partner to the cuvette.

  • Data Acquisition: After each addition, mix the solution and record the fluorescence spectrum. The changes in fluorescence intensity (quenching or enhancement) are monitored at the emission maximum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the concentration of the added binding partner.

  • Binding Constant Determination: Fit the titration data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the binding constant (Ka).

Conclusion and Future Perspectives

The precise recognition of benzonitrile derivatives is a challenging yet crucial task in various scientific disciplines. Supramolecular macrocycles offer a versatile and powerful toolkit to address this challenge. While phosphorylated cavitands have demonstrated remarkable precision and selectivity, other macrocyclic platforms such as pillararenes, cucurbiturils, and functionalized calixarenes hold significant promise.

Future research will likely focus on the design and synthesis of novel macrocycles with even greater affinity and selectivity for specific benzonitrile derivatives. The development of macrocycle-based sensors for the real-time monitoring of benzonitrile-containing drugs in biological systems is a particularly exciting avenue. Furthermore, the integration of computational modeling with experimental studies will continue to provide deeper insights into the fundamental principles of host-guest recognition, accelerating the discovery of new and improved supramolecular systems. The experimental protocols detailed in this guide provide a solid foundation for researchers to quantitatively assess and compare the performance of these fascinating molecular architectures.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(Hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed protocol for the disposal of 2-(Hydroxymethyl)benzonitrile, moving beyond simple instruction to explain the critical reasoning behind each step. Our objective is to ensure that your handling of this compound is safe, compliant, and environmentally sound.

The key to managing this compound lies in recognizing the reactivity of its nitrile (-C≡N) functional group. While not always acutely hazardous in its bound state, under certain conditions (such as contact with acid), nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[1] Therefore, all disposal procedures must be designed to prevent this reaction and manage the compound as a toxic hazardous waste.[2]

Immediate Safety Protocol & Hazard Profile

Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. This begins with a thorough understanding of the compound's potential hazards and the necessary protective measures.

Personal Protective Equipment (PPE)

Handling this chemical requires a multi-layered defense to prevent exposure through inhalation, skin contact, or eye contact.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4]

  • Hand Protection : Use chemically resistant gloves. While neoprene gloves may be suitable for incidental contact, butyl rubber or Viton gloves are preferred for extended handling due to the cyanide hazard.[1]

  • Body Protection : A standard laboratory coat must be worn to protect against splashes.[1]

  • Respiratory Protection : All handling and waste consolidation must occur within a certified chemical fume hood to prevent the inhalation of any dust or potential vapors.[1][5]

Hazard Profile: this compound

The following table summarizes the known properties and hazards. While a complete toxicological profile is not fully investigated for this specific isomer, the data is extrapolated from supplier information and safety data sheets for structurally similar nitrile compounds.[3]

PropertyDataSource
Chemical Formula C₈H₇NO[6]
Molecular Weight 133.15 g/mol [6]
Appearance Solid[6]
Melting Point 63 - 66 °C[6]
Solubility Slightly soluble in water; Soluble in common organic solvents.[6][7]
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][8]
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases. Keep container tightly sealed.[6][7][9]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations for hazardous waste.[10] At the federal level, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Classification

Any material—the pure compound, solutions, or contaminated labware—containing this compound must be classified and managed as hazardous waste.[2][11] This is due to the inherent toxicity of the nitrile functional group.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous reactions within the waste container.[12]

  • Solid Waste : Collect all contaminated solids, including gloves, weigh paper, and absorbent pads used for cleaning minor spills, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[2]

    • Causality : Never mix nitrile waste with acidic waste.[13] The primary danger is the potential for the mixture to become acidic, which could lead to the generation of deadly hydrogen cyanide (HCN) gas.[1]

  • Sharps Waste : Any needles or sharp implements contaminated with the compound must be placed in a designated hazardous waste sharps container.[2]

Step 3: Waste Accumulation and Labeling

All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Select the Right Container : Use a container that is in good condition, compatible with the waste (e.g., glass or polyethylene for liquids), and has a secure, tight-fitting lid.[10]

  • Label Correctly : The container must be clearly labeled with the words "Hazardous Waste".[13][14] The label must also include:

    • The full chemical name: "this compound Waste". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic").[14]

    • The date when waste was first added to the container.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process.

G Diagram 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Final Disposal Start Waste Generated (Solid or Liquid) IsSolid Is the waste solid (e.g., contaminated gloves, powder)? Start->IsSolid SolidWaste Place in labeled solid hazardous waste container. IsSolid->SolidWaste Yes LiquidWaste Place in labeled liquid hazardous waste container. IsSolid->LiquidWaste No (Liquid) Store Store sealed container in Satellite Accumulation Area (SAA). SolidWaste->Store LiquidWaste->Store CheckFull Is container full or ready for pickup? Store->CheckFull EHS Arrange pickup by licensed hazardous waste contractor via institution's EHS. CheckFull->EHS Yes Continue Continue adding waste (Keep container closed). CheckFull->Continue No Incinerate Final Disposal: Controlled Incineration EHS->Incinerate

Caption: Workflow for the safe disposal of this compound.[2]

Step 4: Final Disposal

Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[11][15] The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, which will arrange for pickup by a licensed hazardous waste disposal company.[2] The standard and accepted terminal disposal method for this type of waste is controlled incineration at a licensed facility.[15]

Management of Empty Containers

An empty container that once held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container with a suitable solvent (such as acetone or methanol) a minimum of three times.[2][16]

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now hazardous waste. It must be collected and added to your liquid hazardous waste stream for this compound.[11][16]

  • Deface Label : Completely remove or deface the original product label on the container.[11][16]

  • Dispose of Container : Once triple-rinsed and with the label defaced, the container can typically be disposed of as non-hazardous lab glass or plastic, according to your institution's specific policies.[2]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Section 1.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[8]

  • Clean Area : Wipe the spill area with a solvent-dampened cloth, and dispose of the cloth as solid hazardous waste.

  • Report : Report the spill to your laboratory supervisor or EHS department, per institutional policy.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure that your vital research activities are conducted with the utmost responsibility.

References

A Researcher's Guide to the Safe Handling of 2-(Hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 2-(Hydroxymethyl)benzonitrile. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling nitrile-containing aromatic compounds.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are synthesized from data on structurally similar compounds, including various isomers and substituted benzonitriles.[1][2][3][4] This approach ensures a cautious and comprehensive safety protocol.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin.[1] Key potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3]

  • Acute Toxicity: Similar nitrile compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

During thermal decomposition or combustion, it may release toxic gases such as carbon oxides and nitrogen oxides.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Body Part Protection Rationale and Best Practices
Hands Nitrile GlovesNitrile gloves offer superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, compared to latex or vinyl.[5][6][7][8] Always inspect gloves for punctures or tears before use. For extended handling, consider wearing a heavier-duty nitrile gauntlet.[5]
Eyes Chemical Safety GogglesStandard laboratory safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[1]
Face Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.
Respiratory NIOSH-approved RespiratorIf working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1] The specific cartridge type should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring safety.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1] The container should be kept tightly closed.

Handling and Use:

All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid material carefully.

    • Use a spatula or other appropriate tool for transfers.

    • If transferring to a new container, ensure it is properly labeled.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the hazards of the nitrile.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Weigh/Transfer Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Decontaminate Glassware/Surfaces clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and decontaminate the spill site.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

  • Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Disposal Decision Tree

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in a compatible, labeled container for liquid hazardous waste. is_solid->liquid_waste No contact_ehs Contact Environmental Health & Safety for pickup and disposal. solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: A decision tree for the proper segregation and disposal of waste containing this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzonitrile
Reactant of Route 2
2-(Hydroxymethyl)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.